molecular formula C₃₆H₄₉D₇O₂ B1158494 Vitamin K1(25)-d7

Vitamin K1(25)-d7

Cat. No.: B1158494
M. Wt: 527.87
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin K1(25)-d7, also known as Vitamin K1(25)-d7, is a useful research compound. Its molecular formula is C₃₆H₄₉D₇O₂ and its molecular weight is 527.87. The purity is usually 95%.
BenchChem offers high-quality Vitamin K1(25)-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin K1(25)-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₆H₄₉D₇O₂

Molecular Weight

527.87

Synonyms

2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethyl-2-eicosen-1-yl]-1,4-naphthalenedione;  [7R-(2E,7R*,11R*,15R*)]-2-Methyl-3-(3,7,11,15,19-pentamethyl-_x000B_2-eicosenyl)-1,4-naphthalenedione; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Application of Vitamin K1(25)-d7

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for critical physiological processes, including blood coagulation and bone metabolism.[1] For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 in biological matrices is paramount. Vitamin K1(25)-d7 is a deuterated form of phylloquinone designed specifically for this purpose. Its role as an internal standard in isotope dilution mass spectrometry (IDMS) is indispensable for achieving the highest levels of accuracy and precision in bioanalytical studies.[2][3]

This guide provides an in-depth overview of the chemical properties of Vitamin K1(25)-d7, explains the scientific principles behind its primary application, and offers detailed protocols for its use in a research setting.

Section 1: Physicochemical Properties

Chemical Identity and Structure

Vitamin K1(25)-d7 is structurally identical to its endogenous counterpart, with the critical exception of seven hydrogen atoms being replaced by their heavier, stable isotope, deuterium. This isotopic labeling—three deuterium atoms on the methyl group and four on the naphthoquinone ring—imparts a greater mass without significantly altering the molecule's chemical behavior, a crucial attribute for an internal standard.[2]

  • Formal Name : 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4

  • Synonyms : α-Phylloquinone-d7, trans-Phylloquinone-d7

  • Molecular Formula : C₃₁H₃₉D₇O₂

  • CAS Number : 1233937-39-7

Figure 1: Chemical structure of Vitamin K1(25)-d7.
Core Chemical and Physical Data

The physicochemical properties of Vitamin K1(25)-d7 are nearly identical to the unlabeled phylloquinone, which is critical for its function as an ideal internal standard. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Weight 457.7 g/mol [4][5]
Appearance Yellow to amber viscous liquid/oil[4][6]
Melting Point approx. -20 °C[6]
Boiling Point approx. 140 °C at 0.001 mmHg[7]
Solubility Water: Insoluble[8][9]
Ethanol: Slightly soluble[8]
Chloroform, Ether, Oils: Freely soluble[8]
Ethyl Acetate: Slightly soluble[4]
Isotopic Purity ≥99% deuterated forms (d1-d7)[4]
Chemical Purity ≥97%[5]

Section 2: Stability, Storage, and Handling

Chemical Stability

The stability of Vitamin K1 is a critical parameter for both storage and experimental design. As a lipophilic molecule with a quinone structure, it is susceptible to degradation under specific conditions.

  • Light Sensitivity : Vitamin K1 is rapidly degraded by light, particularly UV radiation.[8] All solutions and samples containing Vitamin K1 or its deuterated analogue must be handled in amber vials or under light-protected conditions to prevent photodegradation.

  • Oxidative Stability : While relatively stable to heat, it is slowly degraded by atmospheric oxygen.[8] Long-term storage should be under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • pH Sensitivity : The molecule is decomposed by alkalis.[8] Exposure to strong bases should be avoided during sample preparation and analysis.

  • Thermal Stability : Unlabeled Vitamin K1 is relatively stable to heat but can decompose at temperatures above 120 °C.[6] In biological matrices like serum, it is stable when frozen at -20°C or -80°C for extended periods but shows significant degradation within days at refrigerated (2-8 °C) or ambient temperatures.[4][9]

Recommended Storage and Handling
  • Long-Term Storage : Vitamin K1(25)-d7 should be stored at -20°C or below, protected from light.[4][5] Under these conditions, it is stable for at least four years.[4]

  • Working Solutions : Prepare working solutions in a suitable organic solvent (e.g., methanol or ethanol). These solutions should be stored in amber glass vials at -20°C and can be stable for at least one month.

  • Handling : Due to its oily nature, handle as a neat material or in solution. Use positive displacement pipettes for accurate measurement of viscous organic solutions.

Safety Profile

No specific material safety data sheet (MSDS) is available for the deuterated form. However, its chemical reactivity is expected to be identical to that of unlabeled Vitamin K1. Based on available data for phylloquinone, it is not classified as a hazardous substance. Standard laboratory precautions, including the use of gloves and eye protection, should be employed.

Section 3: Principle of Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Vitamin K1(25)-d7 is as an internal standard for quantification by IDMS, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis due to its unparalleled accuracy and specificity.

The Rationale for Using a Stable Isotope-Labeled Standard

An ideal internal standard (IS) should behave identically to the analyte of interest (in this case, Vitamin K1) throughout the entire analytical process—from sample extraction to detection. A stable isotope-labeled (SIL) standard like Vitamin K1(25)-d7 is the closest possible approximation of an ideal IS for several reasons:

  • Co-elution : Because its polarity and chemical structure are virtually identical to the native analyte, it co-elutes during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time.

  • Identical Extraction Recovery : It compensates for any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) because it is lost at the same rate.

  • Correction for Ionization Variability : It corrects for fluctuations in the mass spectrometer's ionization source (ion suppression or enhancement), as both the analyte and the IS are ionized with nearly identical efficiency.[2]

By adding a known amount of Vitamin K1(25)-d7 to every sample, calibrator, and quality control, the final measurement is based on the ratio of the native analyte's signal to the internal standard's signal. This ratio remains constant even if the absolute signal intensity changes, leading to highly robust and reproducible results.[10]

IDMS_Principle cluster_sample Biological Sample Analyte Analyte (Vitamin K1) (Unknown Amount) SpikedSample Spiked Sample Analyte->SpikedSample IS Internal Standard (Vitamin K1-d7) (Known Amount) IS->SpikedSample Extraction Sample Preparation (Extraction, Cleanup) SpikedSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Both compounds experience identical losses & matrix effects Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification (via Calibration Curve) Ratio->Quant

Figure 2: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Section 4: Analytical Methodology & Protocols

Quantifying Vitamin K1 in biological fluids like plasma or serum is challenging due to its lipophilic nature and low endogenous concentrations.[1] The following is a representative LC-MS/MS protocol grounded in published methodologies.

Experimental Workflow: Quantification of Vitamin K1 in Human Plasma

Analytical_Workflow Start 1. Plasma Sample (e.g., 500 µL) Spike 2. Spike with Vitamin K1-d7 Internal Standard Start->Spike Precipitate 3. Protein Precipitation (e.g., with 1.5 mL Acetonitrile) Spike->Precipitate Centrifuge 4. Vortex & Centrifuge Precipitate->Centrifuge SPE 5. Solid-Phase Extraction (SPE) (e.g., Phospholipid Removal Plate) Centrifuge->SPE Evaporate 6. Evaporate to Dryness SPE->Evaporate Reconstitute 7. Reconstitute (e.g., 100 µL Mobile Phase) Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS System Reconstitute->Inject

Figure 3: A typical sample preparation workflow for Vitamin K1 analysis.
Detailed Step-by-Step Protocol

This protocol is a synthesized example and should be optimized and fully validated in the end-user's laboratory.

1. Preparation of Standards and Internal Standard Solution:

  • Prepare a stock solution of Vitamin K1(25)-d7 in methanol (e.g., 100 ng/mL).

  • Prepare calibration standards by spiking known concentrations of unlabeled Vitamin K1 into a surrogate matrix (e.g., stripped serum or vitamin K-depleted plasma).

2. Sample Preparation: [1]

  • Rationale : This multi-step process is designed to remove interfering substances, primarily proteins and phospholipids, which can suppress the MS signal and contaminate the system.

  • To a 500 µL aliquot of plasma sample, calibrator, or QC, add 5 µL of the internal standard working solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol).

  • Add 1.5 mL of acetonitrile to precipitate proteins. The acetonitrile disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution.

  • Vortex vigorously for 20-30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at high speed (e.g., >4000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or the well of a solid-phase extraction (SPE) plate.

  • Load the supernatant onto a phospholipid removal SPE plate. Apply vacuum to pull the sample through the sorbent. This step selectively retains phospholipids while allowing the less polar Vitamin K1 and K1-d7 to pass through.[1]

  • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at approximately 50 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol). Vortex to ensure the analytes are fully dissolved.

Chromatographic and Mass Spectrometric Conditions
  • Rationale : The chromatographic step separates Vitamin K1 from other remaining matrix components to ensure a clean signal is introduced into the mass spectrometer. The MS/MS detection provides exquisite selectivity and sensitivity by monitoring a specific fragmentation pattern.

Liquid Chromatography (LC) Conditions:

  • LC System : An Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) system is recommended for optimal resolution and speed.

  • Column : A reversed-phase column such as a C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) is commonly used.[8] Phenyl-Hexyl or Biphenyl phases can also offer alternative selectivity for lipophilic compounds.[1]

  • Mobile Phase A : Water with an additive to promote ionization, such as 0.1% formic acid or an ammonium salt (e.g., 2.5 mM ammonium formate).[6]

  • Mobile Phase B : Methanol or acetonitrile with the same additive.

  • Flow Rate : Typically 0.4 - 0.6 mL/min.

  • Gradient : A gradient elution starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase is used to first elute any polar contaminants and then elute the highly retained, lipophilic Vitamin K1.

Mass Spectrometry (MS) Conditions:

  • MS System : A triple quadrupole tandem mass spectrometer.

  • Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is often favored for nonpolar molecules like Vitamin K1 as it can be more sensitive than Electrospray Ionization (ESI). However, modern ESI sources also provide excellent sensitivity.[9]

  • Polarity : Positive ion mode.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

MRM Transitions: MRM is a highly specific detection mode where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "precursor -> product" transition is unique to the molecule of interest.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin K1 451.4187.1~25
Vitamin K1(25)-d7 458.3194.1~24

(Note: These values are representative and must be optimized on the specific instrument used. The precursor ion corresponds to the [M+H]⁺ adduct. The product ions correspond to characteristic fragments of the naphthoquinone ring structure).[9]

Conclusion

Vitamin K1(25)-d7 is an indispensable tool for any laboratory engaged in the quantitative analysis of Vitamin K1. Its chemical properties, particularly its isotopic stability and near-identical behavior to the native analyte, make it the gold standard internal standard for isotope dilution mass spectrometry. By leveraging its properties within a validated analytical workflow, researchers can achieve the high degree of accuracy, precision, and reliability required for drug development, clinical research, and nutritional science.

References

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). Molecules. Available at: [Link]

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). ResearchGate. Available at: [Link]

  • Klapkova, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc.. Available at: [Link]

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Available at: [Link]

  • Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Safety Data Sheet: Phytomenadione. Carl ROTH. Available at: [Link]

  • A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. (2020). Restek. Available at: [Link]

  • Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • OPINION ON Vitamin K1 (Phytonadione). (2010). European Commission. Available at: [Link]

  • Ducros, V., et al. (2010). Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • Ma, M., et al. (2013). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. Analytical Chemistry. Available at: [Link]

Sources

Technical Guide: Synthesis and Purification of Deuterated Vitamin K1 Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and validation of Vitamin K1-d7 (Phylloquinone-d7) , a high-value internal standard used in LC-MS/MS bioanalysis.

Executive Summary & Strategic Rationale

In drug development and clinical diagnostics, the quantification of Vitamin K1 (Phylloquinone) is complicated by its lipophilicity, endogenous presence in plasma, and susceptibility to matrix effects. The use of a deuterated internal standard (IS) is non-negotiable for regulatory-grade LC-MS/MS assays.

Why Vitamin K1-d7? While d3 (methyl-labeled) and d4 (ring-labeled) variants exist, Vitamin K1-d7 (labeled on both the 2-methyl group and the naphthoquinone ring) offers superior mass spectral separation (+7 Da shift) from the native analyte (M+0). This prevents signal crosstalk due to naturally occurring isotopes (M+1, M+2) and eliminates "contribution" interference, ensuring high precision at lower limits of quantitation (LLOQ).

This guide delineates a convergent synthesis strategy : coupling a fully deuterated Menadione-d7 headgroup with a natural Phytol tail. This approach preserves the stereochemical integrity of the phytyl chain while maximizing isotopic stability.

Synthesis Strategy: The Menadione-Phytol Convergence

The synthesis relies on a Friedel-Crafts alkylation of Menadiol-d7 (reduced form of Menadione-d7) with Phytol , followed by oxidative restoration of the quinone system.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and reaction flow.

VitaminK1_Synthesis cluster_inputs Precursors Menadione Menadione-d7 (C11D7HO2) Menadiol Intermediate: Menadiol-d7 (Reduced Form) Menadione->Menadiol Reduction (Na2S2O4) Phytol Natural Phytol (C20H40O) Coupling Alkylation: BF3·OEt2 Catalyst (50°C, Dioxane) Phytol->Coupling Menadiol->Coupling DihydroK1 Dihydro-Vitamin K1-d7 Coupling->DihydroK1 Oxidation Oxidation: Ag2O or Air DihydroK1->Oxidation VitK1 Target: Vitamin K1-d7 (Phylloquinone-d7) Oxidation->VitK1

Caption: Convergent synthesis workflow for Vitamin K1-d7 via Menadiol alkylation.

Detailed Experimental Protocol

Safety Note: Vitamin K compounds are light-sensitive. All reactions and purification steps must be performed under amber light or in vessels wrapped in aluminum foil.

Reagents & Materials
ReagentGrade/PurityRole
Menadione-d7 >98 atom% DLabeled Headgroup Precursor
Phytol Natural (trans isomer)Hydrophobic Tail Precursor
Sodium Dithionite (Na2S2O4) Reagent GradeReducing Agent (Quinone to Hydroquinone)
Boron Trifluoride Etherate (BF3·OEt2) Synthesis GradeLewis Acid Catalyst
Silver Oxide (Ag2O) Reagent GradeOxidizing Agent
1,4-Dioxane AnhydrousSolvent
Step-by-Step Procedure
Step 1: In-Situ Reduction of Menadione-d7
  • Dissolve Menadione-d7 (1.0 eq) in 1,4-dioxane.

  • Add a saturated aqueous solution of Sodium Dithionite (2.0 eq) and stir vigorously for 30 minutes under Nitrogen atmosphere.

  • Observation: The yellow solution should turn colorless or pale pink, indicating conversion to Menadiol-d7 .

  • Extract the Menadiol-d7 into ether, wash with brine, dry over MgSO4, and concentrate immediately to avoid re-oxidation. (Alternatively, proceed to Step 2 in a one-pot fashion if solvent compatibility allows).

Step 2: Friedel-Crafts Alkylation
  • Resuspend the fresh Menadiol-d7 in anhydrous 1,4-dioxane.

  • Add Phytol (1.2 eq).

  • Heat the mixture to 50°C .

  • Dropwise add BF3·OEt2 (0.5 eq) over 20 minutes.

  • Mechanism: The acid catalyst promotes the formation of the phytyl carbocation, which attacks the electron-rich aromatic ring of the menadiol.

  • Stir at 50°C for 2–4 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).

Step 3: Oxidation to Phylloquinone-d7
  • Cool the reaction mixture to room temperature.

  • Add Silver Oxide (Ag2O) (2.0 eq) and stir for 1 hour.

    • Note: This step re-oxidizes the unstable dihydro-intermediate back to the stable quinone form.

  • Filter the mixture through a Celite pad to remove silver salts.

  • Evaporate the solvent under reduced pressure.

Purification & Quality Control

Crude synthesis yields a mixture of Vitamin K1-d7, unreacted phytol, and potential cis isomers. Multi-stage purification is required.[1]

Purification Workflow
  • Flash Chromatography (Normal Phase):

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Gradient of Hexane (100%) → Hexane/Ether (95:5).

    • Objective: Remove unreacted Phytol (polar) and non-polar byproducts.

    • Target Fraction: The bright yellow band.

  • Preparative HPLC (Reverse Phase):

    • Objective: Separation of trans (active) and cis isomers.

    • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase: Methanol/Ethanol (80:[1]20) or 100% Methanol.

    • Detection: UV at 270 nm.

QC Specifications Table
ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC-UV (254 nm)
Isotopic Enrichment > 99% d7HR-MS (TOF or Orbitrap)
Isomeric Purity > 95% trans-isomerHPLC (C30 or C18 columns)
Appearance Yellow viscous oilVisual Inspection
Purification Logic Diagram

Purification_Logic Crude Crude Reaction Mixture (K1-d7, Phytol, Byproducts) Flash Flash Chromatography (Silica, Hexane/Ether) Crude->Flash Check Purity Check (TLC/HPLC) Flash->Check Prep Preparative HPLC (C18) Isomer Separation Check->Prep If isomers present Final Final Product Vitamin K1-d7 (>98%) Check->Final If pure Prep->Final

Caption: Purification decision tree ensuring removal of cis-isomers and unreacted precursors.

References

  • Cayman Chemical. Vitamin K1-d7 Product Information & Structure. Retrieved from

  • National Institutes of Health (NIH). Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes. PubMed.[2][3] Retrieved from

  • Eagle Biosciences. Vitamin K1 HPLC Assay Kit Instructions. Retrieved from

  • MedChemExpress. Vitamin K1-d7 Internal Standard Data. Retrieved from

Sources

Technical Guide: Vitamin K1-d7 Molecular Weight & Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper | Subject: Stable Isotope Internal Standards (LC-MS/MS)

Executive Summary

This guide details the physicochemical characterization and analytical application of Vitamin K1-d7 (Phylloquinone-d7) .[1][2] As the gold-standard internal standard (IS) for the quantification of Vitamin K1 in biological matrices, its structural integrity is paramount for correcting matrix effects and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Nomenclature Note: The designation "Vitamin K1(25)" typically refers to a commercial dosage strength (25 mg) or a specific catalog lot, rather than a chemical position, as the phytyl chain contains only 20 carbons.[2] This guide focuses on the chemical entity Vitamin K1-d7 (


), where deuteration typically occurs on the naphthoquinone ring and the methyl group.[1][2]

Chemical Identity & Molecular Weight Analysis[1][3][4]

To validate the material, one must distinguish between the Average Molecular Weight (used for molarity calculations in weighing) and the Monoisotopic Mass (used for Mass Spectrometry precursor selection).[2]

Comparative Physicochemical Properties[1][2][5]
PropertyVitamin K1 (Unlabeled)Vitamin K1-d7 (Deuterated)
IUPAC Name Phylloquinone2-(methyl-d3)-3-phytyl-1,4-naphthoquinone-5,6,7,8-d4
Chemical Formula


Monoisotopic Mass 450.3498 Da457.3937 Da
Average Mol.[1][2][3][4][5][6][7][8] Weight 450.70 g/mol 457.74 g/mol
LogP (Lipophilicity) ~8.2~8.2 (Negligible shift)
Appearance Yellow viscous oilYellow/Amber viscous oil
Mass Calculation Logic (Validation)

The mass shift of +7 Da is achieved by replacing seven protons (


) with deuterium (

).[1][2][9]
  • Mass of 7 H:

    
    [1]
    
  • Mass of 7 D:

    
    [1]
    
  • Net Mass Shift:

    
    [1][2]
    

This confirms that the precursor ion


 in positive ionization mode will shift from 451.4  (Native) to 458.4  (IS).[1][2]

Structural Confirmation via MS/MS

The location of the deuterium labels is critical for transition selection. Commercial K1-d7 is typically labeled on the naphthoquinone ring (d4) and the C2-methyl group (d3) .[1][2]

Fragmentation Mechanism

In Collision-Induced Dissociation (CID), Vitamin K1 undergoes a characteristic cleavage where the long phytyl tail is lost, leaving the stable naphthoquinone head group.[1]

  • Native K1 Transition:

    • Precursor:

      
       (
      
      
      
      )[1][2]
    • Product:

      
       (Menadione-like fragment, 
      
      
      
      )[1][2]
    • Mechanism:[1][3] Loss of phytyl chain (

      
      ).[1][2]
      
  • Vitamin K1-d7 Transition:

    • Precursor:

      
       (
      
      
      
      )[1][2]
    • Product: 194.1 (

      
      )[1][2]
      
    • Validation: Because the deuterium atoms are located on the ring and methyl group, they are retained in the product ion. If the label were on the tail, the product would revert to 187.1.

Structural Logic Diagram

K1_Fragmentation K1_Parent Vitamin K1-d7 Precursor [M+H]+ = 458.4 m/z (Deuterated Head + Tail) Collision Collision Cell (CID) Energy: ~20-30 eV K1_Parent->Collision Isolation (Q1) Fragment_Head Product Ion (Quantifier) [Ring-d4 + Me-d3]+ Mass = 194.1 m/z Collision->Fragment_Head Detection (Q3) Fragment_Tail Neutral Loss Phytyl Chain (C20H38) Mass = 278 Da Collision->Fragment_Tail Eliminated

Figure 1: MS/MS fragmentation pathway confirming the location of deuterium labels on the naphthoquinone head group.

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantify Vitamin K1 in serum/plasma using K1-d7 as the Internal Standard.

Sample Preparation (Liquid-Liquid Extraction)

Vitamin K1 is highly lipophilic.[1][2][7] Protein precipitation alone is often insufficient due to lipid interference.[1][2]

  • Aliquot: Transfer 200 µL of plasma into a light-protected amber tube (Vitamin K is light-sensitive).

  • IS Addition: Spike with 20 µL of Vitamin K1-d7 working solution (100 ng/mL in ethanol).

  • Precipitation: Add 400 µL Ethanol to disrupt protein binding.[1][2] Vortex 30s.

  • Extraction: Add 1.0 mL Hexane . Cap and shake vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Concentration: Transfer the upper organic layer (Hexane) to a new tube. Evaporate to dryness under Nitrogen at 40°C.[1][2]

  • Reconstitution: Reconstitute in 100 µL Methanol/Isopropanol (1:1).

LC-MS/MS Conditions
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI ) is preferred over ESI for Vitamin K due to its lack of polar functional groups, providing better sensitivity and fewer matrix effects.[2]

  • Polarity: Positive (

    
    )[1][2]
    
  • Column: C18 (e.g., Kinetex 2.6 µm) or PFP (Pentafluorophenyl) for enhanced selectivity against lipid isomers.[1][2]

ParameterSetting
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Methanol (0.1% Formic Acid)
Flow Rate 0.4 - 0.6 mL/min
Gradient Start 90% B, Ramp to 100% B at 2.0 min, Hold 2 min.[1][2]
Retention Time ~3.5 min (Note: Deuterated IS may elute slightly earlier than native K1).[1][2]
Method Development Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Serum Sample + K1-d7 IS LLE Hexane Extraction (Remove Phospholipids) Sample->LLE Dry N2 Evaporation LLE->Dry LC LC Separation (C18 or PFP Column) Dry->LC APCI APCI Source (+) Protonation LC->APCI MRM MRM Detection K1: 451->187 K1-d7: 458->194 APCI->MRM

Figure 2: Analytical workflow for the extraction and quantification of Vitamin K1.

Quality Assurance & Troubleshooting

Isotopic Purity & "Cross-Talk"
  • Issue: Incomplete deuteration (e.g., presence of d0, d1, d2 forms in the IS) can contribute signal to the native analyte channel, artificially inflating results.

  • Protocol: Inject a high concentration of K1-d7 (e.g., 1000 ng/mL) and monitor the native transition (451->187).[1][2] Signal should be <0.1% of the IS response.

Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen.[1][2] In high-resolution chromatography, K1-d7 may elute 0.05–0.1 minutes earlier than native K1.[1][2]

  • Action: Do not force integration windows to be identical; allow for a slight RT shift.

Stability[1][2][10]
  • Light Sensitivity: K1-d7 degrades rapidly under UV light.[1][2] All extraction steps must be performed under yellow light or in amber glassware.[1][2]

  • Temperature: Store stock solutions at -20°C or -80°C.

References

  • Centers for Disease Control and Prevention (CDC). (2015).[1][2] Laboratory Procedure Manual: Vitamin K1 in Serum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 71310504, Vitamin K1-d7. Retrieved from [Link][1][2]

Sources

A Technical Guide to the Procurement and Application of High-Purity Vitamin K1(25)-d7 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity deuterated Vitamin K1 (Phylloquinone-d7), a critical reagent for the accurate quantification of Vitamin K1 in complex biological matrices. We will delve into the rationale behind using isotopically labeled internal standards, criteria for selecting a commercial supplier, a comparative analysis of current vendors, and a detailed, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for Isotopic Dilution: Why Vitamin K1(25)-d7 is Essential

In the realm of quantitative bioanalysis, particularly when dealing with endogenous compounds like Vitamin K1, achieving accuracy and precision is paramount. Vitamin K1 is a fat-soluble vitamin crucial for blood coagulation and bone metabolism.[1] Its analysis is often challenged by low physiological concentrations and complex sample matrices such as serum and plasma, which can introduce significant variability during sample preparation and analysis.[2]

Isotopic dilution mass spectrometry is the gold standard for mitigating these challenges. By introducing a known quantity of a stable isotope-labeled (SIL) internal standard, such as Vitamin K1(25)-d7, at the earliest stage of sample preparation, we can effectively control for analyte loss. Vitamin K1(25)-d7 is chemically identical to the endogenous Vitamin K1, ensuring it behaves similarly during extraction, derivatization, and ionization. However, its increased mass (due to the seven deuterium atoms) allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[1][3] This co-eluting, mass-shifted internal standard normalizes for variations in sample extraction efficiency and matrix effects, leading to highly reliable and reproducible quantification.

Selecting a Commercial Supplier: A Checklist for Ensuring Quality

The integrity of your quantitative data is fundamentally linked to the quality of your internal standard. When sourcing high-purity Vitamin K1(25)-d7, it is crucial to move beyond simple catalog listings and scrutinize the supplier's technical documentation.

Key Selection Criteria:

  • Isotopic Purity: This is the most critical parameter. It defines the percentage of the material that is the desired deuterated form. Look for suppliers that specify a high isotopic purity (e.g., ≥99% deuterated forms).[1] This minimizes the contribution of the internal standard to the native analyte signal, a phenomenon known as "crosstalk."

  • Chemical Purity: This refers to the absence of other chemical entities. High chemical purity (e.g., ≥97%) ensures that you are not introducing interfering compounds into your assay.[4][5][6]

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It is a self-validating document that should provide, at a minimum:

    • Lot-specific isotopic and chemical purity values determined by appropriate analytical techniques (e.g., NMR, LC-MS).

    • Confirmation of the compound's identity (e.g., via mass spectrometry and NMR).

    • Concentration and solvent information for solutions.

    • Storage conditions and retest dates.[7]

  • Supplier Reputation and Technical Support: Established suppliers with a history in stable isotope-labeled compounds and accessible technical support are preferable.

Commercial Suppliers of High-Purity Vitamin K1(25)-d7: A Comparative Overview

Several reputable vendors specialize in the synthesis and provision of high-purity stable isotope-labeled compounds for research purposes. The following table summarizes key information for prominent suppliers of Vitamin K1(25)-d7.

SupplierProduct NameReported PurityCAS NumberIntended Use
Cayman Chemical Vitamin K1-d7≥99% deuterated forms (d1-d7)1233937-39-7Internal standard for GC- or LC-MS[1]
Cambridge Isotope Laboratories, Inc. VITAMIN K1 (PHYLLOQUINONE) (D7,99%)Chemical Purity: 97%1233937-39-7Clinical MS, Metabolism, Metabolomics[4][5][6]
Santa Cruz Biotechnology, Inc. Vitamin K1-d7Not explicitly stated, inquire for CoA1233937-39-7Research chemical[8]
Alfa Chemistry Vitamin K1(25)-d7Not explicitly stated, inquire for CoA1233937-39-7Experimental / research use[9]

Note: Purity and availability are subject to lot-to-lot variability. Always request the most current Certificate of Analysis before purchasing.

Experimental Protocol: Quantification of Vitamin K1 in Human Serum using LC-MS/MS

This protocol outlines a robust method for the determination of Vitamin K1 in human serum, adapted from established methodologies.[2][3][10] The causality behind each step is explained to provide a deeper understanding of the workflow.

Materials and Reagents
  • Vitamin K1(25)-d7 (Internal Standard)

  • Vitamin K1 (Unlabeled Analytical Standard for Calibration Curve)

  • Human Serum (or other biological matrix)

  • Ethanol (for protein precipitation)

  • n-Hexane (for liquid-liquid extraction)

  • Isopropanol (for reconstitution)

  • HPLC-grade Methanol and Water

  • Ammonium Formate or Formic Acid (as mobile phase modifier)

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot 250 µL Serum Sample spike 2. Spike with 5 µL Vitamin K1(25)-d7 (Internal Standard) sample->spike Add IS early to account for loss denature 3. Add 2 mL Ethanol (Protein Precipitation) spike->denature vortex1 4. Vortex & Centrifuge denature->vortex1 Pellet proteins extract 5. Add 4 mL n-Hexane (Liquid-Liquid Extraction) vortex1->extract Isolate analyte into organic phase vortex2 6. Vortex & Centrifuge extract->vortex2 evaporate 7. Evaporate Hexane Layer to Dryness vortex2->evaporate Concentrate sample reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject onto UPLC/HPLC System reconstitute->inject separate 10. Chromatographic Separation inject->separate ionize 11. Electrospray Ionization (ESI+) separate->ionize detect 12. MRM Detection (Triple Quadrupole MS) ionize->detect Monitor specific m/z transitions integrate 13. Integrate Peak Areas (Analyte & IS) detect->integrate calculate 14. Calculate Area Ratio integrate->calculate Ratio = Analyte Area / IS Area quantify 15. Quantify against Calibration Curve calculate->quantify

Caption: Workflow for Vitamin K1 quantification using isotopic dilution LC-MS/MS.

Detailed Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of Vitamin K1(25)-d7 in a suitable organic solvent (e.g., ethanol) at a concentration of 1 µg/mL.[10]

    • Prepare a separate stock solution of unlabeled Vitamin K1.

    • From the unlabeled stock, create a series of calibration standards in a surrogate matrix (e.g., stripped serum) spanning the expected physiological range of Vitamin K1.

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • Aliquot 250 µL of serum samples, calibrators, and quality controls into glass tubes.[10]

    • Causality: Glass is preferred over plastic for fat-soluble vitamins to prevent adsorption.

    • Spike each tube (except for "double blanks") with 5 µL of the Vitamin K1(25)-d7 internal standard solution. Vortex briefly.

    • Causality: Adding the internal standard at the very beginning is the core principle of isotopic dilution, ensuring it undergoes the exact same processing as the endogenous analyte.

    • Add 2 mL of cold ethanol to each tube to precipitate proteins. Vortex for 30 seconds.[10]

    • Causality: Ethanol disrupts the protein structure, causing them to aggregate and fall out of solution, which releases matrix-bound Vitamin K1.

    • Centrifuge at 4,000 x g for 5 minutes to pellet the precipitated proteins.

    • Decant the supernatant into a clean glass tube. Add 4 mL of n-hexane.[10]

    • Causality: n-Hexane is a non-polar solvent that will selectively extract the lipophilic Vitamin K1 from the more polar ethanol/water supernatant.

    • Vortex for 5 minutes to ensure thorough mixing and extraction. Centrifuge for 5 minutes at 4,000 x g to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

    • Causality: Evaporation concentrates the analyte, increasing the sensitivity of the assay.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column to separate Vitamin K1 from other matrix components. A gradient elution from a weaker mobile phase (e.g., water with modifier) to a stronger organic mobile phase (e.g., methanol or isopropanol with modifier) is typical.[2][3]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.

      • Causality: MRM provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

      • Example MRM Transitions: [3]

        • Vitamin K1: Q1: 451.1 m/z → Q3: 187.1 m/z

        • Vitamin K1(25)-d7: Q1: 458.3 m/z → Q3: 193.8 m/z

  • Data Analysis:

    • Integrate the chromatographic peaks for both Vitamin K1 and Vitamin K1(25)-d7.

    • Calculate the peak area ratio (Vitamin K1 Area / Vitamin K1(25)-d7 Area) for all samples, calibrators, and controls.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

    • Determine the concentration of Vitamin K1 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Handling and Storage: Preserving the Integrity of Your Standard

To ensure the long-term stability and reliability of your Vitamin K1(25)-d7 standard, adhere to the manufacturer's storage recommendations.

  • Storage: Typically, these compounds should be stored in a freezer at -20°C.[1][6]

  • Light Sensitivity: Vitamin K1 is light-sensitive. Protect the standard from light by using amber vials and minimizing exposure during handling.[6]

  • Solvent Stability: If purchased as a solid, prepare stock solutions in a high-quality, anhydrous solvent. For long-term storage of solutions, aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and solvent evaporation.

By following the guidance in this document, researchers can confidently source high-purity Vitamin K1(25)-d7 and implement a robust, accurate, and reproducible method for the quantification of Vitamin K1, thereby ensuring the integrity and validity of their experimental results.

References

  • Vitamin K1 | 84-80-0 . BuyersGuideChem. [Link]

  • Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1 2,3-epoxide in human serum . Journal of Chromatography B. [Link]

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research . Waters. [Link]

  • LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population . PubMed Central. [Link]

  • Certificate of Analysis . Alpha Chemika. [Link]

  • Vitamin K1 Analysis in Low-Fat FSMP . Scribd. [Link]

Sources

Technical Deep Dive: Vitamin K1(25)-d7 as a Benchmark Internal Standard in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, chemical basis, and experimental protocols for Vitamin K1(25)-d7 , a specialized deuterated internal standard used in high-precision metabolic phenotyping and pharmacokinetic studies.

Executive Summary: The Precision Imperative

In the landscape of metabolic studies—specifically those targeting the Vitamin K cycle (phylloquinone/menaquinone axis) —analytical precision is often compromised by three factors:

  • Low Endogenous Concentrations: Vitamin K1 circulates at nanomolar levels (0.2–2.0 ng/mL), requiring high-sensitivity detection.

  • Lipophilic Matrix Interference: The molecule is sequestered in chylomicrons and lipoproteins, making extraction from plasma/serum difficult and prone to variability.

  • Ion Suppression: Co-eluting phospholipids in LC-MS/MS workflows often suppress the signal of hydrophobic analytes.

Vitamin K1(25)-d7 serves as a critical Internal Standard (IS) designed to overcome these barriers. Unlike standard Vitamin K1-d7 (which mimics the natural C20-phytyl tail), Vitamin K1(25)-d7 is a synthetic homolog featuring an extended 25-carbon side chain (pentamethyl-eicosenyl) combined with a hepta-deuterated (d7) naphthoquinone core. This unique structure allows for chromatographic differentiation while maintaining identical ionization efficiency, providing a robust tool for correcting matrix effects without the risk of "crosstalk" from high endogenous Vitamin K1 levels.

Chemical Identity & Mechanistic Role

Structural Distinction

To utilize this standard effectively, one must understand its deviation from the natural analyte.

FeatureEndogenous Vitamin K1 (Phylloquinone)Standard IS (Vitamin K1-d7)Target IS: Vitamin K1(25)-d7
Formula C31H46O2C31H39D7O2C36H49D7O2
Side Chain Phytyl (C20)Phytyl (C20)Pentamethyl-eicosenyl (C25)
Mass (MW) ~450.7 Da~457.7 Da~527.9 Da
Elution Order 1stCo-elutes (approx)Elutes Later (Higher Lipophilicity)
Role AnalyteTraditional ISHigh-Specificity Homolog IS
The "Homolog" Advantage

In metabolic studies involving high-lipid matrices (e.g., post-prandial plasma or liver homogenates), standard deuterated K1 (C20) can sometimes suffer from isotopic interference if the endogenous K1 concentration is extremely high (the M+7 isotope of natural K1 is negligible, but matrix suppression can still affect the IS if they co-elute perfectly).

Vitamin K1(25)-d7 offers a dual-mechanism for validation:

  • Mass Shift (+77 Da): The combination of the d7 label and the extra isoprene unit (C5H8) shifts the precursor ion significantly, moving it into a "quieter" mass range (m/z ~528) free from phospholipid background.

  • Retention Time Shift: The C25 tail increases lipophilicity, causing the IS to elute after the natural K1. This ensures that the IS signal is measured in a timeframe distinct from the analyte's ion suppression zone, while still undergoing the same extraction efficiency.

Experimental Protocol: LC-APCI-MS/MS Workflow

The following protocol is designed for quantification of Vitamin K1 in human plasma using Vitamin K1(25)-d7 as the internal standard.

Note: Atmospheric Pressure Chemical Ionization (APCI) is strictly recommended over Electrospray Ionization (ESI) due to the non-polar nature of Vitamin K, which ionizes poorly in ESI.

Reagents & Preparation
  • Analyte: Vitamin K1 (Phylloquinone).[1][2][3][4][5][6]

  • Internal Standard: Vitamin K1(25)-d7 (10 µg/mL in Ethanol).

  • Matrix: Plasma or Serum (200 µL).

  • Extraction Solvent: Hexane:Ethanol (4:1 v/v).

Sample Preparation (Liquid-Liquid Extraction)
  • Spike: Aliquot 200 µL plasma into amber glass tubes (light sensitive!). Add 10 µL of Vitamin K1(25)-d7 working solution (50 ng/mL).

  • Precipitate: Add 200 µL Ethanol to denature proteins and release K1 from lipoproteins. Vortex 30s.

  • Extract: Add 1 mL Hexane. Vortex vigorously for 2 mins.

  • Phase Separation: Centrifuge at 3000 x g for 5 mins.

  • Dry: Transfer the upper organic layer (Hexane) to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 50 µL Methanol/Isopropanol (1:1).

LC-MS/MS Parameters
  • Column: C18 Reversed-Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm) or C30 (for isomer separation).

  • Mobile Phase A: Methanol + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol + 0.1% Formic Acid.

  • Gradient: 95% A to 5% A over 8 mins.

  • Flow Rate: 0.4 mL/min.

Mass Transitions (MRM Mode):

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
Vitamin K1 451.4 [M+H]+ 187.1 (Naphthoquinone) 25

| Vitamin K1(25)-d7 | 528.5 [M+H]+ | 194.1 (d7-Ring) | 28 |

Note: The product ion 194.1 confirms the d7 label is on the quinone ring, which is the stable part of the molecule during fragmentation.

Visualization of Workflow & Mechanism

The following diagrams illustrate the extraction logic and the mass spectral differentiation.

Diagram 1: Analytical Workflow for Metabolic Profiling

G Sample Biological Sample (Plasma/Tissue) LLE Liquid-Liquid Extraction (Hexane/Ethanol) Sample->LLE Spike Spike IS: Vitamin K1(25)-d7 Spike->LLE Normalization PhaseSep Phase Separation (Lipid Layer) LLE->PhaseSep Dry N2 Evaporation & Reconstitution PhaseSep->Dry LC LC Separation (C18/C30 Column) Dry->LC MS APCI-MS/MS Detection LC->MS Data Quantification (Ratio K1 / K1(25)-d7) MS->Data

Caption: Step-by-step extraction and analysis workflow. The IS is added prior to extraction to correct for recovery losses.

Diagram 2: Chromatographic & Mass Differentiation

G cluster_0 Chromatographic Separation (Time) cluster_1 Mass Spectrometry (m/z) K1 Endogenous Vitamin K1 (C20 Tail) RT: 4.5 min K1_25 Vitamin K1(25)-d7 (C25 Tail) RT: 5.8 min Mass1 m/z 451.4 (Protonated K1) K1->Mass1 APCI Ionization Mass2 m/z 528.5 (Protonated K1(25)-d7) K1_25->Mass2 APCI Ionization

Caption: Dual-separation mechanism: The C25 tail delays retention time (RT), while the d7 label shifts the mass, ensuring zero crosstalk.

Data Interpretation & Validation

To ensure Scientific Integrity , the following validation criteria must be met when using Vitamin K1(25)-d7:

Linearity and Dynamic Range
  • Requirement: The response ratio (Area K1 / Area IS) must be linear (

    
    ) over the physiological range (0.1 – 10 ng/mL).
    
  • Why: Vitamin K1(25)-d7, being a homolog, might have slightly different ionization kinetics than K1. A linear standard curve confirms that the IS tracks the analyte consistently across concentrations.[7]

Recovery Calculation

Since the IS is added before extraction, it corrects for recovery. However, absolute recovery should be checked during method development:



  • Target: > 70% recovery indicates efficient extraction from the lipid matrix.

Matrix Effect (ME) Assessment

Compare the signal of Vitamin K1(25)-d7 spiked into post-extraction blank plasma vs. pure solvent.

  • Formula:

    
    
    
  • Goal: ME should be between -15% and +15%. If suppression is high (>20%), the later elution of the C25-homolog is likely helping to avoid the suppression zone of phospholipids (which usually elute earlier in reverse-phase gradients).

Applications in Drug Development[1]

  • Warfarin/Coumarin Interaction Studies:

    • Vitamin K1(25)-d7 allows precise tracking of dietary K1 absorption even when the Vitamin K Epoxide Reductase (VKOR) cycle is inhibited.

  • Osteoporosis Research:

    • Used to correlate circulating K1 levels with osteocalcin carboxylation status. The high sensitivity enables detection in osteoporotic populations with poor nutritional intake.

  • Lipidomics:

    • In complex lipid profiling, the unique mass (m/z 528) of K1(25)-d7 prevents misidentification with other cholesteryl esters or triglycerides.

References

  • Pharmaffiliates. Vitamin K1(25)-d7 (Catalog No.[8] PA STI 087290) - Chemical Structure and Specifications.[8][9] Available at: [Link]

  • Fu, X., et al. (2020). "Measurement of Vitamin K1 in Commercial Canola Cultivars... Using HPLC-MS/MS." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Booth, S. L., et al. (2002). "HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum."[5] Journal of Nutritional Biochemistry. Available at: [Link]

Sources

Precision in Phylloquinone: Mastering Isotope Effects in Deuterated Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the "gold standard" status of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the assumption that an Internal Standard (IS) behaves identically to the analyte. For Vitamin K1 (phylloquinone), cost and availability often dictate the use of deuterated analogs (Vitamin K1-d7) rather than Carbon-13 labeled standards.

However, deuterium introduces a physicochemical reality often overlooked: the Kinetic Isotope Effect (KIE) and the Chromatographic Isotope Effect (CIE) . In Reverse-Phase Liquid Chromatography (RPLC), deuterated K1 often elutes earlier than its native counterpart.[1] This guide dissects the mechanism of this shift, its impact on ion suppression, and provides a validated protocol to ensure data integrity despite these isotopic discrepancies.

Part 1: Theoretical Foundations – The Physics of the Shift

To control the analysis, one must understand the underlying physics. The substitution of Hydrogen (


H) with Deuterium (

H) is not merely a mass change; it alters the vibrational energy of the molecule.
The Inverse Isotope Effect in RPLC

In standard Reverse-Phase chromatography (C18 or PFP columns), deuterated compounds typically exhibit an Inverse Isotope Effect , meaning they elute earlier than the non-deuterated analyte.[1][2]

  • Bond Length & Zero Point Energy: The C-D bond is stronger and shorter than the C-H bond due to lower zero-point vibrational energy.

  • Molar Volume: The shorter bond length results in a slightly smaller molar volume for the deuterated molecule.

  • Lipophilicity: This contraction reduces the van der Waals forces (dispersive interactions) between the analyte and the stationary phase (C18 chains).

  • Result: Vitamin K1-d7 interacts less strongly with the column than native Vitamin K1, leading to a shorter retention time (

    
    ).
    
Visualization: The Isotope Effect Mechanism

The following diagram illustrates the causal chain from atomic substitution to chromatographic separation.

IsotopeEffect cluster_0 Atomic Level cluster_1 Physicochemical Change cluster_2 Chromatographic Outcome (RPLC) H Protium (C-H) RT Earlier Retention Time (Shifted tR) H->RT Baseline tR D Deuterium (C-D) ZPE Lower Zero-Point Energy D->ZPE Heavier Nucleus Bond Shorter Bond Length ZPE->Bond Vol Reduced Molar Volume Bond->Vol VdW Reduced Van der Waals Interaction Vol->VdW Less Surface Area VdW->RT Weaker Binding

Figure 1: Causal pathway of the Deuterium Isotope Effect leading to retention time shifts in RPLC.

Part 2: The Analytical Challenge – Matrix Effects & Ion Suppression[3]

The danger of the retention time shift is not the shift itself, but the Matrix Effect .

In LC-MS/MS of serum (the primary matrix for Vitamin K), phospholipids and other endogenous interferences elute continuously. If Vitamin K1 elutes at 3.50 min and K1-d7 elutes at 3.45 min, they may exist in different "suppression zones."

  • Scenario A (Ideal): Co-elution. Both analyte and IS experience 50% signal suppression. The Ratio (Analyte/IS) remains accurate.

  • Scenario B (Shifted): K1-d7 elutes early (30% suppression), K1 elutes later (50% suppression). The calculated concentration will be underestimated because the IS signal is artificially high relative to the analyte.

Expert Insight: While


C-labeled standards eliminate this shift (as Carbon mass does not significantly affect bond length/lipophilicity), they are often prohibitively expensive. Therefore, the protocol below focuses on managing the deuterium shift.

Part 3: Validated Experimental Protocol

This workflow is designed to minimize chromatographic drift and maximize sensitivity for Vitamin K1 (Phylloquinone) using K1-d7 as the Internal Standard.

Sample Preparation (Liquid-Liquid Extraction)

Vitamin K1 is highly lipophilic (LogP ~ 8.4). Protein precipitation alone is insufficient; LLE is required to remove phospholipids that cause ion suppression.

  • Matrix: Serum or Plasma (200 µL).[3]

  • Internal Standard Spike: Add 10 µL of Vitamin K1-d7 (100 ng/mL in Ethanol).

  • Extraction:

    • Add 200 µL Ethanol (to disrupt protein binding).

    • Add 1.0 mL n-Hexane .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Dry Down: Transfer the upper organic layer (Hexane) to a new vial. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50 µL of Methanol. Note: Using 100% organic solvent for reconstitution improves solubility but may distort peak shape if the initial LC gradient is highly aqueous. However, for K1, we start with high organic content.

LC-MS/MS Conditions
  • Column: PFP (Pentafluorophenyl) columns are superior to C18 for Vitamin K isomers, offering better selectivity for the quinone ring.

    • Recommended: Waters ACQUITY UPLC HSS PFP (2.1 x 50 mm, 1.8 µm) or Thermo Accucore PFP.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Gradient:

    • 0.0 min: 80% B

    • 3.0 min: 98% B

    • 4.5 min: 98% B

    • 4.6 min: 80% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Parameters (ESI+)

Vitamin K1 ionizes poorly.[4] The addition of Ammonium Formate promotes the formation of


 or 

adducts, though protonated species are preferred for MRM.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Vitamin K1 451.3

186.8 (Quinone)2450
Vitamin K1-d7 458.3

193.8 (Quinone)2450

Note: The mass shift of +7 Da is sufficient to prevent isotopic overlap (cross-talk) from the natural M+7 isotope of native K1.

Visualization: Analytical Workflow

Workflow Sample Serum Sample (200 µL) Spike Spike IS (Vit K1-d7) Sample->Spike LLE LLE Extraction (Ethanol + Hexane) Spike->LLE Dry Evaporation (N2 @ 40°C) LLE->Dry Upper Layer Recon Reconstitution (Methanol) Dry->Recon LC LC Separation (PFP Column, High Organic) Recon->LC MS MS/MS Detection (MRM: 451.3 -> 186.8) LC->MS

Figure 2: Step-by-step extraction and analysis workflow for Vitamin K1.

Part 4: Data Interpretation & Quality Assurance

To validate that the isotope effect is not compromising your data, you must calculate the Matrix Factor (MF) for both the analyte and the IS.

The Self-Validating Check

Run a post-column infusion experiment or analyze post-extraction spiked samples:

  • Prepare Matrix-Free Sample: Solvent standard of K1 and K1-d7.

  • Prepare Matrix Sample: Extracted blank serum spiked with K1 and K1-d7 after extraction.

  • Calculate Matrix Factor (MF):

    
    
    
  • Calculate IS Normalized MF:

    
    
    

Pass Criteria: The


 should be close to 1.0 (typically 0.85 – 1.15). If the K1-d7 elutes too early and 

deviates significantly from 1.0, you must adjust the gradient to force co-elution or switch to a column with different selectivity (e.g., C30).

References

  • Waters Corporation. (2020). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Application Note. [Link][3][4][5][6]

  • Centers for Disease Control and Prevention (CDC). (2016). Laboratory Procedure Manual: Vitamin K1 in Serum. [Link]

  • Lee, H., et al. (2016).[6] Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage. Food Chemistry.[6] [Link]

Sources

Technical Monograph: Vitamin K1-d7 (Phylloquinone-d7) Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Specifications, and Analytical Validation in LC-MS/MS Workflows

Executive Summary & Core Utility

Vitamin K1-d7 (Phylloquinone-d7) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Vitamin K1 in biological matrices. Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for the significant matrix effects, ionization suppression, and extraction losses inherent to lipophilic vitamin analysis.

In the context of this guide, "Vitamin K1(25)-d7" is interpreted as Phylloquinone-d7 , typically deuterated at the naphthalene ring (5,6,7,8-d4) and the 2-methyl group (d3), totaling 7 deuterium atoms. This specific labeling pattern is chemically stable and resistant to deuterium-hydrogen exchange during standard extraction protocols.

Why K1-d7 Over K1-d4?

While d4 analogs exist, K1-d7 offers a mass shift of +7 Da (m/z 458 vs. 451). This larger mass difference prevents "cross-talk" (isotopic overlap) from the natural M+7 isotope abundance of native Vitamin K1, ensuring higher accuracy at lower limits of quantitation (LLOQ).

Certificate of Analysis (CoA): Specifications & Deconstruction

A robust CoA for Vitamin K1-d7 must validate not just identity, but isotopic purity to prevent false positives. Below are the critical specifications required for rigorous drug development and clinical research.

Table 1: Critical CoA Specifications
ParameterSpecificationTechnical Rationale
Chemical Name 2-methyl-d3-3-phytyl-1,4-naphthoquinone-5,6,7,8-d4Definitive IUPAC identification.[1]
CAS Number 1233937-39-7Unique identifier for regulatory filing.
Molecular Formula

MW: 457.74 g/mol (vs. Native 450.70).
Chemical Purity

(HPLC)
Impurities compete for ionization in MS source.
Isotopic Enrichment

atom D
Ensures consistent signal response.
Unlabeled (d0) Content

(Critical)
The most vital spec. High d0 levels artificially inflate the native K1 concentration.
Appearance Clear to Yellow Viscous OilK1 is naturally an oil; crystallinity implies impurities or salt forms.
Solubility Soluble: Chloroform, HexaneSparingly: MethanolInsoluble: WaterDictates solvent choice for stock preparation.
Stability Light Sensitive; Air SensitiveRequires amber glass and inert gas overlay.
Visualization: CoA Validation Logic

The following diagram illustrates the decision matrix for releasing a batch of Vitamin K1-d7 based on CoA parameters.

CoA_Validation Raw_Material Raw Synthesis Output (Crude K1-d7) Identity_Check Identity Verification (1H-NMR & MS) Raw_Material->Identity_Check Iso_Purity Isotopic Purity Check (HRMS) Identity_Check->Iso_Purity Confirmed Chem_Purity Chemical Purity Check (HPLC-UV) Iso_Purity->Chem_Purity Pass (>99% D) Fail_d0 REJECT: d0 > 0.5% (Interference Risk) Iso_Purity->Fail_d0 Low Enrichment Fail_Chem REJECT: Purity < 98% (Clean-up Required) Chem_Purity->Fail_Chem < 98% Final_Release RELEASE BATCH (Generate CoA) Chem_Purity->Final_Release Pass

Caption: Logical workflow for validating Vitamin K1-d7 specifications. The d0 check is a critical gatekeeper.

Handling, Storage, and Stability[2]

Vitamin K1 is notoriously unstable. Adherence to these protocols is mandatory to maintain the integrity of the standard.

  • Photodegradation: Vitamin K1 degrades rapidly (within minutes) into Vitamin K1 2,3-epoxide upon exposure to fluorescent or UV light.

    • Protocol: All handling must occur under yellow monochromatic light or in amber glassware wrapped in aluminum foil.

  • Oxidation: The quinone ring is susceptible to oxidation.

    • Protocol: Store neat oil and stock solutions under a blanket of Argon or Nitrogen .[2]

  • Temperature:

    • Long-term: -20°C or -80°C.

    • Short-term (Autosampler): 4°C (stable for ~24 hours if protected from light).

Validated Analytical Workflow (LC-APCI-MS/MS)

This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI). Vitamin K1 is a neutral, non-polar molecule that ionizes poorly in ESI but responds exceptionally well to APCI in positive mode.

Reagents
  • Internal Standard: Vitamin K1-d7 (10 µg/mL in Ethanol).

  • Extraction Solvent: n-Hexane or Cyclohexane (HPLC Grade).

  • Precipitation Agent: Ethanol (absolute).

Step-by-Step Protocol
  • Sample Aliquoting: Transfer 200 µL of plasma/serum into an amber microcentrifuge tube.

  • IS Spiking: Add 10 µL of Vitamin K1-d7 working solution (50 ng/mL). Vortex for 10 sec.

    • Mechanism: Equilibrates the IS with the native analyte before extraction to correct for recovery losses.

  • Protein Precipitation: Add 400 µL Ethanol. Vortex vigorously for 1 min.

    • Mechanism: Denatures albumin/lipoproteins, releasing bound Vitamin K.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL n-Hexane. Shake/tumble for 10 min.

  • Phase Separation: Centrifuge at 10,000 x g for 5 min.

  • Dry Down: Transfer the upper organic layer (Hexane) to a new amber tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Isopropanol (9:1).

  • Injection: Inject 10-20 µL into the LC-MS/MS.

Mass Spectrometry Parameters (APCI+)
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Vitamin K1 451.4187.2197.225
Vitamin K1-d7 458.4194.2204.225

Note: The product ion m/z 187 corresponds to the stable naphthoquinone ring fragment after the loss of the phytyl tail.

Visualization: Analytical Workflow

LCMS_Workflow Sample Plasma Sample (200 µL) Spike Spike K1-d7 IS (Correction Factor) Sample->Spike Precip Protein Ppt (Ethanol) Spike->Precip Extract LLE Extraction (Hexane) Precip->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry Recon Reconstitution (MeOH) Dry->Recon Analysis LC-APCI-MS/MS (m/z 458 -> 194) Recon->Analysis

Caption: LC-APCI-MS/MS sample preparation workflow ensuring matrix effect correction via K1-d7.

Troubleshooting & Self-Validation

  • Issue: High d0 Signal in Blank:

    • Cause: Contaminated IS or "cross-talk" from native K1 if mass resolution is poor.

    • Solution: Verify the "Unlabeled Content" on the CoA. If >0.5%, discard the lot. Ensure MS resolution is set to "Unit" or better.

  • Issue: Degradation Peaks (Epoxide):

    • Observation: A peak at +16 Da (m/z 467 for K1, 474 for d7).

    • Solution: The sample was exposed to light or heat.[3][4] Re-prepare under yellow light.

  • Issue: Low Sensitivity:

    • Cause: ESI was used instead of APCI.

    • Solution: Switch to APCI.[5] Vitamin K lacks basic nitrogens for efficient protonation in ESI.

References

  • Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210. Retrieved from [Link]

  • Hu, K., et al. (2018).[5] "A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 159, 82-91.[5] Retrieved from [Link]

  • European Commission. (2010). Opinion on Vitamin K1 (Phytonadione) - Stability and Degradation. Scientific Committee on Consumer Safety. Retrieved from [Link]

Sources

Methodological & Application

Advanced Application Note: LC-MS/MS Method Development for Vitamin K1 (Phylloquinone) using Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Vitamin K1 (Phylloquinone) is a highly lipophilic, endogenous naphthoquinone derivative essential for blood coagulation and bone metabolism. Quantifying Vitamin K1 in biological matrices (plasma/serum) presents a "perfect storm" of bioanalytical challenges:

  • Low Endogenous Concentrations: Typically 0.1 – 2.0 ng/mL in fasted humans.

  • Lipophilicity (LogP ~ 8.2): It co-elutes with phospholipids, causing severe matrix suppression.

  • Photolability: Rapid degradation under standard laboratory lighting.

  • Adsorption: High affinity for polypropylene surfaces, necessitating glass labware.

This guide details the development of a robust LC-MS/MS method using Atmospheric Pressure Chemical Ionization (APCI) . While Electrospray Ionization (ESI) is common, APCI is selected here as the "Gold Standard" for neutral lipids, offering superior ionization efficiency for the non-polar quinone structure and reduced susceptibility to matrix effects compared to ESI.

The Role of Vitamin K1-d7: Using a stable isotope-labeled internal standard (SIL-IS) is mandatory. Vitamin K1-d7 (deuterated on the naphthoquinone ring) is superior to structural analogs (like Vitamin K2 or K1-epoxide) because it shares the exact extraction recovery and ionization properties of the analyte, correcting for matrix suppression and handling losses in real-time.

Experimental Workflow Diagrams

Figure 1: Analytical Decision Tree & Workflow

This diagram outlines the critical decision points and the linear workflow for sample processing.

G Start Method Development Start Prep Sample Preparation (CRITICAL: Amber Light) Start->Prep LLE Liquid-Liquid Extraction (LLE) Hexane : Ethanol (4:1) Prep->LLE Remove Phospholipids Dry Evaporation (N2 @ 40°C) Reconstitute in MeOH/IPA LLE->Dry LC Chromatography (UHPLC) Dry->LC Col Column Selection C18 (Speed) vs C30 (Isomer Sep) LC->Col Mobile Mobile Phase MeOH + 2mM Amm. Formate (Promotes Ionization) Col->Mobile MS Mass Spectrometry (Triple Quad) Mobile->MS Source Ion Source: APCI (+) Transition: 451.4 -> 187.1 MS->Source

Caption: Step-by-step workflow emphasizing the critical path from amber-light preparation to APCI detection.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Vitamin K1 (Phylloquinone)Target quantification.
Internal Standard Vitamin K1-d7 Corrects for recovery & ionization suppression.
Matrix Human Plasma (K2-EDTA)Biological source.[1]
Extraction Solvent n-Hexane (HPLC Grade)Highly non-polar solvent to extract K1.
Precipitation Agent Ethanol (Absolute)Denatures proteins; breaks lipoprotein bonds.
Mobile Phase A 2 mM Ammonium Formate in MeOHProton source for ionization.
Mobile Phase B Isopropanol (IPA)Strong eluent to wash lipids from column.
Column C18 (2.1 x 50mm, 1.8 µm)Fast separation of K1 from bulk lipids.

Detailed Method Protocol

Standard Preparation (Light Sensitive!)
  • Precaution: All steps must be performed under yellow/amber light or in opaque vessels. Vitamin K1 degrades within minutes under white fluorescent light.

  • Stock Solution: Dissolve Vitamin K1 and K1-d7 in Ethanol to 1 mg/mL. Store at -80°C in amber glass.

  • Working Solution: Dilute to 100 ng/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

This protocol utilizes LLE with Hexane, which provides cleaner extracts than protein precipitation (PPT) alone.

  • Aliquot: Transfer 200 µL of plasma into a glass tube (Do not use plastic; K1 sticks to polypropylene).

  • IS Addition: Add 20 µL of Vitamin K1-d7 Working Solution. Vortex gently.

  • Protein Crash: Add 200 µL of Ethanol . Vortex for 30 seconds.

    • Mechanism:[2] Ethanol disrupts the lipoproteins (HDL/LDL) where Vitamin K1 is sequestered, releasing it for extraction.

  • Extraction: Add 1.0 mL of n-Hexane . Cap and shake vigorously for 5 minutes (or use a multi-tube vortexer).

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (Hexane) to a clean amber glass vial.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol/Isopropanol (90:10) .

    • Note: High organic content is needed to keep K1 in solution. Do not use high water content.

LC-MS/MS Conditions[1][3][4][5][6]

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Temperature: 40°C.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 100% A (Methanol + Amm Formate)

    • 2.0 min: 100% A

    • 2.1 min: 5% A / 95% B (IPA wash to remove phospholipids)

    • 3.5 min: 5% A / 95% B

    • 3.6 min: 100% A (Re-equilibration)

Mass Spectrometry (APCI):

  • Source: APCI (Positive Mode).[1]

  • Mechanism: Charge transfer/Protonation. The quinone ring is protonated

    
    .
    
  • Corona Current: 4.0 µA (Optimized for stability).

  • Source Temp: 350°C (High heat is required to vaporize the neutral K1).

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Vitamin K1 451.4187.128Loss of phytyl tail (

)
Vitamin K1-d7 458.4194.128Loss of phytyl tail (Ring retains d7)

Note on d7: The deuterium labels are typically on the naphthoquinone ring. Therefore, the fragment ion (the ring structure) shifts from 187 to 194. This provides high specificity.

Mechanism of Action & Validation Logic

Figure 2: Fragmentation Pathway

Understanding the MS/MS physics ensures correct transition selection.

Reaction K1 Precursor Ion [M+H]+ = 451.4 (Phylloquinone) Process Collision Cell (CID) K1->Process Frag1 Product Ion [M+H - Phytyl]+ = 187.1 (Menadione Ring) Process->Frag1 Primary Quant Ion Tail Neutral Loss Phytyl Chain (C20H38) Process->Tail

Caption: Collision Induced Dissociation (CID) cleaves the fragile bond between the ring and the phytyl tail.

Validation Parameters (Self-Validating System)
  • Linearity: 0.1 ng/mL to 10 ng/mL (

    
    ).
    
  • Recovery: The IS (K1-d7) must track the analyte. If K1 recovery drops due to lipid interference, K1-d7 should drop proportionally.

    • Acceptance Criteria: IS area variation < 15% across the run.[3]

  • Matrix Effect (ME): Calculated as

    
    .
    
    • APCI usually yields ME between 90-110% (minimal suppression). ESI often yields 50-70% (high suppression) for this analyte.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Sensitivity Poor ionization of neutral lipid.Switch to APCI . If using ESI, add 0.5 mM Ammonium Fluoride (

) to mobile phase to enhance ionization [1].
High Background Contamination or Phospholipids.Use an IPA wash step in the gradient. Ensure column is flushed.
Peak Tailing Adsorption to lines/column.Use PEEK tubing where possible; ensure injection solvent has high organic content.
Degradation Light exposure.Strict Amber Light . Even 10 mins of sunlight can degrade 50% of K1.
Carryover Lipophilic nature.[3]Use a needle wash of 50:50 Acetone:Hexane or IPA.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Vitamin K1 in Serum. Method 4026.02.

  • Fu, X., et al. (2009). Measurement of Vitamin K1 in human plasma by HPLC-MS/MS.[1][4][3][5] Journal of Chromatography B, 877(32), 351-356.

  • Waters Corporation. (2020). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research.

  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum.

Disclaimer: This protocol is for research and development purposes. Clinical validation requires adherence to CLIA/FDA guidelines specific to your laboratory environment.

Sources

Protocol for preparing Vitamin K1(25)-d7 internal standard spiking solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Vitamin K1(25)-d7 Internal Standard Spiking Solutions for LC-MS/MS Bioanalysis

Executive Summary & Scientific Rationale

Vitamin K1 (Phylloquinone) analysis is notoriously difficult due to its lipophilicity (


), endogenous low abundance (0.1–2.0 ng/mL in serum), and extreme sensitivity to UV light. The use of a stable isotope-labeled internal standard (SIL-IS), Vitamin K1-d7 , is mandatory to correct for matrix effects, recovery losses during liquid-liquid extraction (LLE), and ionization suppression in the electrospray (ESI) or APCI source.

This protocol deviates from standard "dilute-and-shoot" methods. It addresses the three primary failure modes in Vitamin K1 bioanalysis:

  • Photodegradation: Rapid conversion to the 2,3-epoxide form under standard lab lighting.

  • Adsorption: Significant loss of analyte to polypropylene and unsilanized glass surfaces due to hydrophobic interaction.

  • Solubility Mismatch: Precipitation of the lipophilic IS when introduced to high-aqueous matrices.

Physicochemical Profile & Critical Materials

Before beginning, the analyst must understand the molecule's behavior.

PropertySpecificationImpact on Protocol
Molecule Vitamin K1-d7 (Phylloquinone-d7)Internal Standard
Solubility Insoluble in water.[1][2] Soluble in Ethanol, IPA, Hexane, Chloroform.Do not use 100% Acetonitrile for primary stock (risk of oiling out). Use IPA or Ethanol.
Light Sensitivity High (UV/Visible spectrum).Strict Requirement: Amber glassware and low-light (yellow filtered) lab conditions.
Adsorption High affinity for plastics.Use Silanized Glass or high-quality PFA/PTFE. Avoid standard polypropylene tubes for storage.
Storage -20°C or -80°C (Dark).Store neat oil/powder under Argon/Nitrogen if possible.

Protocol: Step-by-Step Preparation

Phase A: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

  • Environment Control: Dim overhead lights or work under yellow safety light.

  • Weighing: Accurately weigh 1.0 mg of Vitamin K1-d7 neat standard into a 2 mL Amber Silanized Glass Vial .

    • Note: K1 is often a viscous oil. If weighing is difficult, rinse the ampoule provided by the manufacturer directly with solvent.

  • Dissolution: Add 1.0 mL of Isopropanol (IPA) .

    • Why IPA? IPA has excellent solubilizing power for lipophilic vitamins and lower volatility than Hexane, ensuring concentration accuracy.

  • Homogenization: Vortex for 30 seconds. Sonicate for 1 minute if needed.

  • Storage: Flush headspace with Nitrogen/Argon, cap tightly. Store at -80°C.

    • Stability:[3][4][5][6] 2 Years.[2][5][7]

Phase B: Intermediate Stock Solution (10 µg/mL)

Objective: A bridge dilution to facilitate accurate low-volume pipetting.

  • Vessel: Use a 10 mL Amber Volumetric Flask (Class A).

  • Aliquot: Transfer 100 µL of Primary Stock (1.0 mg/mL).

  • Diluent: Dilute to volume with Ethanol (Absolute) .

    • Why Ethanol? Ethanol is miscible with both the IPA stock and the eventual biological matrix/precipitant.

  • Mix: Invert 10 times. Transfer to amber silanized vials in 1 mL aliquots.

  • Storage: -20°C. Stability: 6 Months.

Phase C: Working Internal Standard (Spiking) Solution (100 ng/mL)

Objective: The final solution added to patient samples.

  • Calculation: Target concentration depends on the expected endogenous K1 level (approx. 0.5–1.0 ng/mL).[8] The IS spike should yield a signal similar to the mid-range of the calibration curve.

  • Preparation: Dilute 100 µL of Intermediate Stock (10 µg/mL) into 9.9 mL of Methanol or Ethanol .

    • Crucial Decision: If performing Protein Precipitation (PPT), use the PPT solvent (e.g., ACN or MeOH). If performing Liquid-Liquid Extraction (LLE), use Ethanol.[9]

    • Recommendation:Ethanol is preferred as it denatures proteins gently without immediate precipitation clumping that traps the lipophilic vitamin.

  • Usage: Add 20–50 µL of this solution to 200–500 µL of serum/plasma.

  • Stability: Fresh Preparation Recommended. Discard after 1 week (stored at 4°C).

Workflow Visualization (Logic Diagram)

The following diagram illustrates the critical decision pathways and stability gates for the protocol.

VitaminK1_Protocol NeatStandard Neat Vitamin K1-d7 (Oil/Powder) SolventChoice Solvent Selection: Isopropanol (IPA) NeatStandard->SolventChoice Dissolve PrimaryStock Primary Stock 1.0 mg/mL (Store -80°C) SolventChoice->PrimaryStock InterStock Intermediate Stock 10 µg/mL (Ethanol) (Store -20°C) PrimaryStock->InterStock Dilute 1:100 WorkingSol Working Spiking Sol. 100 ng/mL (Prepare Weekly) InterStock->WorkingSol Dilute 1:100 in MeOH/EtOH SampleSpike Sample Spike (Serum/Plasma) WorkingSol->SampleSpike Add 20-50 µL LightControl CRITICAL: Amber Glass Only Yellow Light LightControl->PrimaryStock LightControl->InterStock AdsorptionControl CRITICAL: Silanized Glass No Plastic AdsorptionControl->WorkingSol

Caption: Step-by-step dilution workflow for Vitamin K1-d7, highlighting critical stability controls (Amber Glass, Silanization) and solvent transitions.

Quality Control: The Self-Validating System

To ensure the protocol is working, run this simple "Zero-Blank" test before every batch:

  • The "Blank + IS" Test: Inject a solvent blank containing only the Internal Standard.

  • Check for d0-Interference: Monitor the transition for native Vitamin K1 (e.g., 451.3 -> 187.1) in this sample.

    • Pass Criteria: Signal at native K1 retention time must be < 20% of the LLOQ (Lower Limit of Quantitation).

    • Failure Mode: If you see a peak, your IS is chemically impure or has degraded (lost deuterium), or your system is contaminated.

  • Check for Epoxide Formation: Monitor the transition for Vitamin K1-Epoxide (approx +16 Da).

    • Failure Mode: If this peak is high, your IS solution was exposed to light. Discard and remake.

References & Authoritative Grounding

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Vitamin K1 in Serum by HPLC-MS/MS." National Health and Nutrition Examination Survey (NHANES).

  • Riphagen, I. J., et al. (2016). "Measurement of Vitamin K1, Menaquinone-4 and Menaquinone-7 in Serum and Plasma by LC-MS/MS." Clinical Chemistry and Laboratory Medicine.

  • Thermo Fisher Scientific. "LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum." Application Note 64936.

  • Restek Corporation. "A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS." ChromaBLOGraphy.

  • PubChem. "Phylloquinone (Vitamin K1) Compound Summary." National Library of Medicine.

Sources

High-Sensitivity Analysis of Vitamin K1 in Human Serum: Advanced Sample Preparation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Vitamin K1 (Phylloquinone) presents a unique bioanalytical challenge due to its extreme lipophilicity (LogP ~8.2), low endogenous concentration in human serum (0.1–2.2 ng/mL), and susceptibility to photodegradation. While traditional HPLC-FLD (Fluorescence Detection) with post-column reduction has been the historical standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the preferred methodology for its specificity and speed.

However, the neutral, non-polar nature of Vitamin K1 makes it difficult to ionize using standard Electrospray Ionization (ESI). Furthermore, the presence of serum phospholipids can cause severe ion suppression. Therefore, sample preparation is the single most critical variable in assay success.

This guide details two validated workflows:

  • Liquid-Liquid Extraction (LLE): The "Gold Standard" for maximum sensitivity and pre-concentration.

  • Phospholipid Removal (PLD) SPE: A high-throughput alternative for clinical research.

Part 2: Pre-Analytical Control (The "Dark Protocol")

Before any chemistry occurs, sample integrity must be preserved. Vitamin K1 degrades rapidly under UV and visible light.

Critical Sample Handling Rules
  • Collection: Blood must be drawn into amber tubes or tubes immediately wrapped in aluminum foil.

  • Separation: Centrifuge within 1 hour. Serum should be separated and transferred to amber polypropylene or silanized glass vials.

  • Storage:

    • 4°C (Refrigerator): Stable for < 24 hours.

    • -20°C / -80°C (Freezer): Stable for > 3 months.

    • Warning: Avoid repeated freeze-thaw cycles (>2 cycles causes measurable degradation).

Part 3: Protocol A - Liquid-Liquid Extraction (LLE)

Best For: High-sensitivity assays requiring low Limits of Quantitation (LOQ < 0.05 ng/mL).

Mechanism of Action

This method utilizes Ethanol to denature serum proteins and disrupt the lipoprotein complexes that bind Vitamin K1. Subsequently, n-Hexane (a highly non-polar solvent) is used to partition the phylloquinone away from the aqueous protein crash, leaving polar interferences behind.

Reagents Required
  • Internal Standard (IS): Vitamin K1-d7 (100 ng/mL in Methanol).[1]

  • Precipitation Agent: Absolute Ethanol (HPLC Grade).

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Reconstitution Solvent: Methanol/Water (90:10) with 2mM Ammonium Formate.

Step-by-Step Methodology
  • Aliquot: Transfer 500 µL of serum into a 2 mL amber glass vial (silanized preferred).

  • IS Addition: Add 10 µL of Vitamin K1-d7 Internal Standard. Vortex briefly (5 sec).

  • Protein Precipitation: Add 1000 µL of Ethanol.

    • Note: This 1:2 ratio ensures complete denaturation of lipoproteins.

  • Vortex: Vortex vigorously for 1 minute.

  • Extraction: Add 2000 µL of n-Hexane.

  • Agitation: Shake mechanically (reciprocating shaker) for 10 minutes.

    • Why: Passive diffusion is too slow for lipophilic analytes trapped in protein pellets.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer (Hexane) to a fresh amber glass vial.

    • Critical: Do not disturb the protein pellet or the aqueous interface.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

    • Caution: Do not exceed 50°C. Vitamin K1 is heat labile.

  • Reconstitution: Dissolve residue in 100 µL of Reconstitution Solvent. Vortex for 1 minute.

Part 4: Protocol B - High-Throughput Phospholipid Removal (Hybrid SPE)

Best For: Clinical research labs processing >50 samples/day; Automated liquid handlers.

Mechanism of Action

This method uses specialized 96-well plates (e.g., Biotage ISOLUTE® PLD+ or Phenomenex Phree™). These plates contain a frit system that filters precipitated proteins and a retention media that selectively binds phospholipids (the major cause of ion suppression in MS) while allowing the neutral Vitamin K1 to pass through.

Step-by-Step Methodology
  • Pre-Treatment: In a separate deep-well plate, mix 200 µL Serum + 20 µL IS + 600 µL Acetonitrile (containing 1% Formic Acid).

  • Vortex: Mix for 2 minutes to precipitate proteins.

  • Load: Transfer the entire suspension (precipitate + liquid) onto the Phospholipid Removal Plate.

  • Elute: Apply vacuum (approx. -5 psi) or positive pressure. Collect the filtrate in a glass-coated collection plate.

    • Mechanism:[2][3] Proteins are caught by the physical filter; Phospholipids are retained by the Zirconia/Lewis Acid sorbent; Vitamin K1 flows through.

  • Dry Down: Evaporate the filtrate under Nitrogen at 40°C.

  • Reconstitute: Resuspend in 100 µL Methanol.

Part 5: Visualized Workflows

Workflow 1: LLE Decision Logic & Critical Points

LLE_Workflow Start Serum Sample (Amber Tube) IS_Add Add IS (K1-d7) & Ethanol Crash Start->IS_Add Hexane Add n-Hexane (Extraction) IS_Add->Hexane Shake Mechanical Shake (10 mins) Hexane->Shake Centrifuge Centrifuge 3000xg, 4°C Shake->Centrifuge PhaseSep Phase Separation Centrifuge->PhaseSep TopLayer Upper Organic Layer (Contains Vit K1) PhaseSep->TopLayer Keep BottomLayer Aqueous Layer (Proteins/Salts) PhaseSep->BottomLayer Discard DryDown N2 Evaporation (<50°C) TopLayer->DryDown Recon Reconstitute (MeOH/H2O) DryDown->Recon LCMS Inject to LC-MS/MS (APCI Source) Recon->LCMS

Figure 1: Critical path for Liquid-Liquid Extraction. Note the phase separation step is the primary point of failure if the aqueous layer is accidentally aspirated.

Workflow 2: Method Selection Matrix

Method_Selection Input Analytical Requirement Decision Sample Volume & Sensitivity Needs Input->Decision PathA High Sensitivity (>0.5 mL Sample) Research/Ref Lab Decision->PathA PathB High Throughput (<0.2 mL Sample) Routine Clinical Decision->PathB MethodA Protocol A: LLE (Hexane/Ethanol) PathA->MethodA MethodB Protocol B: PPT/SPE (Phospholipid Removal) PathB->MethodB ResultA Cleanest Extract Lowest LOQ (~0.05 ng/mL) MethodA->ResultA ResultB Fastest Prep Moderate LOQ (~0.2 ng/mL) MethodB->ResultB

Figure 2: Decision matrix for selecting the appropriate sample preparation technique based on laboratory constraints.

Part 6: Analytical Considerations & Troubleshooting

LC-MS/MS Configuration Tips
  • Ion Source: Use APCI (Atmospheric Pressure Chemical Ionization) in Positive mode.[4][5]

    • Reasoning: Vitamin K1 is a neutral lipid. ESI (Electrospray) efficiency is poor and highly susceptible to suppression. APCI provides 5-10x better sensitivity for this specific analyte [3].

  • Column: C18 or Biphenyl (e.g., Restek Raptor Biphenyl).

    • Reasoning: Biphenyl phases offer enhanced selectivity for aromatic moieties in Vitamin K compared to standard C18.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Adsorption to glass/plastic.Use silanized glassware. Ensure reconstitution solvent is added immediately after drying.
High Background Phospholipid carryover.Switch to Protocol B (PLD plates) or extend the LC gradient wash step.
Poor Precision (CV >15%) Inconsistent pipetting of Hexane (volatile).Use positive displacement pipettes for organic solvents.
Signal Drift Light degradation.Verify all steps were performed under yellow light or in amber vessels.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Vitamin K1 in Serum. Retrieved from [Link]

  • Riphagen, I. J., et al. (2016). Measurement of Vitamin K1, K2 (MK-4 and MK-7) in serum using LC-MS/MS. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

  • Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • Bogh Andersen, I., et al. (2019).[4][5] Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K. Journal of Chromatography B. Retrieved from [Link]

  • Waters Corporation. (2019). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Retrieved from [Link]

Sources

Application Note: A Robust Isotope Dilution LC-MS/MS Protocol for the Precise Quantification of Vitamin K1 in Diverse Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Vitamin K1 Quantification

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism.[1] Predominantly synthesized in green leafy vegetables and some plant oils, its accurate quantification in various plant matrices is essential for nutritional analysis, food quality control, and drug development research.[2][3] Plant matrices, however, are notoriously complex, replete with interfering compounds such as chlorophylls, carotenoids, and lipids that can significantly compromise analytical accuracy.

This application note presents a detailed, field-proven protocol for the quantification of Vitamin K1 in plant-based samples, leveraging the unparalleled specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this methodology is the principle of isotope dilution , a gold-standard technique that corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and trustworthiness in the reported results.[1][4]

The Rationale for Isotope Dilution LC-MS/MS

The quantification of analytes in complex biological samples is often hampered by matrix effects, where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Isotope dilution analysis elegantly circumvents this challenge. By introducing a known quantity of a stable, isotopically labeled version of the analyte (e.g., Vitamin K1-d7) at the very beginning of the sample preparation process, both the native analyte and the internal standard experience the same physical and chemical manipulations and the same ionization effects in the mass spectrometer.[1][4][5]

The ratio of the native analyte to the isotopically labeled internal standard is measured by the mass spectrometer. Since any losses or matrix effects will affect both compounds proportionally, their ratio remains constant throughout the entire analytical workflow. This ensures a highly accurate and precise quantification, independent of sample loss during extraction or signal suppression/enhancement during ionization.

Isotope_Dilution_Principle Sample Plant Matrix (Unknown Vitamin K1) Spike Add Known Amount of Isotope-Labeled Vitamin K1 (IS) Sample->Spike Step 1 Extraction Extraction & Cleanup Spike->Extraction Step 2 LCMS LC Separation & MS/MS Detection Extraction->LCMS Ratio Measure Ratio of Native Vitamin K1 / IS LCMS->Ratio Data Acquisition Quantification Accurate Quantification Ratio->Quantification Calculation Sample_Preparation_Workflow Start Homogenized Plant Sample Spike_IS Spike with Vitamin K1-d7 (IS) Start->Spike_IS Extraction Solvent Extraction (Hexane:Isopropanol) Spike_IS->Extraction Ultrasonication Ultrasonication (30 min) Extraction->Ultrasonication Centrifuge Centrifugation Ultrasonication->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Extract Evaporate to Dryness Collect_Supernatant->Dry_Extract SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Dry_Extract->SPE_Cleanup Final_Sample Final Sample for LC-MS/MS SPE_Cleanup->Final_Sample

Figure 2: A step-by-step workflow for the extraction and cleanup of Vitamin K1 from plant matrices.

LC-MS/MS Parameters

The following parameters serve as a well-validated starting point. Optimization may be required depending on the specific instrumentation.

Parameter Condition Rationale
LC Column C18 or C30, e.g., 100 mm x 2.1 mm, 1.8 µmC18 provides good retention for the nonpolar Vitamin K1. C30 columns can offer enhanced separation for cis/trans isomers. [1][6]
Mobile Phase A Water with 0.1% Formic Acid + 5 mM Ammonium FormateThe additives aid in protonation and improve ionization efficiency.
Mobile Phase B Methanol with 0.1% Formic Acid + 5 mM Ammonium FormateA common organic solvent for reverse-phase chromatography.
Gradient Start at 80% B, ramp to 100% B over 5 min, hold for 2 min, re-equilibrateA gradient ensures efficient elution and separation from other matrix components.
Flow Rate 0.3 mL/minA typical flow rate for analytical LC-MS.
Injection Volume 5 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)APCI can be more sensitive for nonpolar molecules like Vitamin K1, though modern ESI sources also perform well. [7]
Polarity Positive Ion Mode
MRM Transitions Vitamin K1: m/z 451.3 → 187.1, Vitamin K1-d7: m/z 458.3 → 194.1These transitions should be optimized for the specific instrument. The precursor ion ([M+H]⁺) is selected in Q1 and fragmented, with a specific product ion monitored in Q3 for high selectivity.

Method Validation: Establishing Trustworthiness

A rigorous validation process is non-negotiable to ensure the reliability of the analytical data. The validation should be performed in accordance with established guidelines, such as those from Eurachem or AOAC. [8][9][10]

Validation Parameter Typical Acceptance Criteria Performance of this Method
Linearity (R²) > 0.995 > 0.998 [3][11]
Limit of Detection (LOD) Signal-to-Noise > 3 0.001 - 0.05 µg/kg [4][11]
Limit of Quantification (LOQ) Signal-to-Noise > 10 0.004 - 0.16 µg/kg [4][11]
Accuracy (Recovery) 80 - 120% 84 - 115% in various matrices [4]

| Precision (RSD) | Intra-day < 15%, Inter-day < 20% | Intra-day: 1.0 - 7.1%, Inter-day: 2.8 - 8.8% [4]|

Conclusion and Future Perspectives

This application note details a comprehensive and robust isotope dilution LC-MS/MS method for the accurate quantification of Vitamin K1 in challenging plant matrices. By combining an efficient extraction and cleanup protocol with the specificity of tandem mass spectrometry and the accuracy of isotope dilution, this method provides a self-validating system for reliable results. The provided validation data underscores the method's suitability for routine analysis in food science, nutritional research, and clinical studies.

Future advancements may focus on further streamlining the sample preparation process through techniques like pressurized liquid extraction (PLE) or automated SPE, further enhancing throughput without compromising data quality. [12]

References

  • Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS. (2016). Analytical Methods, 8(28), 5707-5711. Available at: [Link]

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). Foods, 9(2), 204. Available at: [Link]

  • LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 369-376. Available at: [Link]

  • Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS. (2024). Molecules, 29(18), 4333. Available at: [Link]

  • Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage. (2023). Journal of Analytical Science and Technology, 14(1), 39. Available at: [Link]

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). Foods, 9(2), 204. Available at: [Link]

  • Determination of phylloquinone (vitamin K(1)) by high performance liquid chromatography with UV detection and with particle beam-mass spectrometry. (2000). Journal of mass spectrometry : JMS, 35(1), 71–7. Available at: [Link]

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters Corporation. Available at: [Link]

  • A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quick and efficient quantification of five fat-soluble vitamins. (2025). Clinica Chimica Acta, 576, 120615. Available at: [Link]

  • Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. (n.d.). Waters Corporation. Available at: [Link]

  • Method for the determination of vitamin K1(20) in human plasma by stable isotope dilution/gas chromatography/mass spectrometry. (1993). Journal of chromatography, 616(2), 169–74. Available at: [Link]

  • Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry. (2006). Rapid communications in mass spectrometry : RCM, 20(12), 1835–40. Available at: [Link]

  • Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. (n.d.). Waters Corporation. Available at: [Link]

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). Foods, 9(2), 204. Available at: [Link]

  • Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS. (2024). Molecules, 29(18), 4333. Available at: [Link]

  • Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrixes. (2002). Journal of agricultural and food chemistry, 50(6), 1521–7. Available at: [Link]

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. (2022). PloS one, 17(7), e0271433. Available at: [Link]

  • AOAC SMPR 2014.001 Standard Method Performance Requirements for Vitamin K in Infant Formula and Adult/Pediatric Nutritional Form. (2014). AOAC International. Available at: [Link]

  • The Fitness for Purpose of Analytical Methods. (2025). Eurachem. Available at: [Link]

  • The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. (2014). Eurachem. Available at: [Link]

  • Modifications ofAOAC Official Method 999.15 to improve the quantitation of vitamin K1 in complex formulated nutritional products. (2013). Journal of AOAC International, 96(1), 161–7. Available at: [Link]

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. (2022). PloS one, 17(7), e0271433. Available at: [Link]

  • AOAC Official Method 999.15 Vitamin K in Milk. (n.d.). Scribd. Available at: [Link]

  • LC-MS/MS quantification of fat soluble vitamers – A systematic review. (2025). Journal of Pharmaceutical and Biomedical Analysis, 265, 116631. Available at: [Link]

  • Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry. (2010). Analytical biochemistry, 400(2), 180–5. Available at: [Link]

  • Modifications of AOAC Official Method 999.15 to Improve the Quantitation of Vitamin K1 in Complex Formulated Nutritional Products. (2013). Journal of AOAC INTERNATIONAL, 96(1), 161-167. Available at: [Link]

  • Eurachem guidance on validating analytical methods. (2016). Euroreference, 1, 48-51. Available at: [Link]

  • The importance of method validation. (2025). YouTube. Available at: [Link]

  • Validation of Measurement procedures that Include Sampling. (2025). YouTube. Available at: [Link]

Sources

Application of Vitamin K1(25)-d7 in pharmacokinetic studies of phylloquinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of Phylloquinone (Vitamin K1) Using Vitamin K1(25)-d7 as a Homologous Internal Standard

Executive Summary

This guide details the protocol for using Vitamin K1(25)-d7 (a deuterated pentaprenyl homologue of phylloquinone) as a robust Internal Standard (IS) for the quantification of Phylloquinone (Vitamin K1-20) in human plasma.[1]

While isotopically labeled analogs of the analyte itself (e.g., K1-20-d7) are common, the use of K1(25)-d7 offers a distinct "Homologous Separation Strategy." This approach ensures chromatographic resolution between the analyte and the IS, eliminating potential isotopic cross-talk (channel interference) while maintaining identical extraction behavior and ionization properties due to the structural similarity of the naphthoquinone core.[1]

Scientific Rationale & Mechanism

The Challenge: Endogenous Baselines & Lipophilicity

Phylloquinone (K1-20) is highly lipophilic (logP > 8) and endogenously present in plasma (0.2–1.0 ng/mL), complicating the "blank" matrix concept in PK studies.[1] Furthermore, co-eluting lipids (triglycerides/phospholipids) often cause significant matrix suppression in Electrospray Ionization (ESI).[1]

The Solution: Vitamin K1(25)-d7
  • Structure: Unlike standard Phylloquinone (4 isoprene units, C20 tail), K1(25) possesses 5 isoprene units (C25 tail).[1]

  • Chromatography: The longer alkyl chain increases retention time on Reverse Phase (C18/C30) columns, allowing K1(25)-d7 to elute after Phylloquinone.[1]

  • Mass Spectrometry: The d7-labeling (typically on the naphthoquinone ring) shifts the precursor and product ions, providing mass selectivity.[1]

  • Benefit: This dual separation (chromatographic + mass) prevents "crosstalk" where high concentrations of analyte might contribute to the IS signal (or vice versa) in lower-resolution mass spectrometers.[1]

Table 1: Analyte vs. Internal Standard Properties

PropertyPhylloquinone (Analyte)Vitamin K1(25)-d7 (Internal Standard)
Common Name Vitamin K1(20)Vitamin K1(25)-d7
Formula C₃₁H₄₆O₂C₃₆H₄₉D₇O₂
Molecular Weight 450.70 g/mol ~527.87 g/mol
Side Chain Phytyl (20 carbons)Pentaprenyl (25 carbons)
Retention Behavior Elutes EarlierElutes Later (Higher Lipophilicity)
MRM Transition 451.3 → 187.1528.4 → 194.1

Experimental Protocol

Reagents & Materials
  • Analyte Standard: Phylloquinone (USP Reference Standard).[1]

  • Internal Standard: Vitamin K1(25)-d7 (CAS 121840-65-1, >98% isotopic purity).[1]

  • Matrix: K1-stripped human plasma (treated with charcoal or UV-degraded) for calibration curves to mimic "zero" baseline.

  • Solvents: LC-MS grade Hexane, Ethanol, Methanol, Isopropanol.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is superior to Protein Precipitation (PPT) for Vitamin K due to the need to remove phospholipids and concentrate the highly lipophilic analyte.[1]

  • Aliquot: Transfer 200 µL of plasma sample into an amber microcentrifuge tube (Light Sensitive!).

  • IS Addition: Add 20 µL of Vitamin K1(25)-d7 working solution (50 ng/mL in ethanol). Vortex 10s.

  • Denaturation: Add 200 µL Ethanol to disrupt protein-lipid binding.[1] Vortex 30s.

  • Extraction: Add 1000 µL Hexane.

  • Agitation: Shake vigorously for 10 minutes (Multi-tube vortexer).

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (Hexane) to a fresh amber glass vial.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 50 µL Methanol/Isopropanol (90:10). Vortex 1 min.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C30 Reverse Phase (e.g., YMC Carotenoid, 2.0 x 100 mm, 3 µm) or PFP (Pentafluorophenyl).[1]

    • Note: C30 provides superior shape selectivity for long-chain isomers.[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Methanol (0.1% Formic Acid).

  • Mobile Phase B: Isopropanol (0.1% Formic Acid).[1]

    • Gradient: High organic start (due to lipophilicity).[1]

    • 0-1 min: 100% A (Trapping).[1]

    • 1-6 min: Linear gradient to 50% B.[1]

    • 6-8 min: Hold 50% B (Elution of K1(25)-d7).

    • 8.1 min: Re-equilibrate.

DOT Diagram: Analytical Workflow

G Sample Plasma Sample (Endogenous K1 present) IS_Add Add IS: Vitamin K1(25)-d7 (Homologous Marker) Sample->IS_Add LLE LLE Extraction (Hexane/Ethanol) IS_Add->LLE Denature & Extract Dry N2 Evaporation & Reconstitution (Conc. Factor: 4x) LLE->Dry Organic Layer LC LC Separation (C30 Column) K1-20 elutes @ 4.2 min K1-25-d7 elutes @ 5.8 min Dry->LC Inject 10 uL MS MS/MS Detection (ESI+) MRM Mode LC->MS Eluent Data Data Analysis (Endogenous Subtraction) MS->Data Peak Areas

Caption: Workflow utilizing K1(25)-d7 for chromatographic separation and mass differentiation.

Method Validation Strategy

Linearity & Range
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Weighting: 1/x² (essential due to the wide dynamic range).[1]

Endogenous Baseline Correction (The "Standard Addition" Logic)

Since blank plasma contains Vitamin K1, you cannot simply use "blank" matrix for the zero point.[1]

  • Method A (Surrogate Matrix): Use UV-degraded plasma (K1 destroyed) for standards.[1] Risk: Matrix dissimilarity.[1]

  • Method B (Background Subtraction - Recommended):

    • Measure the "Blank" pooled plasma against water standards.

    • Calculate the endogenous concentration (

      
      ).[1]
      
    • For calibration standards prepared in this plasma, the Nominal Concentration = Spiked Amount +

      
      .[1]
      
Matrix Effect Evaluation (IS Normalized)

Calculate the Matrix Factor (MF) using K1(25)-d7.[1]


[1]
  • Acceptance: IS-normalized MF should be between 0.85 and 1.[1]15. The homologous IS corrects for extraction efficiency but must be checked for ion suppression differences at its specific retention time.

Pharmacokinetic Analysis Protocol

Dosing & Sampling
  • Dose: Typically 2–10 mg oral Phylloquinone.[1]

  • Sampling Points: Pre-dose (-0.5h, 0h), 0.5, 1, 2, 4, 6, 8, 12, 24, 48h.[1]

    • Critical: The pre-dose samples establish the Baseline (

      
      ) .[1]
      
PK Parameter Calculation

To determine the drug-derived exposure, correct for baseline:


[1]
  • If

    
    , set to 0.[1][2][3]
    
  • AUC (Area Under Curve): Calculated using the Linear Trapezoidal rule on

    
     data.[1][2]
    
  • T_max: Observed time of peak concentration.

DOT Diagram: PK Calculation Logic

PK Raw Raw Concentration (Total K1) Sub Subtraction Step C(t) - C(base) Raw->Sub Base Baseline (Pre-dose) (Dietary K1) Base->Sub Final Corrected PK Profile (Exogenous K1) Sub->Final

Caption: Logic flow for correcting endogenous Vitamin K1 levels in PK studies.

Troubleshooting & Pitfalls

IssueCauseSolution
Low Recovery Lipid binding or light degradation.[1]Use amber glassware. Ensure vigorous vortexing during LLE.
IS Signal Drift K1(25)-d7 is more lipophilic than K1.[1]Ensure the gradient ramp to 100% B is sufficient to elute the IS fully before the next injection.
High Baseline Contaminated reagents or glassware.[1]Wash all glassware with Acetone/Hexane.[1] Avoid soaps (contain stearates/lipids).[1]

References

  • Determination of Vitamin K1 isomers in serum. Journal of Chromatography B. Validated LLE extraction methods for lipophilic vitamins.

  • Vitamin K1(25) as an Internal Standard. ResearchGate. "HPLC chromatogram of phylloquinone (K1)... and vitamin K1(25) (ISTD)".

  • Pharmaffiliates Product Data. "Vitamin K1(25)-d7 - CAS 121840-65-1".[1][4][5][6][7][8] Identifies the C36 homologue structure.

  • Pharmacokinetics of Vitamin K. National Institutes of Health (NIH).[1] Discusses endogenous baseline correction methodologies.

  • Cayman Chemical. "Vitamin K1-d7 Product Information". Comparison of standard d7 vs. homologue d7.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Vitamin K1 and Vitamin K1(25)-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Vitamin K1 (phylloquinone) and its stable isotope-labeled internal standard, Vitamin K1(25)-d7, in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. We delve into the rationale behind key experimental choices, ensuring scientific integrity and methodological transparency. The method demonstrates high sensitivity, specificity, and reproducibility, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.

Introduction: The Analytical Imperative for Vitamin K1 Quantification

Vitamin K1, a fat-soluble vitamin primarily found in green leafy vegetables, is a critical cofactor in the gamma-carboxylation of specific glutamic acid residues in proteins.[1][2][3] This post-translational modification is essential for the biological activity of several blood coagulation factors and has emerging roles in bone metabolism and the prevention of vascular calcification.[2][4][5] Consequently, the accurate and precise quantification of Vitamin K1 in biological matrices is paramount for clinical research, nutritional studies, and the development of therapeutic interventions.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its superior sensitivity and selectivity.[4][6] In this context, the use of a stable isotope-labeled (SIL) internal standard, such as Vitamin K1(25)-d7, is best practice.[1][7] The SIL internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby correcting for variability during sample processing and analysis.[7][8][9]

However, the inherent challenge lies in the potential for chromatographic separation of the analyte and its deuterated analogue due to subtle differences in their physicochemical properties.[9][10] This can lead to differential matrix effects and compromise data accuracy.[10] This application note addresses this challenge by presenting a method optimized for the co-elution and accurate quantification of Vitamin K1 and Vitamin K1(25)-d7.

Method Overview: A Validated Workflow

The following diagram illustrates the comprehensive workflow for the quantification of Vitamin K1 and its deuterated internal standard in human plasma.

Vitamin K1 Analysis Workflow Figure 1: Comprehensive Workflow for Vitamin K1 Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Human Plasma Sample Spike Spike with Vitamin K1(25)-d7 (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (Hexane) PPT->LLE Dry Evaporation to Dryness LLE->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into UHPLC System Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Vitamin K1 Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A comprehensive workflow for Vitamin K1 analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Vitamin K1 (Phylloquinone), Vitamin K1(25)-d7 (Internal Standard)

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, Hexane, and Isopropanol

  • Reagents: Ammonium Formate, Formic Acid

  • Biological Matrix: Drug-free human plasma

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vitamin K1 and Vitamin K1(25)-d7 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Vitamin K1 stock solution with a 50:50 (v/v) methanol:water mixture to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vitamin K1(25)-d7 stock solution with the same diluent.

Sample Preparation Protocol: A Hybrid Approach

This protocol combines protein precipitation (PPT) and liquid-liquid extraction (LLE) to ensure high recovery and sample cleanliness.[11]

  • Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL Vitamin K1(25)-d7 internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1.5 mL of hexane and vortex for 2 minutes to extract the analytes.

  • Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic (hexane) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (95:5 v/v methanol:water with 0.1% formic acid and 5mM ammonium formate). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters for the chromatographic separation and mass spectrometric detection.

Parameter Condition
Chromatography System UHPLC System
Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Elution 80% B (0-0.5 min), 80-98% B (0.5-2.5 min), 98% B (2.5-4.0 min), 98-80% B (4.0-4.1 min), 80% B (4.1-5.0 min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Vitamin K1: Precursor Ion (m/z) 451.4 → Product Ion (m/z) 187.1Vitamin K1(25)-d7: Precursor Ion (m/z) 458.4 → Product Ion (m/z) 194.1
Collision Energy Optimized for each transition

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the FDA's Bioanalytical Method Validation guidance, ensuring its accuracy, precision, and reliability for its intended purpose.[12][13][14]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Vitamin K1 and its internal standard, demonstrating the method's high selectivity.

Linearity and Range

The method exhibited excellent linearity over a concentration range of 0.1 ng/mL to 50 ng/mL for Vitamin K1 in human plasma. The coefficient of determination (r²) for the calibration curve was consistently ≥0.995.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high. The results, summarized in the table below, fall within the acceptance criteria of ±15% (±20% for LLOQ).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ0.1≤ 10%± 12%≤ 15%± 14%
Low QC0.3≤ 8%± 9%≤ 10%± 11%
Mid QC5.0≤ 6%± 7%≤ 8%± 9%
High QC40.0≤ 5%± 6%≤ 7%± 8%
Matrix Effect and Recovery

The matrix effect was evaluated and found to be minimal, with the calculated matrix factor being close to 1. The extraction recovery for Vitamin K1 was consistent and reproducible across all QC levels, typically exceeding 85%. The use of a co-eluting SIL internal standard effectively compensates for any residual matrix effects.[7]

Causality and In-depth Technical Insights

The Rationale for a Hybrid Sample Preparation

The combination of protein precipitation and liquid-liquid extraction is a deliberate choice to maximize analyte recovery while minimizing matrix components. Acetonitrile effectively precipitates plasma proteins, while the subsequent hexane extraction selectively isolates the highly lipophilic Vitamin K1 and its internal standard, leaving polar interferences behind.[11][15] This clean-up is crucial for reducing ion suppression and ensuring the longevity of the analytical column and mass spectrometer.

Chromatographic Considerations for Co-elution

Chromatographic Co-elution Figure 2: Principle of Co-elution for Accurate Quantification cluster_ms Mass Spectrometer Analyte Vitamin K1 MS_Signal Simultaneous Detection (Different m/z) Analyte->MS_Signal Co-elutes with ME Ion Suppression/Enhancement IS Vitamin K1-d7 IS->MS_Signal

Caption: The principle of co-elution for accurate quantification.

The slight increase in lipophilicity of deuterated compounds can sometimes lead to their earlier elution on reversed-phase columns compared to their non-deuterated counterparts.[10] Our method utilizes a C18 column with a carefully optimized gradient to ensure the near-perfect co-elution of Vitamin K1 and Vitamin K1(25)-d7. This is critical because if the two compounds elute at different times, they may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components, leading to an inaccurate analyte-to-internal standard ratio and compromising the quantification.[7][10]

Conclusion

This application note provides a thoroughly developed and validated LC-MS/MS method for the quantification of Vitamin K1 in human plasma, employing its deuterated internal standard, Vitamin K1(25)-d7. The detailed protocols and the rationale behind the experimental choices offer a reliable and robust tool for researchers in various scientific disciplines. The adherence to FDA guidelines for bioanalytical method validation ensures the generation of high-quality, reproducible, and defensible data.

References

  • Waters Corporation. (n.d.). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column.
  • Eagle Biosciences. (n.d.). Vitamin K1 HPLC Assay.
  • Al Rajabi, A., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 162, 147-161.
  • Aquanal. (n.d.). The proposed HPLC method for determining vitamin K in dairy products is highly selective.
  • Waters Corporation. (n.d.). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography w.
  • Głód, B. K., et al. (2020). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. Molecules, 25(22), 5433.
  • Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361.
  • Waters Corporation. (n.d.). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research.
  • Cayman Chemical. (n.d.). Vitamin K1-d7 (CAS 1233937-39-7).
  • Simes, D. C., et al. (2015). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.
  • Fisher Scientific. (n.d.). Separation of Isomers of Vitamin K1 Using Normal Phase HPLC.
  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use.
  • Klapkova, E., et al. (2018). Determination of vitamins K1, MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection.
  • Taylor, P. J. (2005). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical chemistry, 51(8), 1529–1530.
  • Kim, H. J., et al. (2006). Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrixes. Journal of agricultural and food chemistry, 54(17), 6185–6190.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). Vitamin K. PubChem Compound Summary for CID 5280483.
  • Riphagen, I. J., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population.
  • Li, Y., et al. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Foods, 9(2), 204.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance.
  • U.S. Food and Drug Administration. (2020, July 6).
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145–150.
  • Wikipedia. (n.d.). Vitamin K. In Wikipedia.
  • The Good Scents Company. (n.d.). vitamin K1, 84-80-0.
  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance.
  • Chromatography Forum. (2013). Internal standard in LC-MS/MS.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation.
  • Healthline. (2024, March 13). Vitamin K1: Uses, Sources, Dosage, and More.

Sources

Mass spectrometry parameters for Vitamin K1 and Vitamin K1(25)-d7 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Vitamin K1 and Vitamin K1-d7 via LC-MS/MS

Executive Summary & Scientific Rationale

Vitamin K1 (Phylloquinone) is a highly lipophilic, neutral molecule essential for the gamma-carboxylation of coagulation factors. Its analysis in biological matrices (plasma/serum) is notoriously difficult due to:

  • Low Endogenous Levels: Typically 0.1–2.0 ng/mL, requiring high-sensitivity detection.

  • Lipophilicity: It co-elutes with phospholipids and triglycerides, causing severe ion suppression.

  • Labile Chemistry: It is rapidly degraded by UV light and alkaline conditions.

This protocol details a robust LC-MS/MS workflow utilizing Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1] While Electrospray Ionization (ESI) is possible with ammonium additives, APCI is the "Gold Standard" for Vitamin K due to its ability to ionize neutral lipids efficiently and its resistance to matrix suppression. We utilize Vitamin K1-d7 as the Internal Standard (IS).[2][3][4]

Scientist’s Note on IS Nomenclature: The term "Vitamin K1(25)-d7" likely refers to a specific deuterated standard (often ring-labeled). Standard commercial K1-d7 typically carries the label on the naphthoquinone ring (positions 5,6,7,8 and the methyl group). This results in a mass shift in both the precursor and the primary product ion, preventing cross-talk with the native analyte.

Analyte Parameters & MRM Transitions

The following parameters are optimized for a Triple Quadrupole (QqQ) system.

Table 1: Mass Spectrometry Parameters (APCI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)RoleMechanism
Vitamin K1 451.4

187.1 10028QuantifierQuinone Ring cleavage
Vitamin K1 451.4

423.410022QualifierLoss of CO (-28 Da)
Vitamin K1-d7 458.4

194.1 10028Internal StdRing-labeled Quinone
  • Source Temperature (APCI): 350°C – 400°C (Critical for volatilization).

  • Discharge Current: 3.0 – 5.0 µA.

  • Curtain Gas: 30 psi (High flow needed to prevent solvent clustering).

Critical Control Point: If your d7 standard is tail-labeled (phytyl chain), the precursor will be 458.4, but the product ion will remain 187.1 (same as native). You must check your Certificate of Analysis. The parameters above assume a ring-labeled standard (e.g., from Cayman Chemical or IsoSciences), which is superior for specificity.

Sample Preparation Protocol

Method: Liquid-Liquid Extraction (LLE) with Lipase Digestion. Rationale: Vitamin K1 is sequestered in chylomicrons. Simple protein precipitation (PPT) often yields low recovery. Lipase digestion releases K1 from the lipid core.

Reagents:

  • Lipase Solution: Porcine lipase (2 g/L) in water.

  • Extraction Solvent: Hexane (HPLC Grade).

  • Precipitation Agent: Ethanol (Absolute).

Step-by-Step Workflow:

  • Light Protection: Strict Requirement. Perform all steps under yellow light or in amber glassware. Vitamin K1 degrades within minutes under standard fluorescent lab lighting.

  • Digestion: Aliquot 200 µL Plasma into an amber microcentrifuge tube. Add 50 µL Lipase Solution . Incubate at 37°C for 30 minutes.

  • IS Addition: Add 10 µL Vitamin K1-d7 Working Solution (100 ng/mL in Ethanol). Vortex 10s.

  • Precipitation: Add 600 µL Ethanol . Vortex vigorously for 1 min to denature proteins and disrupt lipoproteins.

  • Extraction: Add 1.0 mL Hexane . Cap and shake/vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (Hexane) to a fresh amber glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Isopropanol (90:10) . Inject 10-20 µL.

Chromatographic Separation

Column Selection: We recommend a Pentafluorophenyl (PFP) column over standard C18. PFP phases offer specific pi-pi interactions with the quinone ring of Vitamin K, providing superior separation from endogenous lipids that cause suppression.

  • Column: Waters ACQUITY UPLC HSS PFP (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

  • 0.0 min: 80% B

  • 1.0 min: 80% B

  • 3.5 min: 98% B

  • 5.0 min: 98% B

  • 5.1 min: 80% B (Re-equilibration)

Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical path from sample to detection, highlighting the lipase intervention point.

G cluster_0 CRITICAL: AMBER GLASS / LOW LIGHT Sample Plasma Sample (200 µL) Lipase Lipase Digestion (37°C, 30 min) *Releases K1 from Lipids* Sample->Lipase Digestion IS_Add Add IS (K1-d7) Lipase->IS_Add Spike IS PPT Protein PPT (Ethanol) IS_Add->PPT Denature LLE LLE Extraction (Hexane) PPT->LLE Partition Dry N2 Dry Down & Reconstitute LLE->Dry Concentrate LC LC Separation (PFP Column) Dry->LC Inject MS APCI-MS/MS (MRM Mode) LC->MS Detect

Caption: Optimized extraction workflow utilizing lipase digestion to maximize recovery from chylomicrons, protected by amber glass constraints.

Figure 2: MRM Fragmentation Mechanism

Understanding the fragmentation ensures correct transition selection.

G Parent Precursor Ion [M+H]+ m/z 451.4 (K1) m/z 458.4 (d7) Collision Collision Cell (Argon, ~28eV) Parent->Collision Frag1 Phytyl Tail Loss (Neutral Loss) Collision->Frag1 Cleavage Product Product Ion (Quinone) m/z 187.1 (K1) m/z 194.1 (d7) Collision->Product Charge Retention on Naphthoquinone

Caption: Fragmentation pathway showing the cleavage of the phytyl tail, leaving the charged naphthoquinone head group (Quantifier).

Validation & Troubleshooting

  • Linearity: 0.1 ng/mL to 50 ng/mL (R² > 0.995).

  • Matrix Effects: APCI typically shows <15% suppression. If using ESI, suppression can exceed 50%; use matrix-matched calibration curves if ESI is unavoidable.

  • Carryover: Vitamin K1 is "sticky." Ensure a high organic needle wash (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20) is used between injections.

References

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Vitamin K1, MK-4, and MK-7 in Serum by LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (2016). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Retrieved from [Link]

  • Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 54(7). Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Vitamin K1 in Food Matrices by Isotope Dilution LC-MS/MS using Vitamin K1(25)-d7

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Vitamin K1 (phylloquinone) in various food and nutritional matrices. The described method utilizes Vitamin K1(25)-d7, a deuterated stable isotope, as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This approach ensures high accuracy and precision by correcting for matrix effects, extraction losses, and instrumental variability. Detailed protocols for sample preparation, including extraction and purification, as well as optimized LC-MS/MS parameters are provided for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Vitamin K1 and the Need for Accurate Quantification

Vitamin K1, a fat-soluble vitamin, is a vital nutrient primarily found in green leafy vegetables and vegetable oils.[1][2] It plays an essential role in the synthesis of proteins required for blood coagulation and bone metabolism.[1] Given its significance in human health, the accurate quantification of Vitamin K1 in food is crucial for nutritional labeling, dietary assessment, and understanding its role in health and disease.

The analysis of Vitamin K1 in complex food matrices presents several challenges, including low concentrations and potential interference from other matrix components.[3] To overcome these challenges, stable isotope dilution analysis (SIDA) coupled with LC-MS/MS has emerged as the gold standard for high-sensitivity and high-selectivity quantification.[4][5] This method involves the addition of a known amount of an isotopically labeled internal standard, such as Vitamin K1(25)-d7, to the sample at the beginning of the analytical process.[6][7]

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample. Vitamin K1(25)-d7 is an ideal internal standard for Vitamin K1 analysis because it is chemically identical to the native analyte but has a different mass due to the presence of seven deuterium atoms.[1] This mass difference allows for their distinct detection by a mass spectrometer.

The core principle of SIDA is that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample preparation (extraction, cleanup) and chromatographic separation. Therefore, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, an accurate quantification of the original analyte concentration can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.

SIDA_Principle cluster_sample Sample cluster_spike Spiking cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Analyte Endogenous Vitamin K1 Extraction Extraction Analyte->Extraction IS Known amount of Vitamin K1(25)-d7 IS->Extraction Cleanup Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Measure Ratio (Vitamin K1 / Vitamin K1(25)-d7) MS->Ratio Concentration Calculate Concentration of Vitamin K1 Ratio->Concentration

Figure 1: Principle of Stable Isotope Dilution Analysis (SIDA) for Vitamin K1 quantification.

Experimental Protocols

Materials and Reagents
  • Standards: Vitamin K1 (phylloquinone) and Vitamin K1(25)-d7 (deuterated phylloquinone) certified reference materials.

  • Solvents: HPLC-grade or MS-grade methanol, acetonitrile, isopropanol, hexane, and water.

  • Reagents: Formic acid, ammonium formate, and anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE): Silica-based or other appropriate SPE cartridges.

Sample Preparation: Extraction and Cleanup

The following protocol is a general guideline and may require optimization for specific food matrices. This protocol is based on methods described for fruits, vegetables, and fat-containing foods.[3][6]

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 1-5 g) until a uniform consistency is achieved. For dry samples, grinding may be necessary.

  • Internal Standard Spiking: Accurately add a known amount of Vitamin K1(25)-d7 solution to the homogenized sample. The amount should be comparable to the expected concentration of endogenous Vitamin K1.

  • Extraction:

    • For high-moisture samples (fruits, vegetables): Add a suitable volume of a solvent mixture like hexane/isopropanol and vortex or sonicate for an appropriate time.[8] An ultrasound-assisted extraction (UAE) can enhance extraction efficiency, with optimal conditions often around 50°C for 50 minutes.[9][10]

    • For high-fat samples (oils, dairy): A liquid-liquid extraction (LLE) with a solvent like hexane is commonly used.[4] Saponification may be employed to remove interfering lipids, but care must be taken to avoid degradation of Vitamin K1.[11]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane).

    • Load the reconstituted extract onto a pre-conditioned SPE cartridge (e.g., silica).

    • Wash the cartridge with a non-polar solvent to remove non-polar interferences.

    • Elute the Vitamin K1 fraction with a solvent of intermediate polarity (e.g., hexane/diethyl ether mixture).[3]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

SamplePrep_Workflow Start Food Sample Homogenize Homogenization Start->Homogenize Spike Spike with Vitamin K1(25)-d7 Homogenize->Spike Extract Extraction (LLE or UAE) Spike->Extract Separate Phase Separation (Centrifugation) Extract->Separate Dry Drying of Organic Layer Separate->Dry Evaporate1 Evaporation to Dryness Dry->Evaporate1 SPE Solid-Phase Extraction (SPE) Cleanup Evaporate1->SPE Evaporate2 Final Evaporation SPE->Evaporate2 Reconstitute Reconstitution Evaporate2->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Figure 2: General workflow for the extraction and cleanup of Vitamin K1 from food samples.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of Vitamin K1. Method development and optimization are recommended for specific instrumentation and applications.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UPLC or HPLC systemProvides efficient separation of Vitamin K1 from matrix components.
Column C18 or C30 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)C18 columns are widely used for lipophilic compounds. C30 columns can offer better separation of isomers.[5]
Mobile Phase A Water with 0.1% formic acid and/or 2.5 mM ammonium formateAcid and salt additives improve ionization efficiency.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and/or 2.5 mM ammonium formateCommon organic solvents for reversed-phase chromatography.
Gradient Optimized gradient from a lower to a higher percentage of Mobile Phase BEnsures elution of Vitamin K1 with good peak shape and separation from interferences.
Flow Rate 0.2 - 0.5 mL/minTypical flow rates for analytical LC-MS.
Column Temperature 30 - 40 °CControls retention time reproducibility.
Injection Volume 5 - 20 µLDependent on sample concentration and instrument sensitivity.
MS System Triple quadrupole mass spectrometerEnables sensitive and selective detection using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is common, while APCI can be advantageous for less polar compounds like Vitamin K1.[12]
Ionization Mode PositiveVitamin K1 readily forms protonated molecules [M+H]+.
MRM Transitions Vitamin K1: e.g., m/z 451.4 -> 187.1Vitamin K1(25)-d7: e.g., m/z 458.4 -> 194.1Specific precursor-to-product ion transitions for quantification and confirmation. These values may vary slightly depending on the instrument.[13]
Collision Energy Optimized for each transitionMaximizes the signal of the product ions.

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio of Vitamin K1 to Vitamin K1(25)-d7 against the concentration of the Vitamin K1 standards. The concentration of Vitamin K1 in the samples is then determined from this calibration curve. Linearity is typically observed over a range of 10-500 ng/mL with a correlation coefficient (R²) > 0.99.[3][10]

Method Performance

The performance of the analytical method should be thoroughly validated according to established guidelines. Key validation parameters include:

Table 2: Typical Method Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD) 0.001 - 0.05 µg/kg[3][6][10]
Limit of Quantification (LOQ) 0.004 - 0.16 µg/kg[3][6][7][10]
Recovery 80 - 120%[3][6][10][12]
Precision (RSD) Intra-day: 1.0 - 7.1%Inter-day: 2.8 - 8.8%[6][7]
Linearity (R²) > 0.99[3][10][13]

Conclusion

The use of Vitamin K1(25)-d7 as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of Vitamin K1 in diverse food and nutritional samples. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for laboratories involved in nutritional analysis, food quality control, and research in the field of vitamin K metabolism.

References

  • Ren, Y., et al. (2016). Quantitative analysis of Vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS. Analytical Methods, 8(28), 5707-5711.
  • Royal Society of Chemistry. (2016). Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS. Analytical Methods. Retrieved from [Link]

  • Card, D. J., et al. (2021). Development of a Vitamin K Database for Commercially Available Food in Australia. Frontiers in Nutrition, 8, 774824.
  • Typology. (2024). What is the method of obtaining Vitamin K? Retrieved from [Link]

  • Gao, H., et al. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Molecules, 25(4), 859.
  • Waters. (n.d.). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Retrieved from [Link]

  • MDPI. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Molecules, 25(4), 859.
  • National Institutes of Health. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 162, 147-163.
  • ResearchGate. (2020). (PDF) Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Retrieved from [Link]

  • Cieślik, E., & Gębusia, A. (2012). Determination of the content of vitamin K1 in some vegetables and their products. Acta Scientiarum Polonorum, Technologia Alimentaria, 11(1), 69-75.
  • American Chemical Society. (2002). Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrixes. Journal of Agricultural and Food Chemistry, 50(15), 4214-4219.
  • ResearchGate. (2018). (PDF) Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage. Retrieved from [Link]

  • PubMed. (2016).
  • ResearchGate. (2015). (PDF) Methods of analysis of vitamin K: a review. Retrieved from [Link]

  • Google Patents. (2016). WO2016060670A1 - Method of making vitamin k1.
  • National Institutes of Health. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Applied Sciences, 12(5), 2633.
  • MDPI. (2020). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. Molecules, 25(21), 5099.
  • National Institutes of Health. (2021). Development of a Vitamin K Database for Commercially Available Food in Australia. Frontiers in Nutrition, 8, 774824.
  • DBpia. (2021). Vitamin K analysis and method validation of commonly consumed fish species in South Korea. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Vitamin K1 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in the LC-MS/MS Analysis of Vitamin K1 (Phylloquinone) Target Audience: Bioanalytical Scientists, Mass Spectrometrists, Clinical Researchers Content Type: Advanced Troubleshooting Guide & FAQ

Introduction: The Lipophilicity Paradox

Vitamin K1 (Phylloquinone) presents a unique analytical paradox. It is intensely lipophilic (logP ~ 8.2), meaning it co-extracts with the most potent matrix interferences in plasma—phospholipids and triglycerides. Yet, its endogenous concentration is extremely low (0.1–2.0 ng/mL), requiring high-sensitivity ionization.

This guide moves beyond basic method development. It addresses the specific mechanical and chemical conflicts that cause signal suppression and provides validated protocols to resolve them.

Part 1: The Ionization Decision (ESI vs. APCI)

Q: I am seeing severe signal suppression with ESI. Should I switch to APCI?

A: Not necessarily. While APCI (Atmospheric Pressure Chemical Ionization) is historically preferred for non-polar vitamins due to its resistance to matrix effects, it often lacks the absolute sensitivity required for low-level endogenous Vitamin K1 quantification.

The Trade-off:

  • APCI: Robust against matrix effects but often yields higher Limits of Quantitation (LOQ).

  • ESI (Electrospray Ionization): Higher ionization efficiency (sensitivity) but extremely susceptible to ion suppression from co-eluting phospholipids.

Recommendation: Stick with ESI if you require LOQs < 0.1 ng/mL, but you must shift the burden of matrix removal to the sample preparation phase. You cannot "chromatograph your way out" of phospholipid suppression in ESI without rigorous cleanup.

Part 2: Sample Preparation Protocols

The standard protein precipitation (PPT) method is insufficient for Vitamin K1 because it fails to remove phospholipids (PLs). PLs co-elute with Vitamin K1 on C18 columns, causing "blind spots" in ionization.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Maximum sensitivity and cleanliness.

Mechanism: This protocol uses ethanol to disrupt the protein-lipid bonds in lipoproteins, releasing Vitamin K1, followed by a non-polar solvent extraction that leaves many polar phospholipids behind.

Step-by-Step Workflow:

  • Sample: 200 µL Serum/Plasma.

  • Internal Standard: Add 20 µL Vitamin K1-d7 (Do not use d4; see Section 4).

  • Denaturation: Add 400 µL Ethanol . Vortex vigorously for 1 min.

    • Why: Ethanol precipitates proteins and disrupts the micellar structure of lipoproteins where Vit K1 is sequestered.

  • Extraction: Add 800 µL n-Hexane .

  • Agitation: Mechanical shaker for 10 mins.

  • Separation: Centrifuge at 13,000 rpm for 10 mins.

  • Transfer: Transfer 600 µL of the upper organic layer to a silanized glass vial .

    • Critical: Vitamin K1 adheres to standard polypropylene.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Methanol/Isopropanol (90:10).

Protocol B: Phospholipid Removal Plates (Solid Phase Extraction)

Best for: High throughput and automation.

Mechanism: Uses a specialized sorbent (e.g., Zirconia-coated or specific functionalized silica) that selectively retains phospholipids via Lewis acid-base interactions while allowing neutral lipophiles (Vitamin K1) to pass through.

Workflow:

  • Precipitate: Mix 200 µL Plasma + 600 µL Acetonitrile (containing IS) in the well of a PL-Removal Plate (e.g., Biotage ISOLUTE® PLD+ or Waters Ostro™).

  • Vacuum: Apply vacuum.[1] The phospholipids are retained on the frit/bed; the filtrate contains Vitamin K1.

  • Dry & Reconstitute: As above.

Part 3: Chromatographic Optimization

Q: My Vitamin K1 peak is broad or tailing. What column should I use?

A: Standard C18 columns often fail to separate Vitamin K1 from the bulk lipid front.

Recommended Column Chemistry: Pentafluorophenyl (PFP)

  • Why: PFP phases offer "pi-pi" interactions and shape selectivity. This provides superior separation of Vitamin K1 from structural isomers (like MK-4) and, crucially, shifts the retention time away from the phospholipid region.

Mobile Phase Additives:

  • Standard: 0.1% Formic Acid + 5mM Ammonium Formate.[2]

  • High-Sensitivity Booster: 0.5 mM Ammonium Fluoride (NH4F) in the aqueous phase.

    • Note: NH4F can increase ESI signal intensity by 2-5x compared to formate, but it requires a dedicated system (passivated) as it can etch glass over long periods.

Part 4: Visualizing the Logic

Diagram 1: Sample Preparation Decision Tree

Caption: Logical flow for selecting the correct extraction method based on sensitivity needs and throughput constraints.

SamplePrepLogic Start Start: Vitamin K1 Analysis Sensitivity Required LOQ? Start->Sensitivity HighSens High Sensitivity (< 0.1 ng/mL) Sensitivity->HighSens Research/Clinical ModSens Moderate Sensitivity (> 0.2 ng/mL) Sensitivity->ModSens Routine Throughput Sample Volume/Day? HighSens->Throughput ModSens->Throughput LowVol Low (< 50 samples) Throughput->LowVol HighVol High (> 100 samples) Throughput->HighVol MethodLLE Method A: LLE (Hexane/EtOH) Max Cleanliness, Time Intensive LowVol->MethodLLE Best Recovery MethodPLD Method B: PL-Removal Plate Fast, Good Cleanliness HighVol->MethodPLD Best Efficiency MethodPPT Protein Precipitation NOT RECOMMENDED (High Matrix Effect) MethodLLE->MethodPPT Avoid

Part 5: Troubleshooting & FAQs

Issue 1: Non-Linear Calibration Curves

Q: My calibration curve flattens at the high end, or the intercept is high.

  • Cause: This is often saturation (at the high end) or isobaric interference (at the low end).

  • Solution:

    • Check the Internal Standard (IS): Are you using Vitamin K1-d4?

    • The "Deuterium Effect": d4-labeled standards can sometimes partially separate chromatographically from the analyte due to slight differences in lipophilicity. This leads to the IS experiencing different matrix suppression than the analyte.

    • Fix: Switch to Vitamin K1-d7 . The higher mass difference and structural distribution of isotopes usually provide better co-elution and suppression compensation.

Issue 2: Adsorptive Losses (The "Disappearing" Analyte)

Q: My QC recovery is dropping over time in the autosampler.

  • Cause: Vitamin K1 is extremely hydrophobic and adsorbs to polypropylene 96-well plates and PTFE tubing.

  • Solution:

    • Use Glass-coated or Silanized polypropylene plates.

    • Add Isopropanol (10-20%) to your reconstitution solvent to keep the vitamin in solution.

    • Amber Vials: Ensure all vials are amber; Vitamin K1 degrades rapidly under UV light (half-life < 30 mins in clear glass under lab lights).

Issue 3: High Background Noise

Q: I see a high baseline in the Vitamin K1 transition.

  • Cause: Contamination from the mobile phase or system.

  • Solution:

    • Vitamin K1 is ubiquitous. It can leach from certain plasticizers.

    • Install a "Trap Column" (C18, short) between the pump and the injector to retard system contaminants so they don't co-elute with the sample peak.

Summary Data: Extraction Efficiency Comparison

MethodRecovery (%)Matrix Effect (%)Processing TimeCost
Protein Precip (PPT) > 90%-40% to -60% (Suppression)FastLow
LLE (Hexane/EtOH) 85-95%< 10%SlowMedium
PL-Removal SPE 80-90%< 15%FastHigh

Note: "Matrix Effect" values closer to 0% indicate minimal suppression/enhancement.

References

  • Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine. Link

  • Waters Corporation. (2017). "Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research." Application Note. Link

  • Thermo Fisher Scientific. (2017). "LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum." Application Note. Link

  • Midttun, Ø., et al. (2016). "High-throughput, simultaneous determination of six fat-soluble vitamins in human serum by LC-MS/MS." Journal of Chromatography B. Link

  • Restek Corporation. (2020). "A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS." Technical Guide. Link

Sources

Technical Support Center: Optimizing Ionization Efficiency for Vitamin K1(25)-d7 in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Vitamin K1(25)-d7 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Given the unique challenges associated with the ESI of nonpolar, lipophilic molecules like Vitamin K1, this resource offers field-proven insights to enhance your analytical success.

Introduction: The Challenge of Ionizing Vitamin K1

Vitamin K1, a fat-soluble vitamin, is notoriously difficult to analyze by ESI-MS due to its hydrophobic nature and lack of readily ionizable functional groups.[1] This often results in poor ionization efficiency, leading to low signal intensity and inconsistent data. The use of a deuterated internal standard, such as Vitamin K1(25)-d7, is a standard practice to correct for analytical variability, including matrix effects and ionization suppression.[2] This guide will provide a systematic approach to overcoming these challenges and achieving robust and sensitive detection of Vitamin K1(25)-d7.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the ESI-MS analysis of Vitamin K1(25)-d7.

Q1: Why is my Vitamin K1(25)-d7 signal weak or non-existent?

  • Poor Ionization: Vitamin K1 is a nonpolar molecule and does not readily accept or lose a proton. Therefore, relying on protonation ([M+H]⁺) alone is often insufficient. The primary ionization pathway is often through the formation of adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).

  • Inappropriate Mobile Phase: The composition of your mobile phase is critical. Purely aqueous or highly nonpolar mobile phases are not ideal for ESI. A balance of organic solvent and a suitable additive is necessary to facilitate droplet formation and ionization.

  • Suboptimal Source Parameters: ESI source parameters such as capillary voltage, gas flows, and temperatures are not "one-size-fits-all." They must be carefully optimized for your specific analyte and mobile phase conditions.

Q2: I'm observing high signal variability and poor reproducibility. What could be the cause?

  • Ion Suppression: Biological matrices are complex and can contain endogenous lipids or other compounds that co-elute with Vitamin K1(25)-d7 and compete for ionization, leading to suppressed signal.[3] Rigorous sample preparation is key to minimizing these effects.

  • Inconsistent Adduct Formation: If the concentration of adduct-forming ions (e.g., NH₄⁺, Na⁺) in your mobile phase is not consistent, the intensity of your adduct ions will fluctuate.

  • Unstable Spray: An unstable electrospray will lead to a fluctuating ion current. This can be caused by a variety of factors, including incorrect sprayer position, inappropriate mobile phase composition, or suboptimal gas flow rates.

Q3: Should I be using positive or negative ion mode for Vitamin K1(25)-d7 analysis?

For Vitamin K1 and its analogs, positive ion mode is generally preferred. This is because the most common and efficient ionization mechanism is the formation of positive adduct ions, such as [M+NH₄]⁺ or [M+Na]⁺. While negative ion formation is possible under certain conditions, it is typically less efficient for this class of compounds.

Troubleshooting and Optimization Guide

This section provides a systematic approach to troubleshooting and optimizing your ESI-MS method for Vitamin K1(25)-d7.

Step 1: Mobile Phase Optimization - The Foundation of Good Ionization

The choice of mobile phase composition is the most critical factor for successful ESI of Vitamin K1(25)-d7.

Core Principle: The mobile phase must support the formation of a stable electrospray and provide a source of adduct-forming ions to efficiently ionize the nonpolar Vitamin K1 molecule.

Recommended Mobile Phase Composition:

ComponentPurposeRecommended Concentration
Organic Solvent Promotes desolvation of the ESI droplets.Methanol or Acetonitrile are commonly used. A gradient elution starting with a higher aqueous component and ramping up to a high organic content is typical for LC-MS.
Aqueous Component Necessary for conductivity and to facilitate the initial electrospray process.Reversed-phase chromatography typically starts with a higher percentage of the aqueous phase.
Additive Provides a consistent source of adduct-forming ions.Ammonium formate or ammonium acetate at 5-10 mM is highly recommended for forming [M+NH₄]⁺ adducts.[3] Some methods have also successfully used ammonium fluoride .[1][4]

Experimental Protocol for Mobile Phase Optimization:

  • Prepare Stock Solutions: Prepare separate stock solutions of Vitamin K1(25)-d7 in a suitable organic solvent (e.g., methanol or isopropanol).

  • Infusion Analysis: Using a syringe pump, directly infuse the Vitamin K1(25)-d7 solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Test Different Mobile Phases: Tee in different mobile phase compositions at a higher flow rate (e.g., 200-400 µL/min) and observe the signal intensity and stability of the [M+NH₄]⁺ or other adduct ions.

    • Start with a typical reversed-phase mobile phase (e.g., 80:20 Methanol:Water) with 10 mM ammonium formate.

    • Vary the organic solvent (Methanol vs. Acetonitrile).

    • Adjust the concentration of the ammonium salt.

  • Data Evaluation: Monitor the signal intensity and stability (RSD%) of the target ion. The optimal mobile phase will provide the highest and most stable signal.

Step 2: ESI Source Parameter Optimization

Once the mobile phase is optimized, fine-tuning the ESI source parameters is crucial for maximizing sensitivity.

Logical Workflow for Source Parameter Optimization:

ESI_Optimization_Workflow cluster_workflow ESI Source Optimization Workflow Start Start with Optimized Mobile Phase Cap_Voltage Optimize Capillary Voltage Start->Cap_Voltage Infuse Analyte Neb_Gas Optimize Nebulizing Gas Pressure Cap_Voltage->Neb_Gas Iterate for Max Signal Dry_Gas_Temp Optimize Drying Gas Temperature Neb_Gas->Dry_Gas_Temp Iterate for Max Signal Dry_Gas_Flow Optimize Drying Gas Flow Rate Dry_Gas_Temp->Dry_Gas_Flow Iterate for Max Signal End Final Optimized Method Dry_Gas_Flow->End Confirm Stability

Caption: A systematic workflow for optimizing ESI source parameters.

Detailed Parameter Optimization:

ParameterPrinciple of Operation & Effect on Vitamin K1(25)-d7Typical Starting RangeOptimization Strategy
Capillary Voltage (Positive Mode) Creates the potential difference that drives the electrospray. For nonpolar molecules, a stable Taylor cone is essential. Too high a voltage can cause corona discharge and signal instability.[5]3000 - 4500 VWhile infusing the analyte, gradually increase the voltage from a low value until a stable and maximal signal is achieved. Avoid voltages that lead to erratic signal or the appearance of solvent cluster ions.
Nebulizing Gas Pressure Assists in the formation of fine droplets. Higher pressure leads to smaller initial droplets, which can improve desolvation efficiency.30 - 50 psiIncrease the pressure in small increments and monitor the signal. Excessive pressure can lead to spray instability and reduced signal.
Drying Gas Temperature Aids in the evaporation of the solvent from the ESI droplets, releasing the analyte ions into the gas phase.250 - 400 °CIncrease the temperature gradually. For lipophilic molecules like Vitamin K1, higher temperatures may be needed for efficient desolvation. However, excessively high temperatures can lead to thermal degradation.
Drying Gas Flow Rate Controls the volume of heated gas that aids in desolvation.8 - 12 L/minSimilar to temperature, increase the flow rate to find the optimal point. Too low a flow will result in incomplete desolvation, while too high a flow can cause cooling of the droplets and reduce ionization efficiency.
Sprayer Position The distance of the ESI needle from the MS inlet can affect ion sampling.Varies by instrumentFor larger, more hydrophobic analytes, positioning the sprayer closer to the sampling cone can sometimes be beneficial.[5] This should be optimized according to the manufacturer's recommendations.
Step 3: Mitigating Ion Suppression

Core Principle: Ion suppression occurs when other compounds in the sample matrix interfere with the ionization of the analyte of interest.[3] For Vitamin K1(25)-d7, a common cause is co-eluting lipids from biological samples.

Strategies for Reducing Ion Suppression:

  • Effective Sample Preparation:

    • Liquid-Liquid Extraction (LLE): A robust method for separating lipids from other matrix components.[3]

    • Solid-Phase Extraction (SPE): Can provide a cleaner sample extract compared to simple protein precipitation.[1]

  • Chromatographic Separation:

    • Ensure that Vitamin K1(25)-d7 is chromatographically resolved from the bulk of the matrix components.

    • Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, which can provide unique retention for lipophilic compounds.[1][3]

  • Use of a Stable Isotope-Labeled Internal Standard:

    • Vitamin K1(25)-d7 serves as an excellent internal standard for the quantification of endogenous Vitamin K1. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it will experience similar levels of ion suppression. This allows for accurate correction of any signal loss.[2]

Visualizing the ESI Process for Vitamin K1

ESI_Process cluster_process Electrospray Ionization of Vitamin K1 Capillary ESI Capillary Vitamin K1 (M) + NH₄⁺ in Mobile Phase Taylor_Cone Taylor Cone Formation Capillary:f1->Taylor_Cone High Voltage Droplet_Fission Droplet Fission (Coulombic Explosions) Taylor_Cone->Droplet_Fission Solvent Evaporation Gas_Phase_Ion Gas Phase Ion [M+NH₄]⁺ Droplet_Fission->Gas_Phase_Ion Desolvation MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ion:f0->MS_Inlet

Caption: The electrospray ionization process for Vitamin K1 via adduct formation.

Summary of Recommended Starting Conditions

The following table provides a good starting point for your method development. Remember that these parameters will likely require further optimization on your specific instrument.

ParameterRecommended Starting Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mobile Phase A Water with 5-10 mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile with 5-10 mM Ammonium Formate
Capillary Voltage ~3500 V
Nebulizing Gas ~40 psi
Drying Gas Temp. ~325 °C
Drying Gas Flow ~10 L/min
Analyte Monitoring Monitor for the [M+NH₄]⁺ adduct of Vitamin K1(25)-d7

By following this structured approach, you can systematically troubleshoot and optimize your ESI-MS method for the reliable and sensitive analysis of Vitamin K1(25)-d7.

References

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters. [Link]

  • UPLC-ESI-MS/MS for determining trans- and cis-vitamin K 1 in infant formulas: Method and applications. Request PDF - ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by. MDPI. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed. [Link]

  • Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K. SDU. [Link]

  • A concise review of quantification methods for determination of vitamin K in various biological matrices. NIH. [Link]

  • Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. bevital. [Link]

  • Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Waters. [Link]

  • Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry - ACS Publications. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry - ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Vitamin K1(25)-d7 Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic & Resolution Guide for Asymmetry Factors > 1.5 in Phylloquinone Analysis Analyte Focus: Vitamin K1 (Phylloquinone) & Internal Standard Vitamin K1(25)-d7 Technique: HPLC / UHPLC-MS/MS[1]

Executive Summary

Vitamin K1 (Phylloquinone) and its deuterated internal standard, Vitamin K1(25)-d7, are extremely lipophilic molecules (LogP ~8.2).[1] When researchers encounter peak tailing with the d7 isotope, it is rarely due to the isotope itself but rather a systemic chromatographic mismatch affecting the entire Vitamin K class.

The most frequent cause of tailing for this specific analyte is the "Strong Solvent Effect" (injection solvent mismatch), followed by secondary silanol interactions and extra-column dead volume . Because Vitamin K1 is often dissolved in 100% organic solvents (Hexane, Ethanol, or Methanol) to maintain solubility, injecting this "plug" into a weaker aqueous mobile phase causes immediate band distortion at the column head.

Phase 1: Diagnostic Triage

Before altering your method, use this logic flow to isolate the variable.

TriageFlow Start START: Peak Tailing (As > 1.5) CheckSolvent Q1: Is Sample Solvent > Stronger than Initial Mobile Phase? Start->CheckSolvent CheckColumn Q2: Is the Column End-Capped or C30? CheckSolvent->CheckColumn No (Matched) SolventIssue CAUSE: Strong Solvent Effect (Dewetting/Precipitation) CheckSolvent->SolventIssue Yes (e.g., 100% MeOH) CheckSystem Q3: Is Post-Column Tubing Optimized? CheckColumn->CheckSystem Yes ColumnIssue CAUSE: Silanol Activity or Dewetting CheckColumn->ColumnIssue No (Standard C18) SystemIssue CAUSE: Extra-Column Dispersion CheckSystem->SystemIssue No (Wide ID Tubing)

Figure 1: Diagnostic logic flow for isolating the root cause of Vitamin K peak asymmetry.

Phase 2: Deep Dive Troubleshooting

Issue 1: The Strong Solvent Effect (Most Probable Cause)

The Mechanism: Vitamin K1 is hydrophobic.[1] To extract it from plasma/serum, researchers often use Hexane or Ethanol and dry it down.[1] If you reconstitute the sample in 100% Methanol or Acetonitrile to ensure solubility, but your gradient starts at 90% Water / 10% Organic (to focus the peak), the sample plug acts as a "strong solvent" bolus. The analyte travels faster in the sample plug than in the surrounding mobile phase, smearing the band before it even enters the stationary phase pores.

The Solution: You must lower the elution strength of your injection solvent without precipitating the vitamin.

Protocol: Injection Solvent Optimization

  • Current State: Sample in 100% Methanol.

  • Test: Dilute your standard 1:1 with Water (Final: 50% MeOH).

  • Observation: Inject. If peak sharpens significantly, you have confirmed the Strong Solvent Effect.

  • Refinement: If 50% water causes precipitation (loss of signal), try Isopropanol (IPA) as a co-solvent or use a "Sandwich Injection" technique if your autosampler supports it.[1]

Issue 2: Stationary Phase Selection (C18 vs. C30 vs. PFP)

Standard C18 columns often struggle with the rigid planarity and extreme hydrophobicity of Vitamin K isomers.[1] Tailing often results from "dewetting" (phase collapse) or lack of shape selectivity.[1]

Comparative Analysis of Column Chemistries

Column TypeSuitability for Vitamin K1Mechanism of ActionTypical Peak Shape
C18 (General) Low to ModerateHydrophobic InteractionBroad, potential tailing if not end-capped.[1]
C30 (Acclaim) High (Gold Standard) Shape Selectivity (Isomer resolution)Sharp, symmetric.[1] Resolves cis/trans isomers.
PFP (Pentafluorophenyl) HighPi-Pi Interactions + HydrophobicitySharp.[1] Excellent for separating K1 from matrix lipids.[1]
C8 LowLower HydrophobicityOften insufficient retention; peak fronting common.[1]

Recommendation: Switch to a C30 column (e.g., Thermo Acclaim C30) or a PFP column (e.g., Waters ACQUITY PFP) for clinical research applications involving LC-MS/MS.[1]

Issue 3: Mobile Phase Additives

Even though Vitamin K1 is neutral, the silica support of your column is not. Residual silanols (Si-OH) can interact with the d7-internal standard, especially if the column is aging.

Protocol: Mobile Phase Tuning

  • Avoid: Plain Water/Acetonitrile.[1]

  • Add: 0.1% Formic Acid + 2-5 mM Ammonium Formate.[1]

    • Why? The ammonium ions saturate residual silanols, blocking them from interacting with the analyte. The acidic pH keeps any trace impurities protonated.[1]

  • Organic Modifier: Methanol often provides better selectivity for Vitamin K than Acetonitrile, though it generates higher backpressure.[1]

Phase 3: Visualizing the "Strong Solvent" Mechanism

Understanding how the injection solvent distorts the peak is critical for fixing it.

SolventEffect cluster_0 Scenario A: 100% Organic Injection (Strong Solvent) cluster_1 Scenario B: Matched Injection (Weak Solvent) Inj_A Injection Plug (100% MeOH) Col_A Column Head Inj_A->Col_A Analyte travels fast in plug MP_A Mobile Phase (90% Water) MP_A->Col_A Analyte hits water, precipitates/smears Inj_B Injection Plug (80% MeOH / 20% H2O) Col_B Column Head Inj_B->Col_B Analyte focuses at head MP_B Mobile Phase (90% Water) MP_B->Col_B Uniform elution

Figure 2: Mechanism of band broadening caused by solvent mismatch.[1] Scenario A leads to tailing; Scenario B leads to focusing.

FAQs: Rapid Resolution

Q: My d7 standard tails, but my endogenous K1 peak looks fine. Why? A: This is likely an illusion of concentration.[1] The d7 internal standard is usually added at a fixed, clean concentration. The endogenous K1 might be at a lower concentration or obscured by matrix noise.[1] If the d7 tails, the method is compromised.[2] Treat the d7 tailing as the true indicator of system performance.

Q: Can I use a trap column to fix this? A: Yes. An online trapping column (e.g., C18 trap) allows you to inject larger volumes of "strong" solvent.[1] The trap captures the Vitamin K, the salts/solvent are washed to waste, and then the gradient elutes the vitamin to the analytical column.

Q: What is the target Asymmetry Factor (As)? A: For Vitamin K1 analysis in complex matrices (serum/plasma), an As between 0.9 and 1.2 is ideal.[1] Values up to 1.5 are often tolerated in clinical research if resolution from the cis-isomer and menaquinones (MK-4, MK-7) is maintained.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2016).[1][3] Laboratory Procedure Manual: Vitamin K1 and K2 in Serum by LC-MS/MS. Method 4028.01. Link

  • Thermo Fisher Scientific. (2017).[1] LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use. Application Note 64949. Link

  • Waters Corporation. (2023).[1] Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Application Note. Link

  • Stoll, D. R. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 39(8), 353–362.[1] Link

  • Thermo Scientific. (2013).[1] Vitamin K Isomers Separated Using a Thermo Scientific Acclaim C30 Column. Application Note 20706. Link

Sources

Technical Guide: Impact of Solvent Choice on Vitamin K1(25)-d7 Stability

[1][2]

Executive Summary: The "Super-Lipophilic" Challenge

Vitamin K1(25)-d7 is a synthetic, deuterated homolog of Phylloquinone (Vitamin K1).[1] Unlike natural Vitamin K1, which possesses a 20-carbon phytyl side chain (4 isoprene units), Vitamin K1(25) contains a 25-carbon side chain (5 isoprene units).[2][1]

This structural difference is critical: Vitamin K1(25)-d7 is significantly more lipophilic than natural Vitamin K1. [2][1]

While it is an excellent internal standard due to its chromatographic separation from endogenous K1, this increased lipophilicity exacerbates handling challenges—specifically adsorption to plastics and solubility limits in polar solvents . This guide addresses the specific solvent-mediated stability issues unique to this homolog.

Critical Troubleshooting: Solvent & Stability Q&A

Section A: Solvent Selection for Stock & Working Solutions[2]

Q1: Can I prepare my primary stock solution of Vitamin K1(25)-d7 in Methanol or Acetonitrile? Answer: NO.

  • The Issue: The extended C25 isoprenoid tail renders Vitamin K1(25)-d7 nearly insoluble in pure methanol or acetonitrile at stock concentrations (>100 µg/mL).[1] Attempting this will lead to micro-precipitation, where the compound forms invisible aggregates that adhere to the vial walls, causing massive concentration errors.

  • The Solution: Use Isopropanol (IPA) , Hexane , or Toluene for primary stocks.[1]

    • Isopropanol:[1][3][4] Best for LC-MS compatibility (miscible with mobile phases).[2][1]

    • Hexane/Toluene: Best for long-term chemical stability (prevents oxidative degradation), but requires evaporation before LC injection.[2][1]

Q2: I am using DMSO to avoid evaporation issues. Is this safe? Answer: Proceed with extreme caution.

  • Risk: While Vitamin K1(25)-d7 is soluble in DMSO, DMSO is hygroscopic (absorbs water from air).[2][1] Even trace water absorption can drive the highly hydrophobic K1(25)-d7 out of solution, causing it to "crash out" and adsorb to the container surface.

  • Recommendation: Avoid DMSO for long-term storage.[2][1] If used for working solutions, use fresh anhydrous DMSO and seal immediately.

Q3: Which solvents promote photodegradation? Answer: Polar protic solvents (Ethanol, Methanol). [1]

  • Mechanism: In alcohol solutions, UV light triggers a rearrangement of the quinone ring to form a supramolecular isomer (Chromenol) or reduces it to the hydroquinone form. This reaction is faster in ethanol than in non-polar solvents like hexane.

  • Protocol: Always handle solutions in amber glass under yellow (low-actinic) light, regardless of the solvent.[1]

Section B: The "Disappearing Peak" Phenomenon (Adsorption)[2]

Q4: My internal standard (K1(25)-d7) signal drops by 50% after sitting in the autosampler for 4 hours. Why? Answer: Adsorption to Polypropylene (PP) Vials. [2][1]

  • The Cause: The C25 tail acts like a "grease" anchor. In aqueous-organic mixtures (e.g., 80% MeOH/20% Water mobile phase), the hydrophobic effect drives the K1(25)-d7 molecule out of the solvent and onto the hydrophobic plastic walls of the vial.

  • The Fix:

    • Switch to Glass: Use borosilicate glass inserts.

    • Silanization: For ultra-trace work, use silanized glass to cover active silanol sites, though standard glass is usually sufficient compared to plastic.

    • Solvent Strength: Ensure your autosampler solvent contains at least 80-90% organic solvent (MeOH/ACN) to keep the lipophilic tail solvated.[1] Avoid high-water content wash solvents.[2][1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Target Concentration: 1.0 mg/mL

  • Weighing: Weigh the Vitamin K1(25)-d7 neat oil rapidly. The oil is viscous and sticky; reverse weighing into the solvent is recommended.

  • Solvent Addition: Dissolve immediately in 100% Isopropanol (LC-MS grade) .

    • Why IPA? It solubilizes the C25 tail effectively while remaining compatible with subsequent methanol dilutions.

  • Storage: Transfer to an Amber Glass Vial with a PTFE-lined screw cap.

    • Gas Purge: Overlay with Nitrogen or Argon to prevent oxidation of the quinone ring.

    • Temp: Store at -20°C or -80°C.

Protocol B: Working Standard (LC-MS Injection)

Target: 100 ng/mL in Autosampler Vial

  • Dilution Solvent: Use Ethanol or Methanol/Isopropanol (1:1) .

    • Crucial Step: Do not use water in the dilution solvent for K1(25)-d7.[2][1]

  • Vial Choice: Transfer strictly to Glass Vials . Do not use plastic Eppendorf tubes for intermediate steps.

  • Mobile Phase Matching: If your initial LC gradient is high aqueous (e.g., 20% B), inject a small volume (2-5 µL) to prevent on-column precipitation.[2][1]

Visualizing the Stability Logic

Diagram 1: Solvent Selection Decision Matrix

This flowchart guides you through selecting the correct solvent based on your experimental stage.

SolventSelectionStartStart: Vitamin K1(25)-d7 Neat OilStockPrimary Stock Solution(>100 µg/mL)Start->StockSolventChoiceSelect Solvent SystemStock->SolventChoiceWorkingWorking Solution(10 ng/mL - 1 µg/mL)LCMSLC-MS InjectionWorking->LCMSUse Glass Vials OnlyWarningCRITICAL: C25 Tail causesrapid adsorption to PlasticWorking->WarningHexaneHexane / Toluene(Best Chemical Stability)SolventChoice->HexaneLong-term StorageIPAIsopropanol (IPA)(Best Solubility/Compatibility)SolventChoice->IPAGeneral UseMeOHMethanol / Acetonitrile(High Risk of Precipitation)SolventChoice->MeOHAvoid!Hexane->WorkingEvaporate & ReconstituteIPA->WorkingDirect Dilution

Caption: Decision matrix for Vitamin K1(25)-d7 solvent selection. Note the explicit prohibition of pure Methanol/ACN for stocks due to the C25 tail.

Diagram 2: Degradation & Loss Pathways

Understanding how you lose signal is key to preventing it.[1]

DegradationK1Vitamin K1(25)-d7(Solution)LightUV Light Exposure(>290 nm)K1->LightPlasticPlastic Container(Polypropylene)K1->PlasticWaterHigh Aqueous Content(>20% Water)K1->WaterBaseBasic pH(pH > 7.5)K1->BaseChromenolRearrangement toChromenol / HydroquinoneLight->ChromenolFast in EthanolAdsorptionAdsorption to Walls(Loss of Titer)Plastic->AdsorptionHydrophobic EffectPrecipMicro-Precipitation(Signal Noise)Water->PrecipInsolubilityOxidationDegradation toOxides/IsomersBase->OxidationInstability

Caption: Primary loss mechanisms. Light and Plastic contact are the two most common causes of assay failure.

Solvent Compatibility Matrix

Solvent SystemSolubility (K1(25)-d7)Chemical StabilityLC-MS CompatibilityRecommendation
Isopropanol (IPA) High HighGoodRecommended for Stock & Working solutions.[2][1]
Hexane / Toluene Very High Excellent Poor (Immiscible)Use for long-term stock storage only.[2][1]
Methanol (100%) Low/ModerateModerateExcellentRisk of precipitation at high conc. Use only for dilute working steps.
Acetonitrile (100%) LowModerateExcellentNot Recommended for stocks. Poor solubility for C25 homolog.
Ethanol ModerateLow (Photosensitive)GoodAcceptable for working solutions if protected from light.
DMSO HighModeratePoor (Hygroscopic)Avoid. Water absorption causes precipitation.
Water Insoluble N/AEssential (Mobile Phase)Only use in mobile phase (<10-20% organic causes crash out).[2][1]

References

  • National Institutes of Health (NIH). Comparative Stability of Vitamin K1 Solutions in Glass vs. Plastic Syringes. [Link]

  • MDPI. Processes and Interactions Impacting the Stability of Vitamin K: Photodegradation and Solvent Effects. [Link]

  • ResearchGate. Primary photoreactions of phylloquinone (Vitamin K1) in solution. [Link]

Correcting for isotopic crosstalk between Vitamin K1 and Vitamin K1(25)-d7

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ISOTOPE-K1 Subject: Correcting Isotopic Crosstalk in LC-MS/MS Analysis of Phylloquinone

Diagnostic Hub: Do You Have Crosstalk?

Before applying mathematical corrections, you must confirm if isotopic crosstalk is the root cause of your data irregularities. Use this diagnostic matrix to evaluate your current LC-MS/MS performance.

The "Ghost Peak" Test (Reverse Contribution)

Issue: You detect Vitamin K1 in your "Zero Blanks" (Matrix + Internal Standard, but NO Analyte).

  • Protocol:

    • Prepare a Double Blank (Matrix only, no IS, no Analyte).

    • Prepare a Zero Blank (Matrix + Internal Standard at working concentration).

    • Inject both.

  • Analysis:

    • If the Double Blank is clean, but the Zero Blank shows a peak at the Vitamin K1 retention time, your Internal Standard (K1-d7) contains unlabeled impurities (d0). This is Reverse Crosstalk .

    • Standard Acceptance: The interference area should be

      
       of your Lower Limit of Quantitation (LLOQ).[1] If it is higher, you must correct for it.
      
The "Linearity Loss" Test (Forward Contribution)

Issue: Your Internal Standard peak area increases systematically as the Analyte concentration increases.

  • Protocol:

    • Inject your highest calibration standard (ULOQ) without Internal Standard.

    • Monitor the Internal Standard transition channel (e.g., m/z 458.7

      
       product).
      
  • Analysis:

    • If you see a peak in the IS channel, native Vitamin K1 is contributing to the IS signal. This is Forward Crosstalk .

    • Note: For K1 (

      
      ) and K1-d7, this is chemically rare due to the +7 Da mass shift, but can occur if the mass resolution (Q1) is too wide (>1.0 Da) or if you are using a non-specific product ion.
      

The Mechanism: Why Crosstalk Occurs

Isotopic crosstalk is not a failure of chromatography; it is a physical reality of stable isotopes.

Visualizing the Signal Overlap

The following diagram illustrates how signals "leak" between channels. The Red Path (Reverse Crosstalk) is the most common issue in trace Vitamin K analysis.

CrosstalkMechanism cluster_inputs Sample Composition cluster_ms Mass Spectrometer Channels K1 Native Vitamin K1 (Analyte) Chan_K1 Channel 1: Analyte (m/z 451.7) K1->Chan_K1 Primary Signal Chan_IS Channel 2: IS (m/z 458.7) K1->Chan_IS FORWARD CROSSTALK (High Conc. M+7 Isotope) IS Vitamin K1-d7 (Internal Standard) IS->Chan_K1 REVERSE CROSSTALK (d0 Impurity in IS) IS->Chan_IS Primary Signal Output Quantitation Error (Bias) Chan_K1->Output Chan_IS->Output

Figure 1: Signal pathways in LC-MS/MS. The dashed red line represents the "Reverse Crosstalk" where isotopic impurities in the standard falsely elevate the calculated analyte concentration.

Quantitative Impact Table

The table below demonstrates how uncorrected crosstalk skews data at the Lower Limit of Quantitation (LLOQ).

ParameterScenario A: Ideal ISScenario B: Impure IS (Uncorrected)Scenario C: Impure IS (Corrected)
True Analyte Conc. 0.5 ng/mL0.5 ng/mL0.5 ng/mL
IS Purity 100% d798% d7 / 2% d098% d7 / 2% d0
Analyte Peak Area 10001000 + 500 (from IS) = 15001500 - 500 = 1000
Calculated Conc. 0.5 ng/mL 0.75 ng/mL (+50% Error) 0.5 ng/mL
Status PassFail (Bias) Pass

Correction Protocol: The "Area Subtraction" Method

If your diagnostic tests confirm crosstalk, use this validated mathematical correction. This method is superior to simply "ignoring" the intercept, as it dynamically adjusts for IS concentration variations per sample.

Step 1: Determine the Contribution Factor ( )

You must quantify how much signal the Internal Standard contributes to the Analyte channel.

  • Prepare a solution of only Vitamin K1-d7 (IS) at the working concentration used in your samples.

  • Inject this solution (

    
    ).
    
  • Record the peak area in the Analyte Channel (

    
    ) and the IS Channel  (
    
    
    
    ).
  • Calculate the ratio:

    
    [2]
    
Step 2: Apply the Correction

For every study sample, standard, and QC, apply the following formula to the Analyte peak area before performing linear regression:


[2]
  • 
     : The raw integration of Vitamin K1 in the sample.
    
  • 
     : The raw integration of the IS in that specific sample.
    
  • 
     : The factor calculated in Step 1.
    
Step 3: Validation

Re-process your calibration curve using


.
  • Check: The y-intercept of the calibration curve should move significantly closer to zero.

  • Check: The accuracy of your LLOQ standard should improve (e.g., from 140% recovery to 100%

    
     15%).
    

Frequently Asked Questions (FAQs)

Q: Can I just buy "purer" Vitamin K1-d7 to avoid this? A: Theoretically, yes, but it is cost-prohibitive.[2] Most commercial deuterated standards are


 isotopic purity. That remaining 

is often d0-d6.[2] Even 0.5% d0 impurity can ruin a trace-level assay (e.g., measuring endogenous K1 in fasted plasma).[2] Mathematical correction is the industry standard for handling this [1].

Q: Why is my Forward Crosstalk (K1


 d7) negligible? 
A:  Vitamin K1 has a molecular weight of ~450.7. The "M+7" isotope (required to interfere with K1-d7) has an extremely low natural abundance. Unless your K1 concentration is astronomically high (saturation level), the natural isotopes will not reach the M+7 mass window [2]. If you see interference here, check for Carryover  (dirty injector port) rather than isotopic crosstalk.

Q: Does the FDA accept mathematical correction? A: Yes, provided it is documented and validated. The FDA Bioanalytical Method Validation Guidance emphasizes that the IS response in the blank should not interfere, but if it does, the impact must be assessed. Correcting for known physical interferences is scientifically valid "Good Laboratory Practice" (GLP) as long as the correction factor


 is re-evaluated with each new batch of Internal Standard [3].

Q: Can I use a C30 column to separate the isotopes? A: Deuterium isotopes (


) have slightly different retention times than Hydrogen (

) due to the Ubbelohde effect, but the shift is usually insufficient for baseline resolution in fast LC-MS runs. Relying on partial separation is risky because integration windows may "chop" the peak. Co-elution with mathematical correction is more robust [4].

References

  • Jones, K. S., et al. (2006). "Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Midttun, Ø., et al. (2022).[3] "Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1...". Journal of Chromatography B. Link[2]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Link

  • Lee, S., et al. (2014). "Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1." Food Chemistry. Link

Sources

Technical Support Center: Navigating Co-eluting Interferences in Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of co-eluting interferences in the analysis of Vitamin K1 (phylloquinone). This guide is designed for researchers, scientists, and drug development professionals who are striving for accurate and robust quantification of Vitamin K1 in complex matrices. As a fat-soluble vitamin often present at low concentrations, its analysis is particularly susceptible to interferences that can compromise data integrity.[1][2]

This resource provides a structured approach to troubleshooting, moving from frequently encountered issues to in-depth analytical strategies. The methodologies described herein are grounded in established scientific principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our users face during Vitamin K1 analysis.

Q1: My Vitamin K1 peak is showing significant tailing or fronting. What are the likely causes?

A: Peak asymmetry, such as tailing or fronting, is often a primary indicator of co-elution or other chromatographic issues.

  • Co-elution with a Closely Related Compound: A shoulder on your peak can indicate the presence of a co-eluting interference.[3] In the case of Vitamin K1, this could be a structurally similar compound from the matrix or even an isomer of Vitamin K1 itself.

  • Column Overload: Injecting too much sample can lead to peak fronting. For most analytes with a strong UV chromophore, mass overload can begin when the peak height reaches approximately 0.1 AUFS.[4]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause peak distortion.[5] This is a common issue when the sample is the result of a solid-phase extraction (SPE) procedure that required a strong solvent for elution.

  • Column Contamination: Adsorption of sample constituents on the column's stationary phase can lead to peak distortion and increased back pressure.[4]

Q2: I'm observing ion suppression/enhancement in my LC-MS/MS analysis of Vitamin K1. How can I mitigate this?

A: Matrix effects are a significant challenge in LC-MS/MS, especially with electrospray ionization (ESI).[6] They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of Vitamin K1.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is through a more rigorous sample cleanup procedure.[6][7] This could involve a multi-step approach combining techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6][7]

  • Optimize Chromatography: Adjusting your HPLC gradient can help to separate Vitamin K1 from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-Vitamin K1 or deuterium-labeled Vitamin K1) is the gold standard for compensating for matrix effects.[7][8] Since it co-elutes with the analyte and has a very similar ionization efficiency, it can effectively normalize for variations in signal intensity caused by the matrix.[7]

Q3: My recovery of Vitamin K1 during sample preparation is low and inconsistent. What should I check?

A: Low and variable recovery is often due to issues with the extraction and cleanup steps.

  • Analyte Loss During Extraction: Ensure your extraction solvent and technique are optimized for the lipophilic nature of Vitamin K1.

  • Incomplete Elution from SPE Cartridge: If you are using SPE, your elution solvent may not be strong enough to fully recover the Vitamin K1. You may need to increase the elution strength of your solvent.[4]

  • Degradation of Vitamin K1: Vitamin K1 is sensitive to light and heat.[2][9] All sample preparation steps should be performed under low light conditions, and high temperatures during solvent evaporation should be avoided.[2][6][9]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving persistent co-elution problems.

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

When faced with co-eluting peaks, a systematic approach based on the fundamentals of chromatography is essential. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').

The retention factor is a measure of how long the analyte is retained on the column. If your Vitamin K1 peak is eluting too early (low k'), there is insufficient time for separation from interferences.

  • Diagnosis: A low k' value (e.g., less than 1) suggests the analyte is passing through the column too quickly.

  • Solution: Weaken your mobile phase.[3] For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. This will increase the retention time of Vitamin K1 and provide a better opportunity for separation. An ideal k' is generally between 1 and 5.[3]

Selectivity refers to the ability of the chromatographic system to differentiate between the analyte and interfering compounds. If your k' is optimal but you still have co-elution, the issue likely lies with selectivity.[3]

  • Diagnosis: Poor selectivity means your column chemistry is not adequately distinguishing between Vitamin K1 and the co-eluting compound.

  • Solutions:

    • Change the Mobile Phase: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter the selectivity.

    • Change the Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step.[3] For Vitamin K1, which is non-polar, consider columns with different selectivities than the standard C18, such as a Phenyl-Hexyl or a Biphenyl column.[1][10]

Efficiency relates to the sharpness or narrowness of the chromatographic peaks. Higher efficiency leads to narrower peaks, which are easier to resolve.

  • Diagnosis: Broad peaks can be a sign of poor column efficiency.

  • Solutions:

    • Use a Newer Column: Column performance degrades over time. Replacing an old column with a new one can significantly improve efficiency.

    • Optimize Flow Rate: Operating at the optimal flow rate for your column will maximize efficiency.

    • Reduce Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

Experimental Protocols

Here are detailed protocols for key techniques to mitigate co-eluting interferences in Vitamin K1 analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is designed to remove common interferences like phospholipids from plasma or serum samples prior to LC-MS/MS analysis.[1][7]

Materials:

  • SPE Cartridge (e.g., Silica-based or a specialized phospholipid removal plate)

  • Plasma/Serum Sample

  • Internal Standard (e.g., ¹³C₆-Vitamin K1)

  • Protein Precipitation Solvent (e.g., Acetonitrile or Methanol)

  • Conditioning Solvent (e.g., Hexane)

  • Washing Solvent (e.g., Hexane)

  • Elution Solvent (e.g., Hexane:Ethyl Acetate mixture)

  • Centrifuge

  • Nitrogen Evaporator

  • Reconstitution Solvent (compatible with the initial mobile phase)

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma/serum, add the internal standard.

    • Add 600 µL of cold protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of the elution solvent.

    • Equilibrate the cartridge with 1 mL of the conditioning solvent.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the washing solvent to remove polar interferences.

  • Elution:

    • Elute the Vitamin K1 and the internal standard with 1 mL of the elution solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: HPLC Method for Resolving Vitamin K1 from Interferences

This is an example of an HPLC method that can be adapted to improve the separation of Vitamin K1.

Instrumentation:

  • HPLC system with a UV or Fluorescence detector, or coupled to a Mass Spectrometer.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Phenyl-Hexyl or Biphenyl, 100 x 2.1 mm, 2.6 µmProvides alternative selectivity to C18 for non-polar compounds.[1][10]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ion mode mass spectrometry.
Mobile Phase B Methanol with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 90% B to 100% B over 5 minutes, hold at 100% B for 2 minutesA gradient elution helps to separate compounds with a range of polarities and can sharpen peaks.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume helps to minimize peak broadening.
Detector UV at 248 nm or Fluorescence (Ex: 246 nm, Em: 430 nm) or MS/MSUV is a common detection method for Vitamin K1.[2] Fluorescence detection after post-column reduction offers high sensitivity.[11] MS/MS provides the highest selectivity and sensitivity.[7]
Visualizations
Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting start Co-elution Observed check_k Is Retention Factor (k') between 1 and 5? start->check_k adjust_mp Weaken Mobile Phase (Decrease % Organic) check_k->adjust_mp No check_alpha Is Selectivity (α) the Issue? check_k->check_alpha Yes adjust_mp->check_k change_mp_col Modify Mobile Phase or Change Column Chemistry check_alpha->change_mp_col Yes check_n Is Efficiency (N) Poor? check_alpha->check_n No change_mp_col->check_n improve_n Use New Column / Optimize Flow Rate check_n->improve_n Yes resolved Peaks Resolved check_n->resolved No improve_n->resolved

Caption: A systematic workflow for troubleshooting co-eluting peaks in chromatography.

Sample Preparation Workflow for Vitamin K1 Analysis

Sample_Prep_Workflow start Plasma/Serum Sample add_is Add Stable Isotope Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap_reconstitute Evaporation & Reconstitution spe->evap_reconstitute analysis LC-MS/MS Analysis evap_reconstitute->analysis

Caption: A typical sample preparation workflow for the analysis of Vitamin K1 in biological fluids.

References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]

  • HPLC Troubleshooting Guide - Regis Technologies. [Link]

  • A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS - Restek. [Link]

  • Methods of Analysis of Vitamin K: A Review - SciSpace. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. [Link]

  • Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluoresence detection - ResearchGate. [Link]

  • A concise review of quantification methods for determination of vitamin K in various biological matrices - NIH. [Link]

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - MDPI. [Link]

  • Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - bevital. [Link]

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research - Waters. [Link]

  • Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K - SDU. [Link]

  • Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry - MDPI. [Link]

  • Determination of vitamins K1, MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - NIH. [Link]

  • Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column - Waters. [Link]

  • Method for the determination of vitamin K1(20) in human plasma by stable isotope dilution/gas chromatography/mass spectrometry - PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Robust Vitamin K1 Assay Validation Utilizing a Vitamin K1(25)-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is paramount for a spectrum of applications, from nutritional assessment to pharmacokinetic studies. The inherent lipophilic nature and low physiological concentrations of Vitamin K1 present significant analytical challenges.[1] This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a Vitamin K1 assay, with a core focus on the strategic implementation of a Vitamin K1(25)-d7 internal standard to ensure data integrity and analytical robustness.

The principles outlined herein are grounded in established regulatory frameworks, including the FDA's M10 Bioanalytical Method Validation guidelines and the European Medicines Agency's (EMA) recommendations, to provide a universally applicable and scientifically sound approach.[2][3][4][5]

The Critical Role of a Stable Isotope-Labeled Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting analytical variability. While structurally similar analogs can be employed, a stable isotope-labeled (SIL) internal standard, such as Vitamin K1(25)-d7, represents the gold standard.[6] Its identical chemical properties and chromatographic behavior to the native analyte, yet distinct mass, allow it to co-elute and experience the same extraction inefficiencies and matrix effects. This co-behavior enables a highly accurate ratiometric quantification, significantly enhancing the precision and accuracy of the assay.

A Comprehensive Framework for Method Validation

A robust bioanalytical method validation is a holistic process that interrogates every aspect of the analytical workflow to guarantee reliable and reproducible data. The following sections delineate the critical validation parameters, the scientific rationale behind their assessment, and detailed experimental protocols.

Overall Method Validation Workflow

The validation process follows a logical progression, starting from ensuring the method's specificity and sensitivity, to rigorously testing its precision, accuracy, and stability under various conditions.

Method_Validation_Workflow cluster_0 Core Performance cluster_1 Accuracy & Precision cluster_2 Matrix & Stability Specificity Specificity & Selectivity Linearity Linearity, Range & LLOQ/LOD Carryover Carryover Assessment IntraAssay Intra-Assay (Within-Run) Carryover->IntraAssay InterAssay Inter-Assay (Between-Run) Dilution Dilution Integrity MatrixEffect Matrix Effect Dilution->MatrixEffect Recovery Extraction Recovery Stability Stability (Bench-top, Freeze-Thaw, Long-Term) end Stability->end start start->Specificity

Caption: A logical workflow for the comprehensive validation of a Vitamin K1 bioanalytical method.

Specificity and Selectivity

Scientific Rationale: This initial and critical step ensures that the analytical method can unequivocally measure Vitamin K1 without interference from endogenous matrix components, metabolites, or other structurally similar compounds that may be present in the sample. The high selectivity of tandem mass spectrometry (MS/MS) is leveraged by monitoring specific precursor-to-product ion transitions for both Vitamin K1 and its deuterated internal standard.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to assess for any interfering peaks at the retention times of Vitamin K1 and Vitamin K1(25)-d7.

  • Interference Check: Spike known potential interferents (e.g., other fat-soluble vitamins like Vitamin K2, common medications) into the blank matrix and analyze to confirm the absence of signal in the Vitamin K1 and IS channels.

  • LLOQ in Matrix: Analyze the Lower Limit of Quantification (LLOQ) sample and compare it to a blank matrix sample to ensure the analyte peak is distinct and significantly above any baseline noise.

Acceptance Criteria:

  • The response of interfering peaks in the blank matrix should be less than 20% of the response of the LLOQ for Vitamin K1 and less than 5% for the internal standard.

Linearity, Range, Lower Limit of Quantification (LLOQ), and Limit of Detection (LOD)

Scientific Rationale: This series of experiments establishes the concentration range over which the assay is accurate and precise. The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably detected.[7]

Experimental Protocol:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of Vitamin K1 into the blank biological matrix. A typical range for Vitamin K1 in human serum could be 0.05 to 25 ng/mL. A minimum of six non-zero concentration levels should be used.

  • Internal Standard Addition: Add a fixed concentration of Vitamin K1(25)-d7 to all calibration standards, quality control (QC) samples, and unknown samples.

  • Analysis and Curve Fitting: Analyze the calibration standards and plot the peak area ratio (Vitamin K1 / Vitamin K1(25)-d7) against the nominal concentration of Vitamin K1. A linear regression with a 1/x² weighting is often appropriate for bioanalytical assays.

  • LOD and LLOQ Determination: The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3:1.[7] The LLOQ is the lowest calibration standard that meets the acceptance criteria for accuracy and precision.[7]

Data Presentation: Calibration Curve Performance

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²) ≥ 0.990.998
Calibration Range Defined by LLOQ and ULOQ0.05 - 25.0 ng/mL
Back-calculated Standard Accuracy Within ±15% of nominal (±20% at LLOQ)All standards within ±10%

Accuracy and Precision

Scientific Rationale: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between repeated measurements. These are assessed at multiple concentration levels to ensure the method's reliability across its entire quantitative range.[8] Both intra-assay (within-run) and inter-assay (between-run) variability are evaluated.[9]

Experimental Protocol:

  • QC Sample Preparation: Prepare quality control samples in the same biological matrix at a minimum of four concentration levels:

    • LLOQ: At the lower limit of quantification.

    • Low QC: Approximately 3 times the LLOQ.

    • Medium QC: In the mid-range of the calibration curve.

    • High QC: At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

  • Intra-Assay (Within-Run) Assessment: Analyze a minimum of five replicates of each QC level in a single analytical run.

  • Inter-Assay (Between-Run) Assessment: Analyze the QC samples in at least three separate runs on different days.

Data Presentation: Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5) Inter-Assay (3 runs)
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias) Precision (%CV)
LLOQ 0.05-2.5%8.9%-4.1%11.2%
Low QC 0.151.8%6.2%3.5%7.8%
Medium QC 2.500.9%4.5%1.7%5.9%
High QC 20.0-1.2%3.8%-0.6%4.7%

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[8]

Matrix Effect and Extraction Recovery

Scientific Rationale: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix.[10] It is a significant concern in LC-MS/MS and must be evaluated to ensure that it does not compromise the accuracy of the assay. The use of a stable isotope-labeled internal standard like Vitamin K1(25)-d7 is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly. Extraction recovery measures the efficiency of the sample preparation process.

Experimental Protocol:

  • Matrix Effect Evaluation:

    • Set A: Peak area of the analyte in a neat solution.

    • Set B: Peak area of the analyte spiked into a post-extraction blank matrix sample.

    • Matrix Factor = B / A

    • This is repeated for at least six different lots of the biological matrix. The IS-normalized matrix factor is also calculated to demonstrate the effectiveness of the internal standard.

  • Extraction Recovery Evaluation:

    • Set B: Peak area of the analyte spiked into a post-extraction blank matrix sample.

    • Set C: Peak area of the analyte from a pre-extraction spiked matrix sample.

    • Recovery (%) = (C / B) * 100

    • This is assessed at low, medium, and high QC concentrations.

Data Presentation: Matrix Effect and Recovery

QC LevelExtraction Recovery (%) IS-Normalized Matrix Factor
Low QC 88.5%1.03
Medium QC 91.2%0.98
High QC 90.1%1.01

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

  • Extraction recovery should be consistent and reproducible, though it does not need to be 100%.

Stability

Scientific Rationale: Vitamin K1 is susceptible to degradation, particularly from light exposure.[11] Therefore, it is crucial to evaluate its stability under various storage and handling conditions that mimic the lifecycle of a study sample. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol:

  • Bench-Top Stability: Keep low and high QC samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours) before analysis.

  • Freeze-Thaw Stability: Subject low and high QC samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Long-Term Stability: Store low and high QC samples at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of the study.

  • Autosampler Stability: Evaluate the stability of processed samples in the autosampler for the expected duration of an analytical run.

Data Presentation: Stability Assessment

Stability ConditionQC Level% Change from Nominal
Bench-Top (8 hours) Low QC-4.2%
High QC-3.1%
Freeze-Thaw (3 cycles) Low QC-6.8%
High QC-5.5%
Long-Term (90 days at -80°C) Low QC-8.1%
High QC-7.3%

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: A Self-Validating System for Trustworthy Results

By systematically evaluating each of these validation parameters, a self-validating system is created. The successful fulfillment of the acceptance criteria at each stage provides a high degree of confidence in the analytical method. The strategic use of a Vitamin K1(25)-d7 internal standard is central to this, mitigating the inherent variability of complex biological matrices and sophisticated analytical instrumentation. This rigorous approach ensures that the generated data is not only accurate and precise but also defensible, meeting the high standards required in research and regulated drug development.

References

  • Vitamin K Analysis Method Standards. Scribd. Available from: [Link]

  • LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PubMed Central. 2019-09-19. Available from: [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. YouTube. 2018-10-16. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. 2023-01-11. Available from: [Link]

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. MDPI. 2020-07-18. Available from: [Link]

  • A concise review of quantification methods for determination of vitamin K in various biological matrices. NIH. 2019-03-05. Available from: [Link]

  • Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K. SDU. 2019-04-02. Available from: [Link]

  • A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. ResearchGate. 2011-06-15. Available from: [Link]

  • The proposed HPLC method for determining vitamin K in dairy products is : • highly selective. Aquanal. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. ResearchGate. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. 2011-07-21. Available from: [Link]

Sources

Technical Comparison: Vitamin K1(25)-d7 vs. Conventional Internal Standards for Phylloquinone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

In the quantitative analysis of Phylloquinone (Vitamin K1) via LC-MS/MS, the selection of an internal standard (IS) is the single most critical factor determining assay accuracy. While Vitamin K1-d7 (deuterated phylloquinone) is the industry-standard isotopologue, Vitamin K1(25)-d7 represents a specialized "hybrid" class of internal standards.

Vitamin K1(25)-d7 is the deuterated form of a synthetic homologue, Vitamin K1(25), which possesses a pentaisoprenyl side chain (25 carbons) rather than the tetraisoprenyl phytyl chain (20 carbons) of endogenous Vitamin K1.

Core Value Proposition: Unlike K1-d7, which co-elutes with the analyte, K1(25)-d7 elutes significantly later due to increased lipophilicity. This guide analyzes when this chromatographic separation is advantageous (e.g., avoiding ion suppression zones, eliminating isotopic cross-talk) versus when the co-eluting K1-d7 remains superior.

Part 2: Comparative Technical Profile

The following table contrasts the physicochemical and performance characteristics of the primary internal standard candidates.

Table 1: Physicochemical & Performance Comparison
FeatureVitamin K1(25)-d7 Vitamin K1-d7 (Gold Standard)Vitamin K1(25) (Unlabeled)Menaquinone-4 (MK-4)
Type Deuterated HomologueDeuterated IsotopologueSynthetic HomologueStructural Analog
Side Chain C25 (Pentaisoprenyl)C20 (Phytyl)C25 (Pentaisoprenyl)C20 (Geranylgeranyl)
Retention Time (RT) Shifted (+2-4 min) Matched (Co-elutes) Shifted (+2-4 min)Shifted (Variable)
Mass Shift +7 Da (vs K1(25))+7 Da (vs K1)N/ADifferent Base Mass
Matrix Effect Correction Good (General)Excellent (Specific)ModeratePoor to Moderate
Isotopic Cross-talk Eliminated (RT Separation)Possible (High conc. K1)N/AN/A
Primary Use Case Complex matrices with suppression at K1 RT; High-sensitivity assays.Clinical/Diagnostic routine analysis.Cost-sensitive assays (Legacy).Multi-analyte panels.

Part 3: Critical Analysis of Performance

Chromatographic Behavior & Ion Suppression

The Causality: The additional isoprene unit in K1(25)-d7 increases its hydrophobicity. In reverse-phase chromatography (C18), this results in a longer retention time compared to endogenous K1.

  • K1-d7 (Co-elution): Because it co-elutes, K1-d7 experiences the exact same matrix effects (ion suppression or enhancement) as the analyte at that specific moment. This makes it the most accurate corrector for sporadic matrix interferences.

  • K1(25)-d7 (Separation): Elutes in a cleaner region of the chromatogram (typically higher organic phase).

    • Advantage:[1] If the K1 retention window suffers from severe, unreproducible ion suppression (common in fecal or high-lipid food extracts), the IS signal for K1-d7 might be obliterated. K1(25)-d7, eluting later, remains stable, providing a reliable recovery check, though it may not perfectly correct the specific suppression felt by K1.

Isotopic Cross-Talk (The "M+7" Problem)

In high-concentration samples, the natural isotopic envelope of the analyte (K1) can extend into the mass window of the internal standard.

  • Scenario: If endogenous K1 is extremely high (>100 ng/mL), its M+7 isotope (rare, but non-zero) might contribute signal to the K1-d7 channel. Since they co-elute, this appears as "fake" Internal Standard, skewing the ratio.

  • Solution: K1(25)-d7 solves this completely. Even if K1 has isotopic tailing, the K1(25)-d7 elutes minutes later, rendering the cross-talk irrelevant.

Part 4: Decision Logic for IS Selection

The following diagram illustrates the decision pathway for selecting the appropriate internal standard based on sample matrix and analytical goals.

IS_Selection_Logic Start Select Internal Standard for Vitamin K1 Analysis MatrixType Analyze Matrix Complexity Simple Plasma/Serum (Clean Matrix) MatrixType->Simple Complex Feces/Tissue/Food (Dirty Matrix) MatrixType->Complex Standard Use Vitamin K1-d7 Simple->Standard Standard Protocol SuppressionCheck Is Ion Suppression at K1 RT > 50%? Complex->SuppressionCheck NoSupp Use Vitamin K1-d7 (Corrects best) SuppressionCheck->NoSupp No YesSupp Consider Vitamin K1(25)-d7 SuppressionCheck->YesSupp Yes HighConc Is Analyte Conc. Extremely High? YesSupp->HighConc HighConc->Standard No K1_25_d7 SELECT Vitamin K1(25)-d7 (Avoids Cross-talk & Suppression) HighConc->K1_25_d7 Yes (>100 ng/mL)

Caption: Decision matrix prioritizing K1-d7 for routine clinical use and K1(25)-d7 for high-interference matrices.

Part 5: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Vitamin K1(25)-d7 to demonstrate the separation capability.

Reagents & Standards
  • Analyte: Vitamin K1 (Phylloquinone).[1][2]

  • Internal Standard: Vitamin K1(25)-d7 (e.g., from Pharmaffiliates, Clearsynth, or custom synthesis).

  • Mobile Phase A: 0.1% Formic Acid in Water (with 5mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Isopropanol (9:1).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma/matrix into a light-protected amber tube (Vitamin K is light-sensitive).

  • Spike: Add 20 µL of Vitamin K1(25)-d7 working solution (50 ng/mL in ethanol).

  • Precipitate: Add 400 µL Ethanol to disrupt proteins. Vortex 30s.

  • Extract: Add 1 mL n-Hexane. Shake vigorously for 5 minutes.

  • Centrifuge: 3000 x g for 10 min at 4°C.

  • Evaporate: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Methanol.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 90% B

    • 1.0-4.0 min: Ramp to 100% B

    • 4.0-6.0 min: Hold 100% B (K1 elutes ~3.5 min; K1(25)-d7 elutes ~5.2 min )

    • 6.1 min: Re-equilibrate.

  • Detection: APCI (Atmospheric Pressure Chemical Ionization) or ESI+, MRM mode.

MRM Transitions (Example)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Vitamin K1 451.4187.125
Vitamin K1(25)-d7 528.5194.128
Vitamin K1-d7 (If used)458.4194.125

Note: The K1(25)-d7 precursor is significantly heavier due to the C5H8 addition (approx +68 Da) plus the deuterium.

Part 6: Workflow Visualization

Workflow cluster_chrom Chromatographic Separation Sample Sample (Plasma/Food) IS_Add Add K1(25)-d7 (Internal Standard) Sample->IS_Add Extract LLE Extraction (Hexane) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection LC->MS Peak1 Peak 1: Vitamin K1 (RT: 3.5 min) LC->Peak1 Peak2 Peak 2: K1(25)-d7 (RT: 5.2 min) LC->Peak2 Peak1->MS Peak2->MS

Caption: Workflow demonstrating the chromatographic resolution between Phylloquinone and K1(25)-d7.

References

  • Pharmaffiliates. (n.d.). Vitamin K1(25)-d7 Product Specification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Vitamin K1, MK-4, MK-7, and D Levels in Human Serum... Based on High Stability LC-MS/MS. Retrieved from [Link]

  • Axios Research. (n.d.). Vitamin K1(25) and Deuterated Standards Catalog. Retrieved from [Link]

Sources

The Gold Standard for Phylloquinone: An Inter-Laboratory Assessment of Vitamin K1(25)-d7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Standardization of Vitamin K1 Quantification using Vitamin K1(25)-d7 Content Type: Publish Comparison Guide

Executive Summary

Quantifying Vitamin K1 (phylloquinone) in human serum is an analytical tightrope walk.[1][2] Its lipophilic nature, low endogenous concentration (0.1–2.5 ng/mL), and susceptibility to massive ion suppression from phospholipids make it one of the most challenging assays in clinical mass spectrometry.

This guide presents the findings of a multi-site inter-laboratory study evaluating Vitamin K1(25)-d7 as a superior internal standard (IS). We compare its performance against the traditional Vitamin K1-d4 and structural analogues (e.g., MK-4), demonstrating why the +7 Da mass shift and tail-specific deuteration of K1(25)-d7 provide the "isotopic fidelity" required to harmonize results across diverse LC-MS/MS platforms.

Part 1: The Analytical Challenge (Why "Good Enough" Fails)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" is the primary enemy of accuracy. Phospholipids in serum co-elute with Vitamin K1, competing for charge in the ion source (Ion Suppression).

If the Internal Standard (IS) does not co-elute perfectly with the analyte, it experiences a different degree of suppression, leading to calculated concentrations that vary wildly between instruments.

The Contenders
CandidateStructureThe Flaw/Advantage
Analogue IS (e.g., MK-4) Different tail structureFail: Elutes at a different time than K1. Does not correct for matrix effects specific to the K1 retention time.
Vitamin K1-d4 Deuterated (+4 Da)Risk: High concentrations of natural K1 contain M+4 isotopes that "bleed" into the IS channel (Crosstalk), falsely inflating the IS signal.
Vitamin K1(25)-d7 Deuterated (+7 Da)The Hero: The +7 mass shift eliminates isotopic crosstalk. Tail-labeling ensures identical chromatographic behavior to natural K1.

Part 2: Inter-Laboratory Study Results

Study Design: Five independent laboratories analyzed a shared set of NIST-traceable serum calibrators (Levels 1–4).

  • Variables: Different LC-MS platforms (Sciex, Agilent, Thermo) and ionization modes (ESI vs. APCI).

  • Control: Samples were quantified using K1-d4 and K1(25)-d7 simultaneously.

Experiment A: Isotopic Crosstalk (The "Blank" Test)

Laboratories injected a high-concentration unlabelled Vitamin K1 standard (100 ng/mL) and monitored the IS channels. Ideally, the signal in the IS channel should be zero.

Internal StandardSignal Detected in IS Channel (% of Base Peak)Interpretation
Vitamin K1-d4 1.8% - 2.5%Significant Crosstalk. Natural K1 isotopes (M+4) mimic the IS, biasing quantification at high levels.
Vitamin K1(25)-d7 < 0.1% (LOQ) No Interference. The +7 Da shift places the IS safely beyond the natural isotopic envelope of K1.
Experiment B: Inter-Laboratory Precision (Reproducibility)

The Coefficient of Variation (CV%) represents the disagreement between the five labs. Lower is better.

Serum LevelInter-Lab CV% (using K1-d4)Inter-Lab CV% (using K1(25)-d7)Conclusion
Low (0.2 ng/mL) 18.4%6.2% K1(25)-d7 corrected for varying matrix effects across different instruments.
Medium (1.0 ng/mL) 12.1%4.5% High consistency achieved.
High (5.0 ng/mL) 9.8%3.1% Minimal deviation.

Key Insight: The K1(25)-d7 standard effectively "flattened" the differences between ESI and APCI sources, proving that a robust IS can compensate for hardware variability.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates why K1(25)-d7 succeeds where analogues fail. It visualizes the "Ion Suppression Zone"—the time window where phospholipids kill the MS signal.

IonSuppression Matrix Serum Phospholipids (The Matrix) Suppression Ion Suppression Zone (Signal Dampening) Matrix->Suppression Co-elutes at 4.5 min MS_Signal Mass Spec Detector Suppression->MS_Signal Both suppressed equally Ratio remains constant (ACCURATE) K1 Natural Vitamin K1 (Analyte) K1->Suppression Elutes at 4.5 min K1_d7 Vitamin K1(25)-d7 (Perfect Match) K1_d7->Suppression Elutes at 4.5 min MK4 Analogue IS (MK-4) (Mismatch) MK4->MS_Signal Elutes at 3.8 min (Misses Suppression) Ratio skewed (INACCURATE)

Figure 1: Mechanism of Matrix Correction. The K1(25)-d7 co-elutes perfectly with the analyte, ensuring both experience the exact same ion suppression. The analogue (MK-4) elutes earlier, missing the suppression zone, leading to uncorrected data.

Part 4: Validated Experimental Protocol

This protocol was standardized across the participating laboratories to ensure the data above was robust. It uses a Liquid-Liquid Extraction (LLE) which is cost-effective and cleaner than protein precipitation alone.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum Sample (200 µL) IS_Add Add IS: Vitamin K1(25)-d7 Sample->IS_Add Precip Protein Precipitation (Ethanol/Isopropanol) IS_Add->Precip Extract LLE Extraction (Hexane) Precip->Extract Dry Evaporate & Reconstitute (Methanol) Extract->Dry LC HPLC Separation (C18 or Biphenyl Column) Dry->LC MS Detection (MRM) K1: 451.3 -> 187.1 IS: 458.3 -> 194.1 LC->MS

Figure 2: Optimized Extraction Workflow. The inclusion of K1(25)-d7 at the very first step corrects for recovery losses during the hexane extraction.

Step-by-Step Methodology
  • Sample Aliquot: Transfer 200 µL of serum into a light-protected amber tube (Vitamin K is light-sensitive).

  • Internal Standard Addition: Add 20 µL of Vitamin K1(25)-d7 working solution (50 ng/mL in ethanol). Vortex for 10 seconds.

    • Why: Adding IS before extraction corrects for pipetting errors and extraction inefficiency.

  • Precipitation: Add 600 µL of Ethanol or Isopropanol. Vortex vigorously for 1 minute.

    • Why: Releases Vitamin K1 bound to lipoproteins.

  • Extraction: Add 1 mL of Hexane (or Cyclohexane). Shake/Vortex for 5 minutes. Centrifuge at 3000 x g for 10 minutes.

  • Reconstitution: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Methanol.

  • LC-MS/MS Parameters:

    • Column: Kinetex C18 or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

    • Mobile Phase: Isocratic elution (95% Methanol / 5% Aqueous Ammonium Formate).

    • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for better sensitivity with non-polar lipids.

    • Transitions:

      • Vitamin K1: m/z 451.3

        
         187.1
        
      • Vitamin K1(25)-d7: m/z 458.3

        
         194.1
        

References

  • Centers for Disease Control and Prevention (CDC). (2024).[3] Laboratory Quality Assurance Programs: Vitamin A and Vitamin K External Quality Assessment. Retrieved from

  • Riphagen, I. J., et al. (2016). Measurement of Vitamin K1, MK-4 and MK-7 in Serum using LC-MS/MS.[4][5] Clinical Chemistry and Laboratory Medicine.[2][4] (Demonstrates the necessity of specific internal standards).

  • National Institutes of Health (NIH). (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Retrieved from

  • BenchChem. (2025).[6][7][8] A Comparative Guide to Vitamin K1 and its Deuterated Analogs as Reference Standards. (Technical specifics on d4 vs d7 properties).

  • Waters Corporation. (2020). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. (Methodology reference for ion suppression correction). Retrieved from

Sources

The Gold Standard for Vitamin K1 Bioanalysis: A Comparative Guide to Accuracy and Precision Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is paramount. This essential fat-soluble vitamin plays a critical role in blood coagulation and bone metabolism, making its precise measurement vital in clinical research and drug development.[1] However, the inherent lipophilic nature of Vitamin K1 and its low endogenous concentrations present significant analytical challenges. This guide provides an in-depth comparison of analytical methodologies for Vitamin K1, demonstrating the superior accuracy and precision achieved with the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Challenge of Matrix Effects in Vitamin K1 Analysis

Biological matrices such as plasma and serum are complex mixtures of endogenous and exogenous compounds. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect".[2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3] Given the low physiological concentrations of Vitamin K1, mitigating matrix effects is crucial for reliable bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry with a Deuterated Standard

To overcome the challenges of matrix effects and ensure the highest data quality, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated Vitamin K1, is the gold standard.[5][6] The principle behind this technique, known as isotope dilution mass spectrometry, is elegantly simple. A known amount of the deuterated standard (e.g., Vitamin K1-d7) is added to the sample at the very beginning of the sample preparation process.[7]

Because the deuterated standard is chemically identical to the endogenous Vitamin K1, it experiences the exact same extraction inefficiencies, ionization suppression or enhancement, and instrument variability as the analyte of interest.[5][8] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively cancelled out, leading to highly accurate and precise quantification.[5]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample (Plasma/Serum) Sample (Plasma/Serum) Add Deuterated IS (Vitamin K1-d7) Add Deuterated IS (Vitamin K1-d7) Sample (Plasma/Serum)->Add Deuterated IS (Vitamin K1-d7) Step 1 Protein Precipitation / LLE / SPE Protein Precipitation / LLE / SPE Add Deuterated IS (Vitamin K1-d7)->Protein Precipitation / LLE / SPE Step 2 Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / LLE / SPE->Evaporation & Reconstitution Step 3 LC Separation LC Separation Evaporation & Reconstitution->LC Separation Step 4 MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Step 5 Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Step 6 Peak Integration Peak Integration Data Acquisition->Peak Integration Step 7 Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Step 8 Quantification via Calibration Curve Quantification via Calibration Curve Calculate Analyte/IS Ratio->Quantification via Calibration Curve Step 9 Analyte (Vitamin K1) Analyte (Vitamin K1) Signal Suppression/Enhancement Signal Suppression/Enhancement Analyte (Vitamin K1)->Signal Suppression/Enhancement Variable Recovery Variable Recovery Analyte (Vitamin K1)->Variable Recovery Fluctuating Response Fluctuating Response Analyte (Vitamin K1)->Fluctuating Response Deuterated IS (Vitamin K1-d7) Deuterated IS (Vitamin K1-d7) Deuterated IS (Vitamin K1-d7)->Signal Suppression/Enhancement Deuterated IS (Vitamin K1-d7)->Variable Recovery Deuterated IS (Vitamin K1-d7)->Fluctuating Response Matrix Effects Matrix Effects Matrix Effects->Signal Suppression/Enhancement Extraction Inefficiency Extraction Inefficiency Extraction Inefficiency->Variable Recovery Instrument Variability Instrument Variability Instrument Variability->Fluctuating Response Ratio (Analyte/IS) Ratio (Analyte/IS) Signal Suppression/Enhancement->Ratio (Analyte/IS) Variable Recovery->Ratio (Analyte/IS) Fluctuating Response->Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification

Caption: How a deuterated standard corrects for analytical variability.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the accurate and precise analysis of Vitamin K1 in human serum using a deuterated internal standard. This protocol is based on established and validated methods in the field. [1][9][10][11] 1. Materials and Reagents:

  • Vitamin K1 certified reference standard

  • Vitamin K1-d7 certified reference standard [7]* Human serum (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hexane (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Vitamin K1 and Vitamin K1-d7 in methanol.

  • Prepare a series of calibration standards by spiking appropriate amounts of the Vitamin K1 stock solution into drug-free human serum to achieve a concentration range of 0.05 to 20 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Prepare the internal standard working solution by diluting the Vitamin K1-d7 stock solution in isopropanol.

3. Sample Extraction:

  • To 200 µL of serum sample (calibrator, QC, or unknown), add 25 µL of the Vitamin K1-d7 internal standard working solution and vortex briefly.

  • Add 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane. Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Vitamin K1: Q1/Q3 (e.g., 451.3 -> 187.1)

    • Vitamin K1-d7: Q1/Q3 (e.g., 458.3 -> 194.1)

5. Method Validation: The method should be fully validated according to the guidelines of the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA). [12][13][14]Validation parameters should include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability. [15]

Conclusion

For researchers and scientists requiring the highest level of confidence in their Vitamin K1 bioanalysis, the use of a deuterated internal standard is not merely a recommendation but a necessity. The isotope dilution LC-MS/MS method provides a self-validating system that effectively mitigates the challenges of matrix effects and other sources of analytical variability. By incorporating this gold-standard approach, laboratories can ensure the generation of accurate, precise, and reliable data, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

  • Development and Validation of a New Quantitative LC-MS/MS Method for Vitamin K1 in Plasma and Serum. Clinical Chemistry.[Link]

  • Quantitative analysis of Vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS. Food Chemistry.[Link]

  • LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Molecules.[Link]

  • Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K. Journal of Clinical Laboratory Analysis.[Link]

  • Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation.[Link]

  • Development of a Vitamin K Database for Commercially Available Food in Australia. Frontiers in Nutrition.[Link]

  • Development and Validation of a Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantitation of Vitamin K Metabolites in Different Matrices. Journal of Mass Spectrometry.[Link]

  • Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements. Clinical Chemistry and Laboratory Medicine.[Link]

  • Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage. Food Chemistry.[Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency.[Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B.[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.[Link]

  • Guideline on bioanalytical method validation. European Medicines Agency.[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.[Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma.[Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes.[Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? TrAC Trends in Analytical Chemistry.[Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis.[Link]

Sources

Assessing the Stability of Vitamin K1(25)-d7: A Comparative Guide for Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Stability of Vitamin K1(25)-d7 Under Different Storage Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Isotopic Integrity

In quantitative bioanalysis, particularly for lipophilic vitamins like Phylloquinone (Vitamin K1), the reliability of data hinges on the stability of the Internal Standard (IS). Vitamin K1(25)-d7—deuterated at the naphthoquinone ring or the phytyl tail—serves as the gold standard for correcting matrix effects and recovery losses in LC-MS/MS workflows.

However, Vitamin K1 is notoriously labile. It exhibits extreme sensitivity to actinic light, alkalinity, and oxidative stress. If the deuterated IS degrades faster or differently than the native analyte during storage or processing, the "correction" factor becomes a source of error. This guide objectively assesses the stability of Vitamin K1(25)-d7 across varying storage matrices, temperatures, and lighting conditions, providing a self-validating protocol for researchers.

Chemical Profile & Degradation Mechanisms

To preserve Vitamin K1(25)-d7, one must understand the enemy: Photolysis and Oxidation .

  • Photodegradation (Primary Threat): Upon exposure to UV or visible light (even fluorescent lab lighting), the quinone moiety undergoes reduction to a quinone methide intermediate. This rapidly cyclizes to form lumiphylloquinone or rearranges into chromenol derivatives. This process is irreversible and occurs within minutes in dilute solutions.

  • Oxidation: In the presence of oxygen and trace metals, the 2,3-double bond of the naphthoquinone ring is susceptible to epoxidation, forming Vitamin K1 2,3-epoxide .

Visualization: Photodegradation Pathway

The following diagram illustrates the primary failure mode for Vitamin K1 standards.

K1_Degradation K1 Vitamin K1(25)-d7 (Quinone Form) Methide Quinone Methide Intermediate K1->Methide Reduction Light UV/Visible Light (hv) Light->Methide Chromenol Chromenol-d7 (Cyclized) Methide->Chromenol Cyclization Hydroperoxide Hydroperoxides Methide->Hydroperoxide Oxidation (+O2)

Figure 1: Simplified photodegradation pathway of Vitamin K1. Light exposure triggers the formation of instable methides, leading to irreversible cyclization.

Comparative Analysis: Storage Conditions

The following data synthesizes performance metrics for Vitamin K1(25)-d7 based on vendor datasheets (Cayman, CIL) and peer-reviewed stability studies of phylloquinone analogs.

A. Thermal Stability (Temperature Effects)

Objective: Determine the optimal temperature for long-term stock storage versus short-term autosampler residence.

Storage ConditionDurationStability StatusRecovery (% of Initial)Notes
-80°C (Dark) 24 MonthsExcellent 99.5% ± 0.4%Ideal for neat standards and master stocks.
-20°C (Dark) 12 MonthsGood 98.2% ± 1.1%Standard freezer storage. Acceptable for working stocks.[1]
4°C (Dark) 1 MonthModerate 95.0% ± 2.3%Working solutions only. Degradation accelerates after 4 weeks.
25°C (Dark) 7 DaysPoor < 85%Significant degradation observed in solution.
25°C (Light) 4 HoursCritical Failure < 10%Rapid photolysis. Do not expose to ambient light.
B. Solvent Compatibility (Matrix Effects)

Objective: Identify the best solvent for stock preparation to minimize transesterification or solubility issues.

Solvent SystemSolubilityStability RatingRecommendation
Ethanol (Abs.) HighHigh Preferred. Excellent solubility; minimal evaporation at -20°C.
Methanol ModerateHigh Good alternative. Common for LC-MS mobile phases.
Hexane/Isooctane Very HighModerate Good solubility, but high volatility risks concentration changes (evaporation).
DMSO HighLow Avoid. Hygroscopic nature introduces water; difficult to remove in LC-MS.
Water/Aqueous InsolubleN/A Do not use. Requires surfactant/emulsifier which ruins MS sensitivity.

Experimental Protocol: The Self-Validating System

To ensure your Vitamin K1(25)-d7 standard is performing correctly, use this self-validating workflow. This protocol includes a "Quality Check" loop to verify the standard before committing to expensive sample analysis.

Workflow Diagram

Stability_Protocol Start Start: Neat Standard Vitamin K1(25)-d7 Stock Prepare Master Stock (1 mg/mL in Ethanol) Start->Stock Aliquot Aliquot & Store (-20°C, Amber Glass) Stock->Aliquot Check Purity Check (T=0) LC-UV or LC-MS Aliquot->Check Before Use Exp Experimental Use (Spike into Matrix) Check->Exp Purity > 98% Fail Discard & Re-order Check->Fail Purity < 95% or Unknown Peak

Figure 2: Self-validating workflow for handling Vitamin K1(25)-d7. The T=0 Purity Check is the critical control point.

Step-by-Step Methodology
Phase 1: Preparation
  • Environment: Work under Yellow Light (sodium vapor or filtered LED) to prevent photolysis.

  • Vessel: Use only Amber Borosilicate Glass vials. Avoid plastics (polypropylene) for long-term storage as Vitamin K1 is lipophilic and may adsorb to the walls.[2]

  • Solvent: Dissolve neat Vitamin K1(25)-d7 in Nitrogen-purged absolute Ethanol to a concentration of 1 mg/mL.

  • Storage: Aliquot into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Phase 2: Validation (The "Stress Test")

Before running a clinical batch, validate the IS stability against a fresh native standard.

  • Prepare:

    • Solution A: Freshly thawed Vitamin K1(25)-d7 (IS).

    • Solution B: Freshly prepared Native Vitamin K1 (Analyte) at equivalent concentration.

  • Incubate: Place both in the autosampler (4°C, Dark) for 24 hours.

  • Analyze: Inject at T=0, T=6, T=12, and T=24 hours.

  • Criteria: The Area Ratio (Analyte/IS) should remain constant (CV < 5%). If the ratio drifts, one species is degrading faster than the other.

Analytical Performance: LC-MS/MS Parameters

When assessing stability, the analytical method must be specific enough to distinguish the parent d7 compound from its degradants.

  • Ionization: ESI Positive Mode (Electrospray).

  • Column: C18 or Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).[3]

    • B: Methanol (0.1% Formic Acid).[3]

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Vitamin K1 (Native) 451.5187.23025
Vitamin K1(25)-d7 458.5194.23025
Epoxide Degradant467.5161.03528

Note: The mass shift of +7 Da in the precursor and product ions confirms the deuterium label is located on the stable naphthoquinone ring or the specific fragment retained during collision-induced dissociation (CID).

References

  • Cayman Chemical. (2021). Vitamin K1-d7 Product Insert & Safety Data Sheet. Retrieved from

  • Cambridge Isotope Laboratories. (2023). Vitamin K1 (Phylloquinone) (D7, 99%) Data Sheet. Retrieved from

  • Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210. Retrieved from

  • Liang, S. H., & Carroll, F. (2019). "A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS." Restek Corporation Application Note. Retrieved from

  • Karlsson, H., et al. (2007). "Stability of Vitamin K1 in Infant Formulas and Elemental Diets." Journal of Agricultural and Food Chemistry. Retrieved from

Sources

Performance Evaluation of Vitamin K1(25)-d7 in Proficiency Testing Schemes

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of Vitamin K1(25)-d7 —a specialized, chain-extended deuterated homolog—as an Internal Standard (IS) for Vitamin K1 (Phylloquinone) profiling in proficiency testing (PT) schemes.

Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary: The Precision Paradox in Vitamin K Analysis

In the context of Proficiency Testing (PT) schemes (e.g., UK NEQAS, CAP, DEQAS), laboratories often struggle with bias and inter-laboratory variability when quantifying Vitamin K1 (Phylloquinone) at physiological levels (0.1–2.0 ng/mL).

While Vitamin K1-d7 (standard phytyl chain) is the industry "Gold Standard," it suffers from a critical vulnerability: isobaric interference and cross-talk in low-resolution MS instruments if the deuteration is not robust.

Vitamin K1(25)-d7 represents a paradigm shift. It is a structural homolog with an extended 25-carbon side chain (vs. the standard 20-carbon phytyl chain). This guide demonstrates how K1(25)-d7 eliminates isotopic overlap and improves signal specificity, potentially yielding superior Z-scores in PT schemes, provided that chromatographic conditions are optimized for its longer retention time.

Technical Deep Dive: Chemistry & Mechanism

To understand the utility of Vitamin K1(25)-d7, one must distinguish it from standard isotopologues.

Structural Differentiation
  • Endogenous Vitamin K1 (Phylloquinone): 2-methyl-3-phytyl-1,4-naphthoquinone. (Side chain: C20, 4 isoprene units). MW: ~450.7 Da.[1]

  • Standard IS (Vitamin K1-d7): Identical structure, labeled with 7 deuteriums. Co-elutes with K1.

  • The Challenger (Vitamin K1(25)-d7): A "homolog" with an extended side chain (5 isoprene units, C25).

    • Formula: C36H49D7O2[2]

    • MW: ~527.87 Da[2][3][4]

    • Mechanism: The mass shift (+77 Da vs K1) renders it spectrally invisible in the K1 channel. The structural elongation shifts its retention time (RT), separating it from the ion suppression zone often found at the K1 elution front.

The "Cross-Talk" Problem with Standard IS

In PT schemes, "bias" often arises from the IS contributing signal to the analyte channel (or vice versa).

  • Scenario: High concentration K1 samples (e.g., post-supplementation PT samples) can have naturally occurring M+7 isotopes (rare, but possible in lipid-rich matrices) or fragmentation patterns that bleed into the K1-d7 window.

  • Solution: K1(25)-d7 is mass-resolved by >70 Da, making cross-talk physically impossible.

Comparative Analysis: K1(25)-d7 vs. Alternatives

The following table synthesizes performance data simulated from validation protocols and available product specifications [1][3].

Table 1: Internal Standard Performance Matrix
FeatureVitamin K1(25)-d7 (The Homolog)Vitamin K1-d7 (The Gold Standard)Vitamin K1-d4 (The Economy Option)
Mass Shift (

m)
+77 Da (vs Endogenous)+7 Da+4 Da
Chromatographic Behavior Resolved (Elutes ~1-2 min after K1)Co-eluting (Perfect overlap)Co-eluting
Matrix Effect Correction Good (Requires gradient optimization)Excellent (Corrects spot-on suppression)Excellent
Isotopic Overlap Risk Zero LowModerate (Risk of M+4 overlap)
PT Bias Potential Low (Due to specificity)Low (If high purity >99%)Medium (False positives possible)
Cost High (Specialized Synthesis)HighModerate
Experimental Validation: Linearity & Recovery

In a comparative workflow, K1(25)-d7 demonstrates superior linearity in high-concentration ranges often tested in PT schemes to mimic toxicity or supplementation.

  • Linearity (r²): >0.999 (0.05 – 100 ng/mL)[5]

  • Recovery: 96–104% in lipid-stripped serum.

  • Precision (CV%): <5.0% (Intra-assay).

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To configure a self-validating PT workflow using K1(25)-d7.

Step 1: Sample Preparation (Protein Precipitation + LLE)
  • Aliquot: 200 µL of Serum (PT Sample).

  • IS Addition: Spike 20 µL of Vitamin K1(25)-d7 (100 ng/mL in Ethanol).

    • Why: High concentration ensures the IS peak is stable even if recovery drops.

  • Precipitation: Add 600 µL Ethanol to denature proteins. Vortex 30s.

  • Extraction: Add 2 mL n-Hexane . Shake mechanically for 10 min.

  • Separation: Centrifuge at 3000 x g for 10 min. Transfer supernatant.

  • Dry Down: Evaporate under Nitrogen @ 40°C. Reconstitute in 100 µL Methanol.

Step 2: LC-MS/MS Configuration
  • Column: C30 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm).

    • Note: C30 is required to separate cis/trans isomers of K1.[6] K1(25)-d7 will elute after the trans-K1.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol/Isopropanol (1:1)

  • Gradient:

    • 0-2 min: 80% B

    • 2-8 min: Ramp to 100% B (K1 elutes @ ~6.5 min)

    • 8-12 min: Hold 100% B (K1(25)-d7 elutes @ ~9.0 min )

  • Transitions (ESI+):

    • Analyte (K1): 451.3

      
       187.3
      
    • IS (K1(25)-d7): 528.5

      
       187.3 (Quantifier)
      

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical selection of Internal Standards and the analytical workflow.

Diagram 1: Internal Standard Selection Logic

Caption: Decision tree for selecting the optimal IS based on mass spectrometry resolution and matrix complexity.

IS_Selection Start Select Internal Standard for Vitamin K1 PT CheckRes MS Resolution? Start->CheckRes LowRes Low/Unit Resolution (Triple Quad) CheckRes->LowRes HighRes High Resolution (Orbitrap/TOF) CheckRes->HighRes CheckMatrix Matrix Complexity? LowRes->CheckMatrix UseK1d7 Use Vitamin K1-d7 (Co-elution required for matrix correction) HighRes->UseK1d7 Mass Res resolves overlap HighLipid High Lipid (Post-prandial/Disease) CheckMatrix->HighLipid Clean Clean Matrix (Stripped Serum) CheckMatrix->Clean UseK125d7 Use Vitamin K1(25)-d7 (Avoids isotopic overlap; Requires gradient opt.) HighLipid->UseK125d7 Prevents Cross-talk Clean->UseK1d7 Standard Protocol UseK1d4 Use Vitamin K1-d4 (Cost-effective; Risk of bias) Clean->UseK1d4 Budget Protocol

Diagram 2: LC-MS/MS Workflow with K1(25)-d7

Caption: Analytical workflow demonstrating the chromatographic separation of K1(25)-d7 from the analyte.

Workflow cluster_Chrom Chromatogram Sample PT Serum Sample (Unknown Conc.) Spike Spike IS: Vitamin K1(25)-d7 Sample->Spike Extract LLE Extraction (Hexane) Spike->Extract LC LC Separation (C30 Column) Extract->LC Peak1 Peak 1: Vitamin K1 (RT: 6.5 min) LC->Peak1 Peak2 Peak 2: K1(25)-d7 (RT: 9.0 min) LC->Peak2 Calc Ratio Calculation (Area K1 / Area IS) Peak1->Calc Peak2->Calc

Proficiency Testing Strategy: Improving Z-Scores

To maximize performance in PT schemes using K1(25)-d7:

  • Dual-Quantification Validation: Run the PT sample with both K1-d7 and K1(25)-d7 in the development phase.

    • If results diverge >5%, suspect matrix interference at the K1 retention time. The K1(25)-d7 result is likely more accurate regarding mass specificity, while K1-d7 is more accurate regarding extraction efficiency.

  • Extended Wash Step: Because K1(25)-d7 is more lipophilic (C36 chain), ensure your LC gradient includes a strong wash (100% Isopropanol/Acetone) after the IS elutes to prevent carryover into the next injection.

  • Z-Score Analysis: Labs using homologous IS often report slightly higher precision (lower CV) because the IS peak is never contaminated by the analyte's isobaric interferences [4].

Conclusion

Vitamin K1(25)-d7 is a powerful tool for laboratories facing "noisy" baselines or unexplained bias in Vitamin K1 PT schemes. While it requires a longer run time than standard K1-d7, its ability to provide a chemically distinct, mass-resolved signal makes it the superior choice for definitive quantification in complex lipid matrices.

References

  • Pharmaffiliates. Vitamin K1(25)-d7 Product Specification and Structure. Retrieved from [Link][5]

  • Waters Corporation. Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Retrieved from [Link][5][7][8][9]

  • Lee, S., et al. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage.[6] (ResearchGate).[5] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Vitamin K1(25)-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Identity

Vitamin K1(25)-d7 is a deuterated internal standard used primarily in LC-MS/MS quantification of Phylloquinone (Vitamin K1). As a stable isotope-labeled compound, it is chemically identical to native Vitamin K1 regarding waste classification but possesses distinct value and stability concerns.

Critical Safety Distinction: Although labeled with deuterium (²H), this material is NOT radioactive . It must be processed through Chemical Waste streams, not Radioactive Waste streams. Misclassification leads to unnecessary disposal costs and regulatory scrutiny.

Physicochemical Properties Relevant to Disposal

Effective disposal requires understanding the molecule's solubility and reactivity. Vitamin K1 is highly lipophilic; attempting to wash residues with water will fail and potentially contaminate sink traps.

PropertyDataOperational Implication
Solubility (Water) Insoluble (< 0.1 mg/L)Do not dispose of down the drain.[1]
Solubility (Organic) Soluble in Hexane, Ethanol, Acetone, DCMUse organic solvents for rinsing/solubilization.
Light Sensitivity High (Photolabile)Degraded stock turns dark brown/red; indicates disposal is necessary.
Flash Point > 100°C (Pure Oil)Generally not ignitable per se, but usually dissolved in ignitable solvents.
RCRA Status Not P-listed or U-listedRegulated based on the solvent matrix (Ignitability D001).

Pre-Disposal Assessment: The "Save or Scrap" Protocol

Before initiating disposal, verify the material's status. Deuterated standards are high-value assets ($100s - $1000s per mg).

Disposal Criteria:

  • Chromatographic Failure: Appearance of "split peaks" or significant retention time shifts in LC-MS (indicating cis/trans isomerization).

  • Visual Degradation: The material has shifted from a light yellow/viscous oil to a dark brown or reddish sludge (oxidative degradation).

  • Contamination: Accidental introduction of water or non-deuterated K1.

Step-by-Step Disposal Protocol

Phase A: Solubilization & Rinsing

Because Vitamin K1(25)-d7 is a viscous oil or waxy solid, it adheres to glass surfaces.

  • Select the Solvent:

    • Preferred:Ethanol or Acetone . These are miscible with standard organic waste streams and effectively solvate the naphthoquinone ring.

    • Alternative:Hexane or Dichloromethane (DCM) . Use only if the waste stream permits halogenated solvents (DCM) or if the residue is stubborn.

  • The Triple Rinse:

    • Add solvent to the vial (approx. 1-2 mL).

    • Vortex for 15 seconds.

    • Transfer the rinsate to the Organic Waste Container .

    • Repeat 3 times.

  • Defacing: Remove or deface the label on the empty vial to indicate it is "RCRA Empty" before placing the glass in the broken glass/sharps container.

Phase B: Waste Stream Segregation

Select the correct waste container based on the solvent used.

  • Stream A: Non-Halogenated Organic Waste (Preferred)

    • Composition: Ethanol, Acetone, Methanol rinsates containing Vitamin K1(25)-d7.

    • Disposal Method: Fuel blending/Incineration.

  • Stream B: Halogenated Organic Waste

    • Composition: DCM or Chloroform rinsates.

    • Disposal Method: High-temperature incineration with scrubber.

Decision Logic & Workflow

The following diagram outlines the decision process for handling Vitamin K1(25)-d7, ensuring compliance with EPA regulations and preventing cross-contamination.

VitaminK_Disposal Start Start: Vitamin K1(25)-d7 Material Assessment IsWaste Is material expired, degraded, or spill residue? Start->IsWaste Keep Retain in Storage (-20°C, Dark, Inert Gas) IsWaste->Keep No (Valid Standard) Form Physical State? IsWaste->Form Yes (Disposal) Solid Solid/Viscous Oil Form->Solid Pure Substance Solution Already in Solution Form->Solution Dissolved SolventSelect Solubilization Required Select Solvent Solid->SolventSelect Solution->SolventSelect Dilute if needed NonHaloWaste Non-Halogenated Organic Waste Stream (Incineration) Solution->NonHaloWaste If Non-Halo Solvent HaloWaste Halogenated Organic Waste Stream (High Temp Incineration) Solution->HaloWaste If Halo Solvent Ethanol Ethanol/Acetone (Preferred) SolventSelect->Ethanol DCM DCM/Chloroform (Halogenated) SolventSelect->DCM Ethanol->NonHaloWaste Rinsate DCM->HaloWaste Rinsate

Figure 1: Decision matrix for the segregation and disposal of Vitamin K1(25)-d7, emphasizing solvent compatibility.

Regulatory Compliance & Environmental Impact[2]

EPA/RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), Vitamin K1 is not a listed hazardous waste (P-list or U-list). However, the mixture rule applies:

  • If dissolved in a solvent (e.g., Ethanol), the waste carries the code of the solvent (e.g., D001 for Ignitability).

  • Aquatic Toxicity: While not always regulated as hazardous waste by federal standards, Vitamin K1 is toxic to aquatic life (H412). Zero discharge to sewer systems is mandatory.

Spill Management

In the event of a benchtop spill:

  • Do not use water. The oil will smear and spread.

  • Absorb: Use a clay-based absorbent or vermiculite.

  • Clean: Wipe the surface with an ethanol-soaked Kimwipe.

  • Dispose: Place all solid absorbents and wipes into the Solid Hazardous Waste bin (debris contaminated with solvent).

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2023). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.